Product packaging for 2-Methoxythiazole-5-carbaldehyde(Cat. No.:CAS No. 95453-59-1)

2-Methoxythiazole-5-carbaldehyde

Cat. No.: B1357225
CAS No.: 95453-59-1
M. Wt: 143.17 g/mol
InChI Key: XTXZVLUCJBYWFC-UHFFFAOYSA-N
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Description

2-Methoxythiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H5NO2S and its molecular weight is 143.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2S B1357225 2-Methoxythiazole-5-carbaldehyde CAS No. 95453-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZVLUCJBYWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586175
Record name 2-Methoxy-1,3-thiazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-59-1
Record name 2-Methoxy-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1,3-thiazole-5-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 2-Methoxythiazole-5-carbaldehyde?

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-Methoxythiazole-5-carbaldehyde is limited. This guide provides the available data for the target compound and supplements it with information on analogous compounds, primarily 2-Methylthiazole-5-carbaldehyde, to offer a broader context. Explicit notations are made where data pertains to analogues.

Core Properties of this compound

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a methoxy group at the 2-position and a carbaldehyde (formyl) group at the 5-position. Its chemical structure suggests potential as a building block in medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below. For comparison, data for the more extensively studied 2-Methylthiazole-5-carbaldehyde is also included.

PropertyThis compound2-Methylthiazole-5-carbaldehyde (Analogue)Source
CAS Number 95453-59-11003-60-7[1],[2]
Molecular Formula C₅H₅NO₂SC₅H₅NOS[1],[2]
Molecular Weight 143.16 g/mol 127.17 g/mol [3],[4]
Purity 95%>97%[3],
Appearance Not specifiedYellow to light brown solid[2]
Melting Point Not specified40 - 43 °C[2]
Boiling Point 98.951°C (Predicted)Not specified[1]
Density 1.328 g/cm³ (Predicted)Not specified[1]
Refractive Index 1.586 (Predicted)Not specified[1]
Storage Conditions Not specifiedInert atmosphere, store in freezer, under -20°C
Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found in the public domain. For illustrative purposes, the typical spectral characteristics of related thiazole derivatives are described. For instance, the infrared (IR) spectrum of a similar compound, 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde, shows characteristic peaks for the aldehyde C=O stretch at approximately 1720 cm⁻¹ and the C-O-C stretch of the methoxy group around 1100 cm⁻¹.[5]

Reactivity and Synthesis

Reactivity

The reactivity of this compound is predicted to be influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines (Schiff bases) with primary amines. The thiazole ring itself is an aromatic heterocycle, and its reactivity in electrophilic or nucleophilic substitution reactions would be modulated by the substituents.

Synthesis

No specific experimental protocol for the synthesis of this compound was found. A general synthetic approach for 2-thiazole carbaldehyde compounds involves the preparation of a Grignard reagent from a 2-bromothiazole derivative, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[6]

Below is a conceptual workflow for a potential synthetic route.

G cluster_start Starting Material cluster_reaction1 Protection of Aldehyde cluster_intermediate1 Protected Intermediate cluster_reaction2 Methoxylation cluster_intermediate2 Methoxy Intermediate cluster_reaction3 Deprotection cluster_product Final Product 2-Bromo-5-formylthiazole 2-Bromo-5-formylthiazole Protection Protection 2-Bromo-5-formylthiazole->Protection 2-Bromo-5-(protected-formyl)thiazole 2-Bromo-5-(protected-formyl)thiazole Protection->2-Bromo-5-(protected-formyl)thiazole Sodium Methoxide Sodium Methoxide 2-Bromo-5-(protected-formyl)thiazole->Sodium Methoxide 2-Methoxy-5-(protected-formyl)thiazole 2-Methoxy-5-(protected-formyl)thiazole Sodium Methoxide->2-Methoxy-5-(protected-formyl)thiazole Acidic Workup Acidic Workup 2-Methoxy-5-(protected-formyl)thiazole->Acidic Workup This compound This compound Acidic Workup->this compound G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Inhibitor (e.g., Thiazole Derivative) Inhibitor (e.g., Thiazole Derivative) Inhibitor (e.g., Thiazole Derivative)->Kinase A

References

An In-depth Technical Guide to 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxythiazole-5-carbaldehyde, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a methoxy group at position 2 and a carbaldehyde (or formyl) group at position 5.

  • Chemical Formula: C5H5NO2S[1][2]

  • IUPAC Name: 2-methoxy-1,3-thiazole-5-carbaldehyde

  • CAS Number: 95453-59-1[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 143.17 g/mol [1][2]
Exact Mass 143.004100 g/mol [1]
Density 1.328 g/cm³[1]
Boiling Point 240.04 °C[1]
Flash Point 98.951 °C[1]
Refractive Index 1.586[1]
Topological Polar Surface Area 67.4 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
XLogP3 1.1[1]

Potential Applications in Research and Drug Development

While specific research applications for this compound are not extensively documented in the provided search results, the thiazole moiety is a significant scaffold in medicinal chemistry. Related compounds, such as 2-methylthiazole-5-carbaldehyde, are utilized in various fields, suggesting potential areas of investigation for its methoxy analog.

  • Pharmaceutical Intermediates: Thiazole derivatives are crucial building blocks in the synthesis of pharmaceuticals.[3] They are integral to the development of antifungal and antibacterial agents.[3][4]

  • Agrochemicals: This class of compounds has applications in the formulation of agricultural chemicals for pest control and crop protection.[3]

  • Flavor and Fragrance Industry: Some thiazole derivatives are used as flavoring agents in food products and in fragrance formulations.[3]

The diagram below illustrates the potential logical relationships for the application of thiazole carbaldehydes in various industries.

G main 2-Substituted-Thiazole-5-carbaldehydes pharma Pharmaceutical Synthesis main->pharma agro Agrochemical Formulation main->agro flavor Flavor & Fragrance main->flavor pharma_sub Bioactive Molecules (e.g., Antifungal, Antibacterial) pharma->pharma_sub agro_sub Pest Control & Crop Protection agro->agro_sub flavor_sub Aromatic Compounds flavor->flavor_sub

Caption: Potential applications of 2-substituted-thiazole-5-carbaldehydes.

Experimental Protocols

A plausible, though not explicitly documented, synthetic workflow could involve the reaction of a thiourea or thioamide with an α-haloketone or α-haloaldehyde bearing the desired substituents.

The diagram below outlines a generalized synthetic workflow for thiazole derivatives, which could be adapted for this compound.

G start Starting Materials (e.g., Thioamide, α-halo-β-ketoester) step1 Hantzsch Thiazole Synthesis (Cyclocondensation Reaction) start->step1 Reaction intermediate Substituted Thiazole Ester Intermediate step1->intermediate step2 Reduction of Ester to Alcohol intermediate->step2 e.g., DIBAL-H alcohol Thiazole Methanol Intermediate step2->alcohol step3 Oxidation of Alcohol to Aldehyde alcohol->step3 e.g., PCC, DMP product 2-Substituted-Thiazole-5-carbaldehyde step3->product

Caption: Generalized synthetic workflow for 2-substituted-thiazole-5-carbaldehydes.

It is important to note that the specific reagents and reaction conditions would need to be optimized for the synthesis of this compound.

Safety Information

According to the GHS classification, this compound is considered harmful if swallowed.[1] For related compounds like 2-methylthiazole-5-carbaldehyde, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][5] Appropriate personal protective equipment should be used when handling this compound.

References

In-Depth Technical Guide: 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 95453-59-1

This technical guide provides a comprehensive overview of 2-Methoxythiazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes its known properties, discusses general synthetic approaches, and explores its potential applications based on the activities of structurally related compounds.

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 95453-59-1N/A
Molecular Formula C₅H₅NO₂SN/A
Molecular Weight 143.16 g/mol N/A
Appearance Not specified (likely a solid)N/A
Purity Typically >95% (commercial availability)N/A

Synthesis and Experimental Protocols

A generalized synthetic workflow is presented below. It is important to note that the specific reagents and conditions would require optimization for this particular compound.

G cluster_0 Generalized Synthetic Pathway 2-Methoxythiazole 2-Methoxythiazole This compound This compound 2-Methoxythiazole->this compound Formylation Formylating_Agent Formylating Agent (e.g., Vilsmeier-Haack reagent) Formylating_Agent->this compound

A generalized synthetic pathway for this compound.
General Experimental Protocol (Hypothetical)

  • Vilsmeier-Haack Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF).

  • Formylation: Dissolve 2-methoxythiazole in an appropriate anhydrous solvent (e.g., dichloromethane). Slowly add the prepared Vilsmeier-Haack reagent to this solution at a low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to obtain this compound.

Applications in Drug Development and Biological Activity

Specific biological activities and applications in drug development for this compound are not well-documented. However, the broader class of thiazole derivatives is known for a wide range of pharmacological activities. The thiazole nucleus is a key component in many approved drugs.

Derivatives of the structurally similar 2-methylthiazole-5-carbaldehyde are utilized as intermediates in the synthesis of pharmaceuticals, particularly antifungal and antibacterial agents. It is plausible that this compound could serve as a valuable building block in the synthesis of novel bioactive molecules. The methoxy group at the 2-position can influence the electronic properties and metabolic stability of the resulting compounds, potentially leading to improved pharmacological profiles.

G cluster_1 Potential Therapeutic Areas for Thiazole Derivatives Thiazole_Core Thiazole Core Antimicrobial Antimicrobial Thiazole_Core->Antimicrobial Anti-inflammatory Anti-inflammatory Thiazole_Core->Anti-inflammatory Anticancer Anticancer Thiazole_Core->Anticancer Other_Activities Other Activities (e.g., antiviral, CNS) Thiazole_Core->Other_Activities

Potential therapeutic applications of the thiazole scaffold.

Spectral Data

Conclusion

This compound, identified by CAS number 95453-59-1, is a chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and development. While specific experimental protocols and biological data for this compound are currently limited, its structural similarity to other biologically active thiazole derivatives suggests it could be a valuable building block for medicinal chemists. Further research is warranted to fully elucidate its synthetic pathways, reactivity, and pharmacological potential.

An In-depth Technical Guide to 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxythiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines key synthetic methodologies, and discusses its relevance within the broader context of thiazole derivatives in drug discovery.

Core Compound Properties

This compound is a substituted thiazole featuring a methoxy group at the 2-position and an aldehyde (formyl) group at the 5-position. The thiazole ring is a critical pharmacophore found in numerous approved drugs, and its derivatives are extensively studied for a wide range of biological activities. The aldehyde functionality makes this compound a versatile intermediate for further chemical modifications, such as the formation of Schiff bases, reductive amination, or oxidation to a carboxylic acid.

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₅NO₂S[1]
Molecular Weight 143.16 g/mol [1]
CAS Number 95453-59-1[1]
Purity ≥ 95%[1]
PubChem CID 16494769[1]
IUPAC Name 2-methoxy-1,3-thiazole-5-carbaldehydeN/A
Physical Form Solid (Typical)

Note: Some properties are for closely related analogs and are provided for context.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes. While a single, universally adopted protocol is not extensively documented, the following experimental methodologies represent viable and common strategies for synthesizing substituted thiazole-5-carbaldehydes.

One of the most direct methods involves the selective oxidation of the corresponding C5-methyl group.[2]

  • Objective: To convert 2-methoxy-5-methylthiazole into this compound.

  • Starting Material: 2-methoxy-5-methylthiazole.

  • Key Reagent: Selenium dioxide (SeO₂).

  • Procedure Outline:

    • The starting material, 2-methoxy-5-methylthiazole, is dissolved in a suitable solvent, typically a high-boiling point solvent like dioxane or a mixture of acetic acid and water.

    • A stoichiometric amount of selenium dioxide (SeO₂) is added to the solution.

    • The reaction mixture is heated under reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC). Careful temperature control is crucial to prevent over-oxidation to the carboxylic acid.[2]

    • Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration.

    • The filtrate is subjected to an aqueous workup, typically involving neutralization and extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified, usually by column chromatography on silica gel, to yield the pure this compound.

This method utilizes a dihalomethyl group as a masked aldehyde, which can be revealed through hydrolysis.[2]

  • Objective: To form the C5-formyl group from a C5-dihalomethyl group.

  • Starting Material: 2-methoxy-5-(dichloromethyl)thiazole.

  • Key Reagents: Water, typically under acidic or basic catalysis.

  • Procedure Outline:

    • The precursor, 2-methoxy-5-(dichloromethyl)thiazole, is suspended or dissolved in an aqueous solvent system.

    • The hydrolysis is initiated by adding an acid (e.g., sulfuric acid) or a base, or by heating with water, sometimes in the presence of a silver salt catalyst.

    • The reaction is heated for several hours until the conversion is complete, as monitored by TLC or GC-MS.

    • After cooling to room temperature, the reaction mixture is neutralized.

    • The product is extracted into an appropriate organic solvent.

    • The organic extract is washed with brine, dried, and concentrated in vacuo.

    • Purification of the resulting crude aldehyde is performed using standard techniques such as column chromatography or recrystallization.

The following diagram illustrates the general workflow for the oxidation synthesis route.

G start Start: 2-methoxy-5-methylthiazole reagent Add SeO₂ in Dioxane start->reagent Step 1 reaction Heat under Reflux (Monitor by TLC) reagent->reaction Step 2 filtration Cool and Filter to Remove Selenium reaction->filtration Step 3 workup Aqueous Workup (Neutralization & Extraction) filtration->workup Step 4 purification Dry, Concentrate & Purify (Column Chromatography) workup->purification Step 5 product Product: this compound purification->product Step 6

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not widely reported, the thiazole-5-carbaldehyde scaffold is a valuable intermediate in the synthesis of bioactive molecules. Thiazole derivatives are known to exhibit a vast array of pharmacological effects.[3]

  • Anticancer Agents: The thiazole ring is a core component of several anticancer drugs, including the FDA-approved drug Dasatinib.[4] Research into novel thiazole-5-carboxamide derivatives has shown promising antiproliferative activity against various cancer cell lines.[4]

  • Anti-diabetic Agents: Recent studies have explored hydrazinylthiazole-5-carbaldehydes as potential anti-diabetic agents, with some compounds showing excellent α-amylase inhibitory and anti-glycation potential.[5]

  • Antimicrobial and Antifungal Activity: The thiazole moiety is present in many compounds with demonstrated antibacterial and antifungal properties.[6] Its structural similarity to penicillin building blocks makes it a continued area of interest for developing new antimicrobial agents.[7]

  • Chemical Synthesis Intermediate: As a functionalized aldehyde, this compound is a key building block. Its aldehyde group can readily react to form larger, more complex molecules, making it a valuable starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The related compound, 2-methylthiazole-5-carbaldehyde, is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[8]

Given the established importance of the thiazole scaffold, this compound represents a promising starting material for the development of novel therapeutics. Its specific methoxy substitution may influence solubility, metabolic stability, and binding interactions with biological targets, offering a unique avenue for structure-activity relationship (SAR) studies.

References

The Architecture of Healing: A Technical Guide to Key Intermediates in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising lead compound to a life-saving therapeutic is paved with intricate chemical transformations. At the heart of this endeavor lies the strategic synthesis of key intermediates – the foundational building blocks that dictate the efficacy, stereochemistry, and ultimately, the success of a bioactive molecule. This technical guide provides an in-depth exploration of the core intermediates and synthetic strategies for several classes of medicinally significant compounds, offering detailed experimental protocols, quantitative data, and visual representations of the underlying chemical logic and biological pathways.

Oseltamivir (Tamiflu®): An Antiviral Triumph Forged from Shikimic Acid and Beyond

Oseltamivir, a neuraminidase inhibitor, is a critical antiviral agent for the treatment of influenza A and B. Its synthesis has been a subject of intense investigation, driven by the need for efficient and scalable production methods, particularly in response to global health concerns.

The classical synthesis of oselamivir begins with (-)-shikimic acid, a naturally occurring chiral building block. However, due to the limited availability of this starting material, several alternative, azide-free synthetic routes have been developed.[1] These innovative approaches often employ asymmetric catalysis to establish the crucial stereocenters of the molecule.

Key Intermediates and Synthetic Strategies

A pivotal intermediate in many oseltamivir syntheses is a suitably protected cyclohexene derivative functionalized with the necessary amino and alkoxy groups. The stereoselective introduction of these functionalities is a key challenge addressed by various synthetic methodologies.

Table 1.1: Key Synthetic Transformations in Oseltamivir Synthesis

StepTransformationReagents and ConditionsYield (%)Enantiomeric Excess (%)Reference
1Asymmetric Diels-AlderButadiene, Trifluoroethyl Acrylate, CBS Catalyst->95[2]
2IodolactamizationIodine, Trimethylsilyl Triflate84 (2 steps)-[3]
3Azide-Free AziridinationRhodium Catalyst, PhI(OPiv)₂, SESNH₂86-[4]
4Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)(η³-C₃H₅PdCl)₂, Trimethylsilylphthalimide>95>98[4]
Experimental Protocol: Azide-Free Synthesis of an Oseltamivir Intermediate

The following protocol outlines a key step in an azide-free synthesis of an oseltamivir precursor, highlighting the regioselective opening of an epoxide.[1]

Step: Epoxide Opening with Allylamine

To a solution of the key epoxide precursor in a suitable solvent, add a catalytic amount of magnesium bromide etherate (MgBr₂·OEt₂). To this mixture, add allylamine and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched, and the resulting amino alcohol is isolated and purified using standard chromatographic techniques.

Logical Workflow for Oseltamivir Synthesis

The synthesis of oseltamivir can be represented as a logical progression from a chiral starting material or through an asymmetric reaction to establish the core cyclohexene ring, followed by the sequential introduction and manipulation of functional groups.

oseltamivir_synthesis start Chiral Pool (e.g., Shikimic Acid) or Achiral Precursors da Asymmetric Diels-Alder start->da Core Construction aziridination Stereoselective Aziridination da->aziridination Amination epoxide_opening Regioselective Epoxide Opening aziridination->epoxide_opening Functionalization side_chain Side-Chain Installation epoxide_opening->side_chain oseltamivir Oseltamivir side_chain->oseltamivir hmgcoa_pathway acetylcoa Acetyl-CoA hmgcoa HMG-CoA acetylcoa->hmgcoa mevalonate Mevalonate hmgcoa->mevalonate HMG-CoA Reductase cholesterol Cholesterol mevalonate->cholesterol ... statins Statins hmgcoa_reductase HMG-CoA Reductase statins->hmgcoa_reductase Inhibits paclitaxel_semisynthesis dab 10-Deacetylbaccatin III (10-DAB) protection Protection of Hydroxyl Groups dab->protection acetylation Acetylation at C10 protection->acetylation baccatin Protected Baccatin III acetylation->baccatin side_chain_coupling Side-Chain Coupling (Ojima Lactam) baccatin->side_chain_coupling deprotection Deprotection side_chain_coupling->deprotection paclitaxel Paclitaxel deprotection->paclitaxel artemisinin_biosynthesis fpp Farnesyl Pyrophosphate amorpha Amorpha-4,11-diene fpp->amorpha Amorpha-4,11-diene synthase artemisinic_acid Artemisinic Acid amorpha->artemisinic_acid CYP71AV1, CPR, CYB5 dhaa Dihydroartemisinic Acid artemisinic_acid->dhaa DBR2, ALDH1 artemisinin Artemisinin dhaa->artemisinin Non-enzymatic photo-oxidation

References

Spectroscopic Data for 2-Methoxythiazole-5-carbaldehyde Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the compound 2-Methoxythiazole-5-carbaldehyde has yielded no specific results. Despite targeted searches across various chemical databases and scientific literature, publicly available, experimentally determined spectra for this particular molecule could not be located.

The investigation involved querying for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, as well as searching for detailed experimental protocols related to the synthesis and characterization of this compound. While information on similar compounds, such as 2-methylthiazole-5-carbaldehyde and other thiazole derivatives, is available, the specific data for the methoxy-substituted compound at the 2-position remains unpublished or is not readily accessible in the public domain.

Consequently, the core requirements of this technical guide, including the presentation of quantitative data in structured tables and the detailing of experimental protocols, cannot be fulfilled at this time due to the absence of the necessary foundational data. Similarly, the creation of a meaningful Graphviz diagram illustrating a specific experimental workflow for this compound is not feasible without the underlying experimental context.

Researchers, scientists, and drug development professionals interested in the spectroscopic profile of this compound may need to perform their own synthesis and subsequent analytical characterization to obtain the required NMR, IR, and MS data.

General Principles of Spectroscopic Analysis Workflow

While specific data for this compound is unavailable, a general workflow for the spectroscopic analysis of a synthesized compound can be represented. This process typically involves the sequential or parallel application of various spectroscopic techniques to elucidate the chemical structure and confirm the identity of the target molecule.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

The Synthesis of Thiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its unique structural features allow it to serve as a versatile scaffold in a vast array of biologically active compounds. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making them indispensable tools in the quest for novel therapeutics. This technical guide provides a comprehensive literature review on the core synthetic methodologies for preparing thiazole derivatives, with a focus on detailed experimental protocols, quantitative data comparison, and the visualization of relevant biological pathways.

Core Synthetic Methodologies

The construction of the thiazole ring can be achieved through several key synthetic strategies. The most prominent and historically significant of these are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis. In recent years, advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign modifications, including microwave-assisted and ultrasound-assisted protocols.

The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most widely employed method for the synthesis of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone with a thioamide. The versatility of this method allows for the synthesis of a wide range of substituted thiazoles by varying the starting materials.

A general workflow for the Hantzsch synthesis is depicted below.

Hantzsch_Workflow reagents α-Haloketone + Thioamide solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Reaction (Heating or Irradiation) solvent->reaction React workup Work-up (e.g., Neutralization, Filtration) reaction->workup Process product Thiazole Derivative workup->product Isolate

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

This protocol provides a classic example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with water.

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.[2]

The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazole derivatives. This reaction involves the interaction of α-aminonitriles or α-aminoamides with carbon disulfide, dithioacids, or their esters.[3][4] A significant advantage of this method is that it often proceeds under mild conditions.

The general mechanism for the Cook-Heilbron synthesis starting from an α-aminonitrile and carbon disulfide is outlined below.

Cook_Heilbron_Mechanism start α-Aminonitrile + Carbon Disulfide intermediate1 Nucleophilic Attack (Formation of a Dithiocarbamate Zwittterion) start->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Tautomerization intermediate2->intermediate3 product 5-Aminothiazole Derivative intermediate3->product

Caption: Simplified mechanism of the Cook-Heilbron synthesis.

This generalized protocol is based on the reaction of an α-aminonitrile with carbon disulfide.

Materials:

  • α-Aminonitrile (1 equivalent)

  • Carbon Disulfide (1-1.2 equivalents)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., Triethylamine, Potassium Carbonate) (catalytic amount)

Procedure:

  • Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.

  • Slowly add carbon disulfide to the reaction mixture at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the 5-amino-2-mercaptothiazole derivative.[4]

Modern Synthetic Approaches: Microwave and Ultrasound Assistance

To address the demand for more rapid, efficient, and environmentally friendly synthetic methods, microwave irradiation and ultrasound have been successfully applied to the synthesis of thiazole derivatives. These techniques often lead to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Materials:

  • Thiocarbohydrazide (1 mmol)

  • Aldehyde (2 mmol)

  • Substituted Phenacyl Bromide (1 mmol)

  • Ethanol

  • Acetic Acid (catalytic amount)

Procedure:

  • In a 10 mL pressurized microwave vial, combine thiocarbohydrazide, the aldehyde, the substituted phenacyl bromide, and a catalytic amount of acetic acid in ethanol.

  • Subject the mixture to microwave irradiation at a set temperature (e.g., 70°C) and power (e.g., 210 W) for 4-6 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the product, typically by filtration and washing.[5]

Materials:

  • Thiosemicarbazone derivative (1 mmol)

  • Hydrazonoyl halide or α-haloketone (1 mmol)

  • Ethanol (20 mL)

  • Triethylamine (1 mmol)

Procedure:

  • In a suitable vessel, dissolve the thiosemicarbazone derivative and the hydrazonoyl halide or α-haloketone in ethanol.

  • Add triethylamine to the solution.

  • Irradiate the mixture in an ultrasonic water bath at a specific temperature (e.g., 40°C) and frequency (e.g., 40 kHz) for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by standard work-up procedures.[6]

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for various thiazole synthesis methodologies, highlighting the impact of different reaction conditions and substitution patterns on reaction yields and times.

Table 1: Comparison of Hantzsch Thiazole Synthesis Methods

EntryReactantsMethodSolventTimeYield (%)Reference
12-Bromoacetophenone, ThioureaConventional HeatingMethanol30 minHigh[2]
2Thiocarbohydrazide, Aldehydes, Phenacyl BromidesMicrowave IrradiationEthanol4-6 minGood[5]
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesUltrasonic IrradiationEthanol/Water30-60 min79-90[7]
4α-Haloketones, Thiourea, o-HydroxybenzaldehydesSolvent-Free GrindingNone10-20 minGood[8]

Table 2: Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Reaction

Entryα-HaloketoneThioamide/ThioureaProductYield (%)Reference
12-Bromo-1-(4-chlorophenyl)ethan-1-oneThiourea2-Amino-4-(4-chlorophenyl)thiazole85[9]
22-Bromo-1-phenylethanoneThioacetamide2-Methyl-4-phenylthiazole78[9]
32-Chloro-1-(p-tolyl)ethan-1-oneThiourea2-Amino-4-(p-tolyl)thiazole92[10]
42-Bromo-1-(4-methoxyphenyl)ethan-1-oneThiourea2-Amino-4-(4-methoxyphenyl)thiazole88[10]

Thiazole Derivatives in Signaling Pathways: The PI3K/AKT/mTOR Pathway

Thiazole derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in the modulation of cellular signaling pathways implicated in diseases such as cancer.[11] One of the most critical pathways targeted by thiazole-based inhibitors is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a common event in many human cancers.

The diagram below illustrates the core components of the PI3K/AKT/mTOR signaling cascade and indicates potential points of inhibition by small molecules, including thiazole derivatives.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Substituted Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its 2-substituted derivatives, in particular, have given rise to a vast and diverse array of biologically active molecules, from pioneering antibiotics to cutting-edge antiviral and anti-inflammatory agents. This technical guide delves into the rich history of 2-substituted thiazole compounds, tracing their discovery from the late 19th century to their modern-day applications. We will explore the seminal synthetic methodologies, present key quantitative data on their biological activities, and visualize the intricate pathways through which they exert their therapeutic effects.

A Historical Odyssey: From Hantzsch's Landmark Synthesis to Modern Therapeutics

The story of 2-substituted thiazoles is intrinsically linked to the birth of modern heterocyclic chemistry. While various researchers were exploring sulfur and nitrogen-containing compounds, the systematic synthesis and characterization of the thiazole ring itself marks a pivotal moment.

The Dawn of Thiazole Chemistry (Late 19th Century): The journey begins with the pioneering work of German chemist Arthur Hantzsch . In 1887, Hantzsch reported a robust and versatile method for the synthesis of thiazoles by reacting α-haloketones with thioamides. This reaction, now famously known as the Hantzsch thiazole synthesis , became the bedrock upon which the field was built, allowing for the systematic preparation and investigation of a wide range of thiazole derivatives.[1] His work laid the foundation for the exploration of this new class of heterocyclic compounds.[2][3][4]

The Rise of the Sulfa Drugs (Early to Mid-20th Century): The therapeutic potential of 2-substituted thiazoles exploded onto the scene with the advent of the sulfa drugs. Following Gerhard Domagk's 1932 discovery of the antibacterial effects of Prontosil, which was metabolized to sulfanilamide, a fervent search for more potent and less toxic derivatives began.[5][6] This led to the synthesis of sulfathiazole in the late 1930s, a 2-substituted thiazole that became one of the most widely used and effective antibacterial agents of its time, saving countless lives before the widespread availability of penicillin.[5][6][7]

Expansion and Diversification (Mid-20th Century to Present): The post-war era witnessed a rapid expansion in the understanding and application of 2-substituted thiazole chemistry. The discovery of the thiazole ring in natural products like Vitamin B1 (Thiamine) further underscored its biological significance.[8] The development of new synthetic methods, such as the Cook-Heilbron synthesis for 5-aminothiazoles, provided access to a greater diversity of structures.[9] This period saw the emergence of 2-substituted thiazoles in various therapeutic areas, including:

  • Anti-inflammatory agents: The development of drugs like Meloxicam , a selective COX-2 inhibitor, demonstrated the potential of the thiazole scaffold in modulating inflammatory pathways.[10][11]

  • Antiviral therapies: The design of Ritonavir , a potent HIV protease inhibitor, showcased the utility of the thiazole moiety in creating highly specific enzyme inhibitors.[12][13][14][15][16]

  • Anticancer agents: The investigation of compounds like Tiazofurin , an inhibitor of IMP dehydrogenase, opened avenues for the use of 2-substituted thiazoles in oncology.

The timeline below highlights some of the key milestones in the discovery and development of 2-substituted thiazole compounds:

G cluster_1800s 19th Century cluster_1900s 20th Century 1887 1887: Arthur Hantzsch reports the Hantzsch thiazole synthesis. 1930s Late 1930s: Discovery and widespread use of Sulfathiazole. 1887->1930s 1947 1947: Cook and Heilbron develop a synthesis for 5-aminothiazoles. 1930s->1947 1970s 1970s: Synthesis and investigation of Tiazofurin as an anticancer agent. 1947->1970s 1990s 1990s: Development of Meloxicam as a selective COX-2 inhibitor. 1970s->1990s 1996 1996: FDA approval of Ritonavir for the treatment of HIV. 1990s->1996

Key Milestones in 2-Substituted Thiazole Discovery

Core Synthetic Methodologies: Building the Thiazole Scaffold

The construction of the 2-substituted thiazole ring has been a subject of intense study, leading to the development of several robust synthetic strategies. The following sections detail the experimental protocols for some of the most historically significant and widely utilized methods.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains one of the most fundamental and versatile methods for the preparation of thiazoles. The general reaction involves the condensation of an α-halocarbonyl compound with a thioamide. A common variation for the synthesis of 2-aminothiazoles utilizes thiourea as the thioamide component.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [17]

  • Materials:

    • 2-Bromoacetophenone

    • Thiourea

    • Ethanol

    • Sodium Bicarbonate (5% aqueous solution)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Heat the mixture to reflux with stirring for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold water and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven to yield 2-amino-4-phenylthiazole.

The workflow for the Hantzsch synthesis of 2-aminothiazoles can be visualized as follows:

G start Start Materials: α-Halo Ketone Thiourea step1 Dissolve in Ethanol start->step1 step2 Heat to Reflux (2 hours) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Neutralize with Sodium Bicarbonate step3->step4 step5 Vacuum Filtration step4->step5 step6 Wash with Water and Ethanol step5->step6 end Final Product: 2-Aminothiazole step6->end

Hantzsch 2-Aminothiazole Synthesis Workflow
The Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazole derivatives. This reaction involves the condensation of an α-aminonitrile with carbon disulfide or a dithioate.[9]

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [3]

  • Materials:

    • Aminoacetonitrile hydrochloride

    • Carbon disulfide

    • Pyridine

    • Ethanol

  • Procedure:

    • Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of pyridine and ethanol.

    • Cool the solution in an ice bath.

    • Slowly add carbon disulfide (1.1 eq) to the cooled solution with stirring.

    • Allow the reaction mixture to stir at room temperature for 24 hours.

    • The product will precipitate from the reaction mixture.

    • Collect the solid by vacuum filtration.

    • Wash the precipitate with cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain pure 5-amino-2-mercaptothiazole.

The Gabriel Synthesis of 2-Aminothiazoles

While the Gabriel synthesis is more broadly known for the preparation of primary amines from alkyl halides, a modification of this method can be applied to the synthesis of 2-aminothiazoles. This involves the reaction of an α-haloketone with potassium phthalimide, followed by subsequent steps to form the thiazole ring. However, a more direct and common approach to 2-aminothiazoles is the Hantzsch reaction with thiourea. A more direct "Gabriel-like" approach to other substituted amines on the thiazole ring is less common. For the synthesis of the parent 2-aminothiazole, the reaction of monochloroacetaldehyde with thiourea is a common industrial method.[18]

Experimental Protocol: Synthesis of 2-Aminothiazole from Monochloroacetaldehyde and Thiourea [18]

  • Materials:

    • Aqueous solution of monochloroacetaldehyde (MCA)

    • Thiourea

    • 2-Propanol

    • Sodium bicarbonate

  • Procedure:

    • In a reaction vessel, dissolve thiourea (1.0 eq) in 2-propanol.

    • Slowly add an aqueous solution of monochloroacetaldehyde (1.05 eq) to the thiourea solution while maintaining the temperature at 60°C.

    • Stir the reaction mixture at 60°C for 2 hours.

    • After the reaction is complete, gradually add sodium bicarbonate (1.1 eq) to neutralize the reaction mixture.

    • Continue stirring at 60°C for an additional 3 hours.

    • Cool the mixture and extract the 2-aminothiazole with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • The product can be further purified by recrystallization.

Quantitative Bioactivity of 2-Substituted Thiazole Derivatives

The true measure of the impact of 2-substituted thiazoles lies in their potent and diverse biological activities. The following tables summarize key quantitative data for representative compounds across different therapeutic areas, providing a comparative overview of their efficacy.

Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Reference
SulfathiazoleStreptococcus pyogenes4-8[5]
Thiazole Derivative 40 Staphylococcus aureus3.125[9]
Thiazole Derivative 40 Bacillus thuringiensis6.25[9]
Thiazole Derivative 36 Bacillus subtilis3.92-4.01[19]
Thiazole Derivative 37 Staphylococcus aureus3.39-4.11[19]
Thiazole Derivative 37 Escherichia coli3.59-4.23[19]
Anticancer Activity
CompoundCell LineIC₅₀ (µM)Reference
TiazofurinK562 (Human erythroleukemia)~10[20]
Thiazole Derivative 4c MCF-7 (Breast cancer)2.57[19]
Thiazole Derivative 4c HepG2 (Liver cancer)7.26[19]
Thiazole Derivative 5b MCF-7 (Breast cancer)0.48[21]
Thiazole Derivative 5b A549 (Lung cancer)0.97[21]
Thiazole Derivative 25 PaCa-2 (Pancreatic cancer)5.5 µg/mL[22]
Anti-inflammatory Activity
CompoundTarget/AssayIC₅₀ (µM)Reference
MeloxicamCOX-20.09[6]
MeloxicamCOX-1>10[6]
Thiazole Derivative E26 NO release inhibition< Dexamethasone[23]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 2-substituted thiazole compounds are mediated through their interaction with specific biological targets. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for three prominent drugs from this class.

Tiazofurin: Inhibition of IMP Dehydrogenase and Depletion of GTP

Tiazofurin is a prodrug that, once inside the cell, is converted to its active form, Thiazole-4-carboxamide Adenine Dinucleotide (TAD). TAD is a potent inhibitor of IMP dehydrogenase, a key enzyme in the de novo synthesis of guanine nucleotides. This leads to a depletion of intracellular GTP pools, which in turn induces cell differentiation and apoptosis in cancer cells.[10][15]

G cluster_pathway De Novo GTP Synthesis cluster_effects Cellular Effects Tiazofurin Tiazofurin (Prodrug) TAD TAD (Active Metabolite) Tiazofurin->TAD Intracellular Metabolism IMPDH IMP Dehydrogenase (IMPDH) TAD->IMPDH XMP XMP IMP IMP IMP->XMP GTP GTP XMP->GTP Oncogene Oncogene Expression (e.g., ras, myc) GTP->Oncogene Required for activation Differentiation Cell Differentiation Apoptosis Apoptosis

Mechanism of Action of Tiazofurin
Ritonavir: Inhibition of HIV Protease

Ritonavir is a peptidomimetic inhibitor of the HIV protease enzyme. This viral enzyme is crucial for the maturation of new viral particles by cleaving large polyproteins into their functional components. By binding to the active site of HIV protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious virions.[12][16][24]

G HIV_Protease HIV Protease Gag_Pol Gag-Pol Polyprotein Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits NonInfectious_Virion Non-Infectious Virion Ritonavir->NonInfectious_Virion Viral_Proteins Functional Viral Proteins Gag_Pol->Viral_Proteins Cleavage by HIV Protease Gag_Pol->NonInfectious_Virion Virion_Assembly Virion Assembly Viral_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Mechanism of Action of Ritonavir
Meloxicam: Selective Inhibition of COX-2

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, which is primarily upregulated at sites of inflammation, Meloxicam reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective and other physiological functions of COX-1.[13][25][26]

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Meloxicam Meloxicam Meloxicam->COX1 Weakly Inhibits Meloxicam->COX2 Strongly Inhibits Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain

Mechanism of Action of Meloxicam

Conclusion

From its humble beginnings in the late 19th century with the foundational work of Arthur Hantzsch, the 2-substituted thiazole scaffold has evolved into one of the most prolific and versatile platforms in drug discovery. The journey from early dyes and the revolutionary sulfa drugs to the highly specific enzyme inhibitors of today is a testament to the enduring power of this heterocyclic core. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 2-substituted thiazole derivatives promise to unlock even more therapeutic innovations in the years to come, solidifying the legacy of this remarkable chemical entity in the annals of medicinal chemistry.

References

Potential pharmacological applications of thiazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the pharmacological applications of thiazole-based compounds for researchers, scientists, and drug development professionals.

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, serving as a privileged scaffold for designing novel therapeutic agents.[1][2][3] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities.[2][4] Thiazole-containing compounds have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[3][5][6] Several thiazole-based drugs are already clinically approved, such as the anticancer agents Dasatinib and Ixabepilone, the antibacterial Sulfathiazole, and the anti-inflammatory Meloxicam, highlighting the scaffold's therapeutic relevance.[2][6][7] This technical guide provides a comprehensive overview of the key pharmacological applications of thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to support ongoing research and drug development efforts.

Anticancer Applications of Thiazole-Based Compounds

Thiazole derivatives are a prominent class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8][9] Their efficacy stems from the ability to interact with a multitude of biological targets, including protein kinases, tubulin, and key enzymes involved in cell cycle regulation and apoptosis.[7][10][11]

Mechanisms of Action

1.1.1 Protein Kinase Inhibition: A primary mechanism for the anticancer activity of thiazole compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[12] Thiazole derivatives have been designed to target various kinases, including:

  • B-RAF/V600E Kinase: Certain thiazole derivatives have shown potent inhibition of the B-RAF V600E mutant kinase, a key driver in melanoma, with IC50 values in the nanomolar range, surpassing standard drugs like dabrafenib.[12]

  • PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is critical for cell survival and proliferation. Novel thiazole derivatives have been developed as dual inhibitors of PI3Kα and mTOR, demonstrating significant antiproliferative activity.[13][14]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets. Phenylthiazolyl-indole derivatives have been reported to inhibit CDK1 with IC50 values in the sub-micromolar range.[15]

1.1.2 Inhibition of Tubulin Polymerization: Microtubules are essential for cell division, making them a validated target for anticancer drugs. Several thiazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11] For instance, a series of thiazole-naphthalene derivatives exhibited potent antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines by disrupting microtubule assembly.[16]

1.1.3 Induction of Apoptosis: Thiazole compounds can trigger programmed cell death (apoptosis) through various pathways. Some derivatives have been shown to cause mitochondrial depolarization and DNA fragmentation, which are hallmarks of apoptosis.[17] The mechanism often involves the arrest of the cell cycle, for instance at the G2/M or G0-G1 phase, which precedes apoptosis.[14][18]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines.

Compound Class/DerivativeTarget Cell Line(s)Reported IC50 Value(s)Reference
Benzimidazole-Thiazole DerivativesHuman Cancer Cell LinesFavorable compared to standard treatments[1]
Thiazole-Naphthalene Derivative (5b)MCF-7 (Breast), A549 (Lung)0.48 µM, 0.97 µM[16]
PI3Kα/mTOR Dual Inhibitor (3b)PI3Kα enzyme, mTOR enzyme0.086 µM, 0.221 µM[13]
2,5-dichloro thienyl-substituted thiazolesVarious Cancer Cell LinesNot specified, but promising potential[19]
Thiazolyl-hydrazono-thiazolesVarious Cancer Cell LinesPromising anticancer agents[20]
Thiazole Derivative (4c)MCF-7 (Breast), HepG2 (Liver)2.57 µM, 7.26 µM[21]
Thiazole Derivative (1d)Various Tumor Cell LinesPromising; specific values in source[17]
Thiazole-based hLDHA Inhibitors (8j, 8m)HeLa, SiHa, HepG21.65–8.60 µM[22]
Key Experimental Protocols

1.3.1 MTT Assay for In Vitro Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer compounds.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 15-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

1.3.2 Cell Cycle Analysis by Flow Cytometry: This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Protocol:

  • Cell Treatment: Seed cancer cells (e.g., HL-60) in 6-well plates and treat with the thiazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI dye intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.

  • Data Interpretation: The flow cytometer measures the fluorescence of individual cells, allowing for their distribution into different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified. An accumulation of cells in a particular phase indicates cell cycle arrest.

Visualizations: Signaling Pathways and Workflows

anticancer_screening_workflow cluster_synthesis Compound Synthesis & Library Creation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Design & Synthesize Thiazole Derivatives library Create Compound Library synthesis->library Purification & Characterization mtt MTT Cytotoxicity Assay (e.g., MCF-7, A549, HepG2) library->mtt Primary Screening ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Select Potent Compounds apoptosis Apoptosis Assay (Annexin V) ic50->apoptosis enzyme Target Enzyme Assay (e.g., Kinase Inhibition) ic50->enzyme sar Structure-Activity Relationship (SAR) Analysis cell_cycle->sar Elucidate MoA apoptosis->sar Elucidate MoA enzyme->sar Elucidate MoA lead_opt Lead Compound Optimization sar->lead_opt

Caption: Workflow for discovery of anticancer thiazole compounds.

PI3K_mTOR_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole-Based PI3K/mTOR Inhibitor Thiazole->PI3K Thiazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.

Antimicrobial Applications

The thiazole scaffold is integral to numerous antimicrobial agents, offering a broad spectrum of activity against bacteria and fungi.[23][24] The rise of antimicrobial resistance necessitates the development of new drugs, and thiazole derivatives represent a promising avenue for this research.[23][24]

Mechanisms of Action

Thiazole derivatives exert their antimicrobial effects by targeting essential microbial processes:

  • Enzyme Inhibition: A key mechanism is the inhibition of bacterial enzymes that are vital for survival. For example, some thiazole aminoguanidines target undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), which are involved in cell wall biosynthesis.[25] Other derivatives act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme central to bacterial fatty acid synthesis.[26]

  • DNA Gyrase Inhibition: Some thiazole compounds have shown potential to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, with molecular docking studies supporting this mechanism.[23]

  • Biofilm Disruption: Beyond killing planktonic cells, certain thiazole compounds have demonstrated the ability to inhibit and destroy bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[25]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various thiazole derivatives against pathogenic microbes.

Compound Class/DerivativeTarget Microorganism(s)Reported MIC Value(s)Reference
Thiazolyl–Pyrazoline Hybrids (52, 53)S. aureus, K. pneumoniae50 µg/mL[27]
Thiazole Derivative (40)S. aureus, B. thuringiensis3.125 µg/mL, 6.25 µg/mL[2]
Thiazole Derivative (43a)S. aureus, E. coli16.1 µM[23]
Heteroaryl Thiazole Derivative (3)Various Bacteria0.23–0.70 mg/mL[28]
Heteroaryl Thiazole Derivative (9)Various Fungi0.06–0.23 mg/mL[28]
2,5-dichloro thienyl-substituted thiazoleS. aureus, E. coli, K. pneumoniae6.25–12.5 µg/mL[19]
Benzo[d]thiazole Derivatives (13, 14)MRSA, E. coli, A. niger50–75 µg/mL[29]
Thiazole Aminoguanidine (4i)MRSA, E. coliPotent activity reported[25]
Key Experimental Protocols

2.3.1 Broth Microdilution Method for MIC Determination: This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the thiazole test compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial or fungal inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

2.3.2 Agar Disk Diffusion Method: This method is used to test the susceptibility of bacteria to an antimicrobial agent.

Protocol:

  • Plate Preparation: Prepare a lawn of the test bacteria on the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the thiazole test compound. Place these disks onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: If the compound is effective, it will diffuse into the agar and inhibit bacterial growth, creating a clear circular area around the disk known as the "zone of inhibition." The diameter of this zone is measured in millimeters and corresponds to the susceptibility of the organism to the compound.

Visualizations: Experimental Workflow

antimicrobial_testing_workflow cluster_prep Preparation cluster_mic Primary Assay: MIC Determination cluster_secondary Secondary Assays (for active compounds) compound Prepare Thiazole Compound Stock Solution dilution Serial Dilution in 96-Well Plate compound->dilution inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells inoculum->inoculation dilution->inoculation incubation Incubate (18-24h) inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic mbc MBC Determination (Minimal Bactericidal Conc.) read_mic->mbc Determine killing concentration biofilm Biofilm Inhibition/ Disruption Assay read_mic->biofilm target Mechanism of Action (e.g., Enzyme Assay) mbc->target

Caption: Workflow for antimicrobial evaluation of thiazole compounds.

Anti-inflammatory Applications

Thiazole derivatives have emerged as promising anti-inflammatory agents, with mechanisms often targeting key enzymes in the inflammatory cascade.[30][31][32] They offer a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with adverse side effects.[31][33]

Mechanisms of Action

The anti-inflammatory effects of thiazole compounds are primarily attributed to the inhibition of enzymes involved in the arachidonic acid pathway:

  • Cyclooxygenase (COX) Inhibition: Thiazoles have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[33] Some derivatives have been identified as selective COX-2 inhibitors, which is a desirable profile for reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[33]

  • Lipoxygenase (LOX) Inhibition: In addition to COX, some thiazole derivatives also inhibit lipoxygenase (LOX) enzymes, which produce leukotrienes, another class of inflammatory mediators.[32] Dual COX/LOX inhibitors are of significant interest for treating a broad range of inflammatory conditions.

  • iNOS Inhibition: Some thiazolyl-carbonyl-thiosemicarbazides have demonstrated anti-inflammatory effects by potentially inhibiting inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide (NO), a pro-inflammatory molecule.[34]

Quantitative Data: Anti-inflammatory Activity

The following table highlights the anti-inflammatory activity of specific thiazole compounds.

Compound Class/DerivativeAssay/TargetReported ActivityReference
Thiazole Derivative (3c)Carrageenan-induced paw edema44% inhibition[31]
Thiazole Derivative (3d)Carrageenan-induced paw edema41% inhibition[31]
Imidazo[2.1-b]thiazole (1)COX-2 EnzymePotent and selective inhibitor[33]
Thiazole Derivative (6b)COX-2 EnzymeSelective inhibitor (IC50 = 11.65 µM)[33]
Thiazolyl-carbonyl-thiosemicarbazidesTurpentine oil-induced inflammationLowered bone marrow acute phase response and oxidative stress[34]
Key Experimental Protocols

3.3.1 Carrageenan-Induced Paw Edema in Rats (In Vivo): This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Protocol:

  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the thiazole compound.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives only the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualizations: Signaling Pathway

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 PLA2 PLA2->AA Releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation LTs->Inflammation Thiazole Thiazole-Based Inhibitor Thiazole->COX Thiazole->LOX

Caption: Inhibition of COX/LOX pathways by anti-inflammatory thiazoles.

Other Pharmacological Applications

Beyond the major areas discussed, the versatile thiazole scaffold has been explored for a multitude of other therapeutic uses, including:

  • Antiviral Activity: Thiazole derivatives have shown potential against various viruses, including vesicular stomatitis virus and SARS-CoV-2.[1][35] For instance, certain N-(substituted-thiazol-2-yl)cinnamamide analogs were identified as potent inhibitors of the main protease of the SARS-CoV-2 virus.[35]

  • Antidiabetic Activity: Some coumarin-thiazole compounds have been found to be effective α-glucosidase inhibitors, outperforming the standard drug acarbose, suggesting a role in managing diabetes.[1]

  • Antimalarial and Antiparasitic Properties: Thiazole-containing agents have demonstrated promising inhibitory effects against Plasmodium falciparum and other parasites.[1][19]

  • Anticonvulsant Activity: Numerous newly developed thiazole agents are capable of stopping seizures, indicating their potential in treating neurological disorders.[2]

Conclusion and Future Perspectives

Thiazole and its derivatives undeniably represent a "privileged scaffold" in drug discovery, contributing to a vast and growing library of pharmacologically active compounds. The research highlighted in this guide demonstrates the broad therapeutic potential of this heterocyclic core, with significant achievements in the development of anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the thiazole ring at various positions allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties.[2][9]

Future research will likely focus on several key areas. In oncology, the development of highly selective kinase inhibitors and compounds that can overcome drug resistance remains a priority.[8][10] For infectious diseases, the design of novel thiazoles that can combat multidrug-resistant strains and disrupt biofilms is crucial.[25][36] In the realm of anti-inflammatory drugs, the pursuit of dual or multi-target inhibitors may lead to more effective and safer therapies.[33] The continued application of computational modeling, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery of next-generation thiazole-based drugs with improved efficacy and safety profiles.[13][22]

References

Methodological & Application

Synthesis of 2-Methoxythiazole-5-carbaldehyde: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and a detailed protocol for the synthesis of 2-methoxythiazole-5-carbaldehyde from 2-chlorothiazole-5-carbaldehyde via nucleophilic aromatic substitution. Thiazole derivatives are significant structural motifs in medicinal chemistry, and the introduction of a methoxy group at the 2-position can modulate the biological activity and pharmacokinetic properties of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a procedural guide and relevant data for the successful synthesis and application of this key intermediate.

Introduction

Thiazole and its derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiazole ring is a critical strategy in medicinal chemistry to fine-tune the pharmacological profile of lead compounds. The conversion of 2-chlorothiazole-5-carbaldehyde to this compound is a key transformation, as the methoxy group can serve as a crucial pharmacophore or a handle for further synthetic modifications. This process is achieved through a nucleophilic aromatic substitution reaction, a fundamental transformation in organic synthesis.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion displaces the chloride ion at the C2 position of the thiazole ring. The electron-withdrawing nature of the carbaldehyde group at the C5 position facilitates this substitution.

Figure 1: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established procedures for nucleophilic aromatic substitution on chlorothiazoles.[1][2]

Materials:

  • 2-Chlorothiazole-5-carbaldehyde (MW: 147.58 g/mol )[3][4]

  • Sodium methoxide (MW: 54.02 g/mol )

  • Anhydrous Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiazole-5-carbaldehyde (1.0 eq) in anhydrous methanol.

  • Addition of Reagent: To the stirred solution, add sodium methoxide (1.0 - 1.1 eq) portion-wise at room temperature. An equimolar ratio is crucial to avoid side reactions and a decrease in yield.[1][2]

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add dichloromethane and a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Chlorothiazole-5-carbaldehydeC₄H₂ClNOS147.58Starting Material
Sodium MethoxideCH₃NaO54.02Reagent
This compoundC₅H₅NO₂S143.16Product

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue / Observation
Stoichiometry (Substrate:Reagent)1 : 1.0 - 1.1
SolventAnhydrous Methanol
Reaction TemperatureReflux
Reaction Time4 - 8 hours
Expected Yield80 - 90% (based on analogous reactions)[1][2]
Appearance of ProductExpected to be a solid or oil
Purification MethodSilica Gel Column Chromatography

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-chlorothiazole-5-carbaldehyde in anhydrous methanol add_reagent Add sodium methoxide (1.0-1.1 eq) start->add_reagent reflux Reflux for 4-8 hours add_reagent->reflux cool Cool to room temperature reflux->cool evaporate Remove methanol under reduced pressure cool->evaporate extract Extract with dichloromethane and wash evaporate->extract dry Dry organic layer and filter extract->dry concentrate Concentrate to obtain crude product dry->concentrate purify Column chromatography on silica gel concentrate->purify product Pure this compound purify->product

Figure 2: Experimental workflow for the synthesis.

Applications in Drug Development

Thiazole-containing compounds are of significant interest to the pharmaceutical industry. The this compound intermediate can be utilized in the synthesis of a variety of biologically active molecules. The methoxy group can influence the compound's lipophilicity and metabolic stability, while the carbaldehyde functionality provides a reactive handle for further elaboration, such as the formation of imines, oximes, or for use in olefination reactions. These modifications can lead to the development of novel compounds with potential applications as:

  • Anticancer agents: Thiazole derivatives have been shown to inhibit various kinases and other targets involved in cancer progression.

  • Antimicrobial agents: The thiazole scaffold is present in several approved antibacterial and antifungal drugs.

  • Anti-inflammatory drugs: Certain thiazole derivatives have demonstrated potent anti-inflammatory activity.

Conclusion

The synthesis of this compound from 2-chlorothiazole-5-carbaldehyde is a straightforward and efficient transformation that provides a valuable intermediate for drug discovery and development. The provided protocol, based on well-established chemical principles, offers a reliable method for obtaining this compound in high yield. The versatility of the product makes it an important building block for the synthesis of a diverse range of potentially therapeutic agents.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-Methoxythiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate. The resulting aldehydes are valuable intermediates in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems relevant to medicinal chemistry and drug development.

2-Methoxythiazole is an electron-rich heterocyclic compound, making it a suitable substrate for electrophilic substitution reactions such as the Vilsmeier-Haack formylation. The introduction of a formyl group at the C5 position yields 2-methoxythiazole-5-carbaldehyde, a key building block for the synthesis of various biologically active molecules. This document provides a detailed protocol for the Vilsmeier-Haack formylation of 2-methoxythiazole, based on established procedures for similar electron-rich thiazole derivatives.

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃. Subsequently, the electron-rich 2-methoxythiazole attacks the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to afford the desired aldehyde, this compound. The methoxy group at the 2-position activates the thiazole ring, directing the formylation to the electron-rich C5 position.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-MethoxythiazoleReagentCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Phosphorus oxychloride (POCl₃)ReagentStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACSIn-house Preparation
Saturated Sodium Chloride (NaCl) Solution (Brine)ACSIn-house Preparation
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACSStandard Supplier
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACSStandard Supplier
Crushed Ice-In-house

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-methoxythiazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

    • Add the solution of 2-methoxythiazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data Summary

The following table summarizes the typical stoichiometry and reaction parameters for the Vilsmeier-Haack formylation of an electron-rich thiazole derivative. Please note that the yield is an estimate and may require optimization for 2-methoxythiazole.

ParameterValue
Reactants
2-Methoxythiazole1.0 eq
N,N-Dimethylformamide (DMF)3.0 eq
Phosphorus oxychloride (POCl₃)1.2 eq
Reaction Conditions
Temperature (Vilsmeier Reagent Formation)0-5 °C
Temperature (Formylation)40-50 °C
Reaction Time2-4 h
Product
This compound
Estimated Yield 70-80%

Visualizations

experimental_workflow Experimental Workflow for Vilsmeier-Haack Formylation cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification reagent_prep_1 Add anhydrous DMF to a flask reagent_prep_2 Cool to 0-5 °C reagent_prep_1->reagent_prep_2 reagent_prep_3 Slowly add POCl₃ reagent_prep_2->reagent_prep_3 reagent_prep_4 Stir for 30 min at 0-5 °C reagent_prep_3->reagent_prep_4 formylation_2 Add substrate to Vilsmeier reagent at 0-5 °C reagent_prep_4->formylation_2 formylation_1 Dissolve 2-methoxythiazole in DCM formylation_1->formylation_2 formylation_3 Warm to room temperature formylation_2->formylation_3 formylation_4 Heat to 40-50 °C for 2-4 h formylation_3->formylation_4 workup_1 Pour onto ice/water formylation_4->workup_1 workup_2 Neutralize with NaHCO₃ workup_1->workup_2 workup_3 Extract with organic solvent workup_2->workup_3 workup_4 Wash with brine workup_3->workup_4 workup_5 Dry and concentrate workup_4->workup_5 workup_6 Purify by column chromatography workup_5->workup_6

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

reaction_mechanism Vilsmeier-Haack Reaction Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis dmf DMF vilsmeier Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier pocli3 POCl₃ pocli3->vilsmeier iminium Iminium Salt Intermediate vilsmeier->iminium Electrophilic Attack thiazole 2-Methoxythiazole thiazole->iminium product This compound iminium->product h2o H₂O (Work-up) h2o->product

Caption: General mechanism of the Vilsmeier-Haack formylation.

Application Notes and Protocols: The Use of 2-Methoxythiazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxythiazole-5-carbaldehyde as a versatile building block in medicinal chemistry. The thiazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions. The methoxy and carbaldehyde functionalities on this particular scaffold offer key reactive handles for the synthesis of diverse compound libraries for screening and lead optimization.

While specific experimental data for this compound is limited in publicly available literature, this document leverages data from closely related thiazole derivatives to illustrate its potential applications, particularly in the development of kinase and tubulin polymerization inhibitors for anticancer therapy.

Key Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of compounds targeting a variety of biological processes. The thiazole ring is a key component in drugs with antibacterial, antifungal, anti-inflammatory, and anticancer properties. The aldehyde group at the 5-position is particularly useful for generating derivatives through reactions such as reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse pharmacophores to modulate activity and selectivity.

Derivatives of similar thiazole carbaldehydes have shown significant activity as:

  • Kinase Inhibitors: The thiazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

  • Antiproliferative Agents: Thiazole-containing compounds have been shown to inhibit the proliferation of various cancer cell lines.

  • Tubulin Polymerization Inhibitors: By interfering with the dynamics of microtubule formation, these agents can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data of Thiazole Derivatives

The following table summarizes the in vitro activity of various thiazole derivatives, demonstrating the potential of this scaffold in medicinal chemistry.

Compound ClassSpecific DerivativeTarget/Cell LineAssay TypeIC50 ValueReference
Thiazole-naphthaleneCompound 5b MCF-7 (Breast Cancer)Antiproliferative0.48 ± 0.03 µM[1][2]
A549 (Lung Cancer)Antiproliferative0.97 ± 0.13 µM[1][2]
Tubulin PolymerizationBiochemical3.3 µM[1][2]
2-Amino-thiazole-5-carboxylic acid phenylamideDasatinib Analog (6d) K563 (Leukemia)AntiproliferativeComparable to Dasatinib[3]
MCF-7 (Breast Cancer)Antiproliferative20.2 µM[3]
HT-29 (Colon Cancer)Antiproliferative21.6 µM[3]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamideCompound 8c A-549 (Lung Cancer)Antiproliferative48% inhibition at 5 µg/mL[4]
Arylidene-hydrazinyl-thiazole2-(2-benzyliden-hydrazinyl)-4-methylthiazole MDA-MB231 (Breast Cancer)Antiproliferative3.92 µg/mL[5]
HeLa (Cervical Cancer)Antiproliferative11.4 µg/mL[5]
2-aminothiazole derivativeCompound 27 HeLa (Cervical Cancer)Antiproliferative1.6 ± 0.8 µM[6]
5-(Furan-2-yl)thiazoleAS-252424 PI3KγKinase Inhibition30 - 33 nM[7]
PI3KαKinase Inhibition935 - 940 nM[7]
PI3KβKinase Inhibition20,000 nM[7]
PI3KδKinase Inhibition20,000 nM[7]

Experimental Protocols

Protocol 1: Synthesis of a Thiazole-based Kinase Inhibitor Precursor via Reductive Amination

This protocol outlines a general procedure for the synthesis of a 2-methoxy-5-(aminomethyl)thiazole derivative, a common intermediate for the elaboration into potential kinase inhibitors.

Materials:

  • This compound

  • Primary or secondary amine of interest (e.g., aniline, piperazine derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or DCE.

  • Add the amine (1.1 equivalents) to the solution.

  • If the amine is a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the purified kinase, and the test compound at various concentrations. Include a positive control and a DMSO vehicle control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the luminescent kinase assay kit.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a DMSO vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

G cluster_0 PI3K/Akt Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival, Proliferation, Angiogenesis Cell Survival, Proliferation, Angiogenesis Downstream Effectors->Cell Survival, Proliferation, Angiogenesis Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by thiazole derivatives.

Experimental Workflow

G cluster_1 Drug Discovery Workflow start Start: Synthesize Thiazole Derivatives assay In Vitro Kinase Assay start->assay cell_assay Cell-Based Proliferation Assay start->cell_assay sar Structure-Activity Relationship (SAR) Analysis assay->sar cell_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Synthesis in_vivo In Vivo Efficacy Studies lead_opt->in_vivo end_node End: Preclinical Candidate in_vivo->end_node

Caption: A typical workflow for the discovery of thiazole-based inhibitors.

References

Application Notes and Protocols: The Role of 2-Methoxythiazole-5-carbaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxythiazole-5-carbaldehyde is a heterocyclic aldehyde that holds potential as a versatile intermediate in pharmaceutical synthesis. While specific public-domain data on this particular derivative is limited, the broader class of thiazole-5-carbaldehydes is recognized for its utility in constructing complex molecular architectures found in a variety of biologically active compounds. This document provides an overview of the anticipated role of this compound in drug discovery, based on the well-established chemistry of related thiazole derivatives. It includes a discussion of its potential applications, a generalized experimental protocol for its use in synthesis, and a summary of the biological significance of the thiazole moiety.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure for targeting a wide range of biological macromolecules. The presence of a carbaldehyde group at the 5-position of the thiazole ring provides a reactive handle for a variety of chemical transformations, enabling the elaboration of the thiazole core into more complex drug-like molecules.

This compound, with a methoxy group at the 2-position, is an interesting building block. The methoxy group can influence the electronic properties of the thiazole ring and may offer additional points for interaction with biological targets or serve as a metabolic soft spot that can be optimized during drug development.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, some basic properties can be found in chemical supplier databases.

PropertyValueReference
Molecular Formula C₅H₅NO₂S[1]
Molecular Weight 143.16 g/mol [1]
CAS Number 95453-59-1[1]
Appearance Expected to be a solid or liquid
Solubility Likely soluble in common organic solvents

Role as a Pharmaceutical Intermediate

The aldehyde functionality of this compound makes it a key precursor for a variety of chemical reactions used in the synthesis of pharmaceutical ingredients.

Key Reactions:

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form substituted aminomethylthiazoles, a common motif in bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension by reaction with phosphorus ylides allows for the synthesis of vinylthiazole derivatives.

  • Condensation Reactions: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) can lead to the formation of α,β-unsaturated systems, which are versatile intermediates for further functionalization.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to other important functional groups.

The thiazole core itself is a key pharmacophore in a range of therapeutic areas. The table below summarizes the biological activities of some drugs and compounds containing the thiazole moiety, illustrating the potential of intermediates like this compound.

Compound Class/DrugTherapeutic AreaBiological Target/Mechanism of Action
Dasatinib OncologyMulti-targeted tyrosine kinase inhibitor
Ritonavir AntiviralHIV protease inhibitor
Nitazoxanide Anti-infectiveBroad-spectrum antimicrobial, interferes with anaerobic energy metabolism
Thiamine (Vitamin B1) VitaminEssential coenzyme in carbohydrate metabolism
Cefditoren AntibioticThird-generation cephalosporin, inhibits bacterial cell wall synthesis
Meloxicam Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID), COX-2 inhibitor

Experimental Protocols

The following is a generalized protocol for a Knoevenagel condensation reaction, a common transformation for aromatic aldehydes like this compound. This protocol is intended as a representative example and would require optimization for the specific substrate.

Protocol: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate

Objective: To synthesize ethyl 2-cyano-3-(2-methoxythiazol-5-yl)acrylate, a potential intermediate for further elaboration.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid (1M), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound and Ethyl Cyanoacetate in Ethanol B Add Piperidine (catalyst) A->B C Stir at RT or 50°C Monitor by TLC B->C D Concentrate C->D E Dissolve in Ethyl Acetate D->E F Wash with HCl, Water, Brine E->F G Dry and Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS) H->I

Caption: Knoevenagel Condensation Workflow.

signaling_pathway cluster_synthesis Drug Synthesis cluster_moa Mechanism of Action Intermediate 2-Methoxythiazole- 5-carbaldehyde Reaction Multi-step Synthesis Intermediate->Reaction API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Reaction->API Target Biological Target (e.g., Protein Kinase) API->Target Binds and Inhibits Pathway Signaling Pathway Target->Pathway Effect Therapeutic Effect (e.g., Anti-cancer) Pathway->Effect

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on a Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged heterocyclic scaffold frequently found in a wide array of pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry. The functionalization of the thiazole core is, therefore, a critical aspect of drug discovery and development, enabling the modulation of pharmacological activity, selectivity, and pharmacokinetic properties.

Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile strategy for the derivatization of the thiazole ring. This method allows for the introduction of a diverse range of nucleophiles, particularly nitrogen, sulfur, and oxygen-based functionalities, onto the electron-deficient positions of the thiazole nucleus. This document provides detailed protocols and application notes for performing SNAr reactions on thiazole rings, with a focus on both classical and modern catalytic approaches.

Reaction Principles

Nucleophilic aromatic substitution on the thiazole ring is facilitated by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. This intrinsic property polarizes the carbon-halogen bonds, particularly at the C2 position, making it susceptible to attack by nucleophiles.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a key factor in the reaction's feasibility. The general reactivity order for leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is inverse to that of SN2 reactions.[3]

For less activated thiazole substrates or with weaker nucleophiles, traditional SNAr may require harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has significantly broadened the scope of C-N bond formation on the thiazole ring, allowing for milder conditions and greater functional group tolerance.[4][5]

Reaction Mechanism: SNAr on a 2-Halothiazole

The following diagram illustrates the stepwise mechanism of a classical SNAr reaction on a 2-halothiazole with an amine nucleophile.

SNAr Mechanism on a 2-Halothiazole.

Experimental Protocols

Protocol 1: Classical Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a 2-halothiazole with a primary or secondary amine.

Materials:

  • 2-Halothiazole (e.g., 2-bromothiazole or 2-chlorothiazole) (1.0 eq.)

  • Amine (primary or secondary) (1.5-2.0 eq.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0-3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Sealed reaction vessel or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a sealed reaction vessel or a round-bottom flask equipped with a magnetic stir bar and condenser, add the 2-halothiazole (1.0 eq.), the amine (1.5-2.0 eq.), and the base (2.0-3.0 eq.).

  • Add the anhydrous polar aprotic solvent.

  • Seal the vessel or place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80 °C and 150 °C), depending on the reactivity of the substrates.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution, followed by water and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed cross-coupling of a 2-halothiazole with an amine.

Materials:

  • 2-Halothiazole (e.g., 2-bromothiazole or 2-chlorothiazole) (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an argon-filled glovebox or under a positive pressure of argon, add the palladium precursor, the phosphine ligand, and the base to a flame-dried Schlenk tube equipped with a magnetic stir bar.[4]

  • Remove the tube from the glovebox (if not used) and add the anhydrous, degassed solvent under a positive pressure of argon.

  • Add the 2-halothiazole (1.0 eq.) followed by the amine (1.2 eq.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath.

  • Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.[4]

  • Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[4]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for SNAr reactions on thiazole rings.

Table 1: Classical SNAr of 2-Halothiazoles with Various Nucleophiles

EntryThiazole SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
12-ChlorothiazoleMorpholineK₂CO₃DMF1001285
22-BromothiazolePiperidineCs₂CO₃DMSO80892
32-ChlorothiazoleBenzylamineEt₃NNMP1202478
42-BromothiazoleSodium thiophenoxide-DMFRT495
52-ChlorothiazoleSodium methoxide-MeOHReflux688

Note: The data in this table is compiled from representative literature procedures and actual yields may vary.

Table 2: Buchwald-Hartwig Amination of 2-Halothiazoles

EntryThiazole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromothiazoleAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001291
22-Chlorothiazolen-ButylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane1101884
32-BromothiazoleIndolePd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃THF802475
42-ChlorothiazoleMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001095
52-BromothiazolePyrrolidinePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Dioxane901689

Note: The data in this table is compiled from representative literature procedures and actual yields may vary.[4]

Experimental Workflow

The following diagram outlines a general workflow for performing and analyzing a nucleophilic aromatic substitution reaction on a thiazole substrate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification_analysis Purification & Analysis reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring cooling Cool to RT monitoring->cooling Reaction Complete filtration Filtration of Salts cooling->filtration extraction Extraction & Washing filtration->extraction drying Drying & Concentration extraction->drying purification Purification (Column Chromatography/ Recrystallization) drying->purification analysis Characterization (NMR, MS, etc.) purification->analysis

General Experimental Workflow.

Conclusion

The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the functionalization of the thiazole ring via nucleophilic aromatic substitution. Both classical SNAr and modern palladium-catalyzed methods offer powerful tools for the synthesis of diverse thiazole derivatives. Careful consideration of the substrate, nucleophile, and reaction conditions is crucial for achieving optimal results. The provided workflows and data tables serve as a valuable starting point for the development and optimization of SNAr reactions in the context of drug discovery and materials science.

References

Application of 2-Methoxythiazole-5-carbaldehyde and its Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-Methoxythiazole-5-carbaldehyde and, more broadly, thiazole-5-carbaldehyde derivatives as key intermediates in the development of novel agrochemicals. The thiazole moiety is a versatile scaffold known to impart significant biological activity, leading to the discovery of potent fungicides, insecticides, and herbicides.

Introduction to Thiazole-Based Agrochemicals

The thiazole ring is a prominent heterocyclic structure in the field of medicinal and agricultural chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a valuable building block in the design of new bioactive molecules. While this compound is a specific starting material, a wider range of 2-substituted-thiazole-5-carbaldehydes serve as crucial intermediates for synthesizing a variety of agrochemicals. These derivatives are particularly important in the development of antifungal and antibacterial agents.

Applications in Agrochemical Development

Thiazole derivatives have demonstrated efficacy across the three main classes of crop protection agents: fungicides, insecticides, and herbicides. The aldehyde functional group at the 5-position of the thiazole ring provides a reactive handle for the synthesis of more complex molecules, such as carboxamides, which are a common feature in many successful agrochemicals.

Fungicidal Applications

Thiazole-containing compounds have shown significant promise as fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi, and its inhibition disrupts fungal respiration.

Quantitative Data on Fungicidal Activity:

Compound ClassTarget PathogenEfficacy (EC50 in mg/L)Reference CompoundReference Efficacy (EC50 in mg/L)
Pyrazole-Thiazole Carboxamides (e.g., 9ac)Rhizoctonia cerealis1.1 - 4.9Thifluzamide23.1
Pyrazole-Thiazole Carboxamides (e.g., 9cd)Sclerotinia sclerotiorum0.8Thifluzamide4.9
Isothiazole-Thiazole Derivatives (e.g., 6u)Pseudoperonospora cubensis0.046OxathiapiprolinNot specified
Isothiazole-Thiazole Derivatives (e.g., 6u)Phytophthora infestans0.20OxathiapiprolinNot specified

Signaling Pathway: SDHI Mode of Action

The fungicidal activity of many thiazole carboxamides is attributed to their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle and electron transport chain.

SDHI_Pathway cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Succinate Succinate SDH_Enzyme Succinate Dehydrogenase (SDH) Succinate->SDH_Enzyme binds to Fumarate Fumarate SDH_Enzyme->Fumarate converts to Electron_Transport_Chain Electron Transport Chain SDH_Enzyme->Electron_Transport_Chain donates electrons to ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Fungal_Growth Fungal Growth & Proliferation ATP_Production->Fungal_Growth powers Thiazole_Carboxamide Thiazole Carboxamide (e.g., Fungicide) Thiazole_Carboxamide->SDH_Enzyme inhibits Inhibition_of_Growth Inhibition of Fungal Growth

Caption: Mechanism of action for thiazole-based SDHI fungicides.

Insecticidal Applications

Derivatives of thiazole have also been developed into effective insecticides. These compounds often target the insect's nervous system.

Quantitative Data on Insecticidal Activity:

Compound ClassTarget PestEfficacy (LC50 in mg/L)Reference CompoundReference Efficacy (LC50 in mg/L)
N-pyridylpyrazole thiazole (e.g., 7g)Plutella xylostella5.32Indoxacarb5.01
N-pyridylpyrazole thiazole (e.g., 7g)Spodoptera exigua6.75IndoxacarbNot specified
N-pyridylpyrazole thiazole (e.g., 7g)Spodoptera frugiperda7.64IndoxacarbNot specified
Thiazolo[4,5-b]quinoxalin-2(3H)-one (e.g., 3)Spodoptera litura (2nd instar larvae)141.02LufenuronNot specified
Pyridine and Thiazole Derivatives (e.g., 3)Saissetia oleae (nymphs)0.502Not specifiedNot specified
Pyridine and Thiazole Derivatives (e.g., 3)Saissetia oleae (adult females)1.009Not specifiedNot specified
Herbicidal Applications

The thiazole scaffold has been incorporated into molecules with herbicidal properties. One mode of action for such compounds is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.

Quantitative Data on Herbicidal Activity:

Compound ClassTarget WeedApplication Rate (g ai/ha)Inhibition Rate (%)
Aryl thiazole derivatives (e.g., 11a, 11b, 11c, 11g, 11h)Amaranthus retroflexus15080
Aryl thiazole derivativesEclipta prostrata15080

Signaling Pathway: PPO Inhibition

PPO_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast Protoporphyrinogen_IX Protoporphyrinogen_IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme acts on Protoporphyrin_IX Protoporphyrin_IX PPO_Enzyme->Protoporphyrin_IX produces Chlorophyll_Biosynthesis Chlorophyll Biosynthesis Protoporphyrin_IX->Chlorophyll_Biosynthesis Photosynthesis Photosynthesis Chlorophyll_Biosynthesis->Photosynthesis enables Thiazole_Herbicide Thiazole-based Herbicide Thiazole_Herbicide->PPO_Enzyme inhibits Plant_Death Plant Death Plant_Growth Plant Growth Photosynthesis->Plant_Growth supports

Caption: Mechanism of action for thiazole-based PPO-inhibiting herbicides.

Experimental Protocols

The following are generalized protocols for the preliminary screening of thiazole derivatives for agrochemical activity.

Protocol for In Vitro Fungicide Screening (Mycelial Growth Inhibition)

This protocol is adapted for assessing the efficacy of fungicidal compounds against mycelial growth.

Workflow: In Vitro Fungicide Screening

Fungicide_Screening_Workflow Start Start Prepare_Stock Prepare stock solutions of thiazole derivatives in DMSO Start->Prepare_Stock Prepare_Media Prepare potato dextrose agar (PDA) and amend with test compounds at various concentrations Prepare_Stock->Prepare_Media Pour_Plates Pour amended PDA into Petri dishes Prepare_Media->Pour_Plates Inoculate Inoculate the center of each plate with a mycelial plug of the target fungus Pour_Plates->Inoculate Incubate Incubate plates at 25-28°C in the dark Inoculate->Incubate Measure Measure colony diameter at regular intervals until the control plate is fully grown Incubate->Measure Calculate Calculate the percentage of mycelial growth inhibition and determine EC50 values Measure->Calculate End End Calculate->End

Caption: Workflow for in vitro fungicidal activity assessment.

Methodology:

  • Preparation of Stock Solutions: Dissolve the synthesized thiazole derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10,000 mg/L).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Cool the medium to approximately 50-60°C.

  • Amendment of Media: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations of the test compound. Ensure the final concentration of DMSO is consistent across all treatments and does not inhibit fungal growth (typically ≤ 1%). Include a solvent control (PDA with DMSO only) and a negative control (PDA only).

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition of mycelial growth relative to the control. Determine the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) using probit analysis.

Protocol for Greenhouse Herbicide Testing

This protocol outlines a whole-plant bioassay to evaluate the post-emergence herbicidal activity of thiazole derivatives.

Methodology:

  • Plant Preparation: Grow target weed species in pots containing a suitable soil mix in a greenhouse.

  • Treatment Preparation: Prepare spray solutions of the test compounds at various concentrations (e.g., in g ai/ha). Include a surfactant to improve leaf coverage.

  • Application: When the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply the treatment solutions using a calibrated greenhouse sprayer. Include untreated and vehicle-treated control groups.

  • Evaluation: Maintain the plants in the greenhouse under controlled conditions. Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment) by visually rating the percentage of injury or by measuring the reduction in plant biomass compared to the control group.

Protocol for Insecticidal Bioassay (Leaf-Dip Method)

This protocol is designed to assess the insecticidal activity of thiazole derivatives against leaf-feeding insects like Spodoptera litura.

Methodology:

  • Preparation of Treatment Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to obtain a series of concentrations.

  • Leaf Treatment: Dip leaves of the host plant into the treatment solutions for a set time (e.g., 10-30 seconds) and then allow them to air dry.

  • Insect Exposure: Place the treated leaves in a Petri dish or other suitable container. Introduce a known number of larvae (e.g., 10 second-instar larvae) into each container.

  • Incubation: Maintain the containers at a controlled temperature and photoperiod.

  • Data Collection: Record larval mortality at specified time points (e.g., 24, 48, and 72 hours) after exposure.

  • Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Conclusion

This compound and its structural analogs are valuable starting materials for the synthesis of a diverse range of agrochemically active compounds. The thiazole core has been successfully integrated into molecules exhibiting potent fungicidal, insecticidal, and herbicidal properties. The protocols and data presented here provide a foundation for researchers to explore the potential of this chemical class in the development of next-generation crop protection solutions. Further research into the structure-activity relationships and optimization of these thiazole derivatives will be crucial for identifying new, effective, and environmentally sound agrochemicals.

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a prominent heterocyclic motif in a multitude of clinically approved drugs and serves as a critical pharmacophore in the development of novel therapeutic agents, including those with antifungal properties. This document provides detailed application notes and protocols for the synthesis of a library of potential antifungal agents derived from 2-Methoxythiazole-5-carbaldehyde. While direct literature on antifungal agents from this specific precursor is not extensively available, the aldehyde functionality presents a versatile handle for a variety of chemical transformations to generate derivatives with potential antifungal activity. The protocols outlined below are based on established synthetic methodologies for thiazole derivatives and standard antifungal susceptibility testing.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant fungal pathogens, necessitates the urgent development of new antifungal agents with novel mechanisms of action. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal efficacy. The this compound core offers a unique starting point for the synthesis of novel chemical entities. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the carbaldehyde group allows for the introduction of diverse structural motifs through reactions such as condensation, oxidation, and reduction. This application note details a proposed synthetic workflow to generate a library of Schiff bases and chalcone derivatives from this compound and provides protocols for their evaluation as potential antifungal agents.

Proposed Synthetic Pathway

A logical and efficient approach to generating a library of diverse compounds from this compound involves a two-pronged strategy focusing on the formation of Schiff bases and chalcones. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, which is crucial for establishing structure-activity relationships (SAR).

Scheme 1: Synthesis of Schiff Base Derivatives

The condensation reaction of this compound with various primary amines (or hydrazines/hydroxylamines) will yield a series of Schiff bases (imines, hydrazones, or oximes). The diversity of commercially available anilines and other primary amines allows for a systematic exploration of the chemical space around the thiazole core.

cluster_conditions Reaction Conditions reagent1 This compound product Schiff Base Derivatives reagent1->product Condensation reagent2 R-NH2 (Various Amines) reagent2->product Ethanol, Reflux Ethanol, Reflux Catalytic Acetic Acid Catalytic Acetic Acid

Caption: Synthetic workflow for Schiff base derivatives.

Scheme 2: Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation of this compound with a variety of substituted acetophenones will produce a series of chalcones. Chalcones are known to possess a wide range of biological activities, including antifungal properties.

cluster_conditions Reaction Conditions reagent1 This compound product Chalcone Derivatives reagent1->product Claisen-Schmidt Condensation reagent2 R-C(O)CH3 (Substituted Acetophenones) reagent2->product Ethanol, aq. NaOH Ethanol, aq. NaOH Stirring at room temperature Stirring at room temperature

Caption: Synthetic workflow for chalcone derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
  • To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the appropriate substituted primary amine (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for the Synthesis of Chalcone Derivatives
  • Dissolve this compound (1.0 mmol) and the appropriate substituted acetophenone (1.0 mmol) in ethanol (15 mL).

  • To this solution, add a 10% aqueous solution of sodium hydroxide dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Hypothetical Data Presentation

The following tables present hypothetical data for a series of synthesized Schiff base and chalcone derivatives. The antifungal activity is represented by the Minimum Inhibitory Concentration (MIC) in µg/mL against Candida albicans.

Table 1: Antifungal Activity of Hypothetical Schiff Base Derivatives

Compound IDR-GroupYield (%)MIC (µg/mL) vs. C. albicans
SB-1 4-Chlorophenyl8516
SB-2 4-Methoxyphenyl8232
SB-3 2,4-Dichlorophenyl888
SB-4 4-Nitrophenyl7916
SB-5 Naphthyl754
Fluconazole --8

Table 2: Antifungal Activity of Hypothetical Chalcone Derivatives

Compound IDR-GroupYield (%)MIC (µg/mL) vs. C. albicans
CH-1 Phenyl7832
CH-2 4-Bromophenyl8116
CH-3 4-Hydroxyphenyl7564
CH-4 4-Fluorophenyl838
CH-5 3,4-Dimethoxyphenyl7732
Fluconazole --8

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

  • Prepare stock solutions of the synthesized compounds and a reference antifungal agent (e.g., Fluconazole) in Dimethyl Sulfoxide (DMSO).

  • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans ATCC 90028) in RPMI-1640 medium.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Add the fungal inoculum to each well.

  • Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control.

Hypothetical Signaling Pathway Targeted by Thiazole Derivatives

Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The following diagram illustrates a simplified representation of this pathway, a potential target for the newly synthesized thiazole derivatives.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Thiazole Derivative Thiazole Derivative Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Thiazole Derivative->Lanosterol 14α-demethylase\n(CYP51)

Caption: Potential inhibition of the ergosterol biosynthesis pathway.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the synthesis and evaluation of novel antifungal agents derived from this compound. By systematically exploring the chemical space through the generation of Schiff base and chalcone libraries, researchers can identify lead compounds with potent antifungal activity. Subsequent optimization of these lead compounds could pave the way for the development of new and effective therapies to combat fungal infections.

Application Notes and Protocols for 2-Methoxythiazole-5-carbaldehyde in the Development of Novel Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a guide for the use of 2-Methoxythiazole-5-carbaldehyde in the synthesis of novel aromatic compounds. Due to limited publicly available data specifically for this compound, the experimental protocols, quantitative data, and biological applications described herein are based on established chemical principles and analogous reactions of similar thiazole derivatives. Researchers should consider these as representative examples and optimize conditions for their specific applications.

Introduction

This compound is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The thiazole scaffold is a key pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The methoxy group at the 2-position and the carbaldehyde at the 5-position offer versatile handles for synthetic modification, enabling the construction of diverse libraries of novel aromatic compounds. These derivatives can be screened for various therapeutic activities, particularly as kinase inhibitors and antimicrobial agents.

This document provides detailed protocols for the derivatization of this compound and illustrative examples of the biological activities of the resulting compounds.

Synthetic Applications

The aldehyde functionality of this compound is a versatile starting point for a variety of chemical transformations to build more complex aromatic systems. Key reactions include Knoevenagel condensation and the formation of Schiff bases, which are fundamental steps in the synthesis of potential drug candidates.

Synthesis of Novel Kinase Inhibitors via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. In the context of drug discovery, it is frequently used to synthesize α,β-unsaturated ketones, which can serve as Michael acceptors in the active sites of kinases, leading to covalent inhibition.

This protocol describes the synthesis of a chalcone-like compound from this compound and a substituted acetophenone.

Materials:

  • This compound

  • 4'-Aminoacetophenone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4'-aminoacetophenone (1.0 eq) in ethanol (20 mL).

  • To this solution, add a catalytic amount of aqueous potassium hydroxide (10% w/v, 0.5 mL) dropwise while stirring at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (50 g).

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Filter the solid product, wash with cold distilled water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Illustrative Quantitative Data:

Compound IDStarting AldehydeStarting KetoneCatalystSolventReaction Time (h)Yield (%)
TC-01 This compound4'-AminoacetophenoneKOHEthanol585
TC-02 This compound4'-HydroxyacetophenoneNaOHMethanol678
TC-03 This compound4'-MethoxyacetophenoneKOHEthanol491

Diagram of Synthetic Workflow:

synthetic_workflow start This compound + Substituted Acetophenone reaction Knoevenagel Condensation (Base Catalyst, Reflux) start->reaction workup Workup (Acidification, Filtration) reaction->workup product Thiazole-based Chalcone Derivative workup->product

Caption: General workflow for the synthesis of thiazole-based chalcones.

Synthesis of Novel Antimicrobial Agents via Schiff Base Formation

The formation of Schiff bases (imines) by reacting an aldehyde with a primary amine is a robust reaction for creating novel compounds with potential antimicrobial activity. The resulting C=N bond is a key feature in many biologically active molecules.

This protocol details the synthesis of a Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • 4-Fluoroaniline

  • Glacial acetic acid

  • Ethanol

  • Magnetic stirrer

  • Round-bottom flask

  • Condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add 4-fluoroaniline (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a condenser and reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out.

  • If precipitation occurs, filter the solid, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath to induce crystallization.

  • Collect the product by filtration and dry under vacuum.

Illustrative Quantitative Data:

Compound IDStarting AldehydeStarting AmineCatalystSolventReaction Time (h)Yield (%)
TSB-01 This compound4-FluoroanilineAcetic AcidEthanol492
TSB-02 This compound4-ChloroanilineAcetic AcidEthanol388
TSB-03 This compound4-BromoanilineAcetic AcidEthanol490

Diagram of Synthetic Workflow:

schiff_base_workflow start This compound + Substituted Aniline reaction Schiff Base Formation (Acid Catalyst, Reflux) start->reaction isolation Isolation (Crystallization, Filtration) reaction->isolation product Thiazole-based Schiff Base isolation->product

Caption: General workflow for the synthesis of thiazole-based Schiff bases.

Biological Applications and Illustrative Data

Derivatives of this compound are of interest for their potential as kinase inhibitors for cancer therapy and as antimicrobial agents.

Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of the kinase. The thiazole-based chalcones synthesized from this compound can be evaluated for their inhibitory activity against various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Illustrative Kinase Inhibition Data:

Compound IDTarget KinaseIC50 (µM)
TC-01 EGFR1.2
TC-01 VEGFR-22.5
TC-02 EGFR0.8
TC-02 VEGFR-21.9
TC-03 EGFR3.1
TC-03 VEGFR-24.7

Diagram of a Generic Kinase Signaling Pathway:

kinase_pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS P Ligand Growth Factor Ligand->Receptor Inhibitor Thiazole Derivative (e.g., TC-02) Inhibitor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

Schiff bases derived from heterocyclic aldehydes are known to possess antimicrobial properties. The synthesized thiazole-based Schiff bases can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Illustrative Antimicrobial Activity Data (MIC in µg/mL):

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
TSB-01 163264
TSB-02 81632
TSB-03 4816
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel aromatic compounds with potential therapeutic applications. The protocols and illustrative data provided herein offer a foundation for researchers to explore the chemical space around this scaffold and to develop new kinase inhibitors and antimicrobial agents. Further optimization of synthetic routes and extensive biological evaluation are warranted to fully realize the potential of this promising building block.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methoxythiazole-5-carbaldehyde. The following information is based on general organic chemistry principles and data from structurally similar compounds, as specific literature on the purification of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, residual solvents, and degradation products. The aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.

Q2: My purified this compound is a yellow to brown solid. Is this normal?

A2: While some sources describe similar compounds as a yellow to light brown solid, a significant darkening may indicate the presence of impurities or degradation. Further purification may be necessary to obtain a lighter-colored product.

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as in a freezer at -20°C.[1][2]

Q4: Can I use distillation to purify this compound?

A4: While a boiling point has been reported under reduced pressure, distillation may not be the most suitable method for removing polar impurities. It is best reserved for separating compounds with significantly different boiling points.

Troubleshooting Guides

Issue 1: Low Yield After Purification

Q: I am experiencing a significant loss of product during purification. What are the potential causes and solutions?

A: Low yield can result from several factors during the purification process. The following table outlines potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Product Loss During Extraction - Ensure the correct pH is used during aqueous washes to prevent the product from partitioning into the aqueous layer. - Perform multiple extractions with smaller volumes of solvent for better recovery.
Improper Recrystallization Solvent - The chosen solvent may be too good, leading to high solubility even at low temperatures. - Perform small-scale solvent screening to find a solvent or solvent system where the product is soluble when hot but sparingly soluble when cold.
Decomposition on Silica Gel - Aldehydes can sometimes be unstable on silica gel. - Consider deactivating the silica gel with a small amount of triethylamine in the mobile phase. - Alternatively, use a less acidic stationary phase like alumina.
Co-elution with Impurities - The polarity of the mobile phase in column chromatography may be too high, causing the product to elute with impurities. - Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve good separation.
Issue 2: Product Purity is Not Improving After Column Chromatography

Q: My HPLC analysis shows that the purity of my this compound has not significantly improved after column chromatography. What should I do?

A: This issue often points to problems with the chromatography setup and execution.

  • Workflow for Troubleshooting Poor Separation:

    start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC Conditions start->check_tlc check_column Assess Column Packing and Loading check_tlc->check_column TLC shows good separation optimize_solvent Optimize Mobile Phase Polarity check_tlc->optimize_solvent Rf is too high or low check_fractions Analyze Collected Fractions check_column->check_fractions Column packed well dry_loading Use Dry Loading Technique check_column->dry_loading Band is broad or streaking change_stationary Consider a Different Stationary Phase (e.g., Alumina) check_fractions->change_stationary All fractions are impure combine_pure Combine Pure Fractions Based on TLC check_fractions->combine_pure Some fractions are pure optimize_solvent->check_tlc change_stationary->check_tlc dry_loading->check_fractions success Improved Purity combine_pure->success

    Caption: Troubleshooting workflow for poor column chromatography separation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol outlines a standard procedure for purification by flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

The following table summarizes the physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C5H5NO2S[3]
Molecular Weight 143.17 g/mol [3]
Appearance Yellow to light brown solid[4]
Purity (Typical Commercial) ≥95%[5]

The table below provides a hypothetical comparison of purification techniques for crude this compound. Actual results may vary.

TechniqueStarting PurityFinal PurityTypical YieldNotes
Recrystallization ~85%>98%60-80%Highly dependent on the choice of solvent and the nature of the impurities.
Column Chromatography ~85%>99%70-90%Effective for removing impurities with different polarities.
Distillation VariableVariableVariableMay not be effective for removing non-volatile impurities.

Visualizations

General Purification Workflow

crude Crude this compound analysis1 Initial Purity Analysis (e.g., HPLC, NMR) crude->analysis1 decision Choose Purification Method analysis1->decision recrystallization Recrystallization decision->recrystallization Crystalline solid with soluble impurities chromatography Column Chromatography decision->chromatography Complex mixture or oily solid distillation Distillation decision->distillation Liquid impurities with different B.P. pure_product Purified Product recrystallization->pure_product chromatography->pure_product distillation->pure_product analysis2 Final Purity Analysis pure_product->analysis2 storage Store under Inert Atmosphere at -20°C analysis2->storage

Caption: A general workflow for the purification of crude compounds.

References

Technical Support Center: Optimizing the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vilsmeier-Haack reaction conditions, minimizing byproduct formation, and improving overall yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Vilsmeier-Haack reaction, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?

  • Answer: Low or no product yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the reagent's activity and the substrate's reactivity.[1]

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[1] Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents and fresh, high-purity reagents, particularly phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] The reagent is typically prepared at low temperatures (0-5 °C) and used immediately to prevent decomposition.[1][2][3]

    • Insufficiently Reactive Substrate: The Vilsmeier reagent is a weak electrophile, making the reaction most effective with electron-rich aromatic or heterocyclic compounds.[4][5][6] If your substrate is not sufficiently activated, consider the following:

      • Increase Reaction Temperature: For sluggish reactions, gradually increasing the temperature (e.g., to 70-80 °C) may be necessary to drive the reaction to completion.[1][3] However, be cautious as higher temperatures can also promote side reactions.[7]

      • Increase Reagent Stoichiometry: For less reactive substrates, using a larger excess of the Vilsmeier reagent might improve conversion.[1]

      • Substrate Modification: If feasible, introducing a stronger electron-donating group to the aromatic ring can enhance its reactivity.[7]

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before work-up.[7]

Issue 2: Formation of Multiple Formylated Products

  • Question: I am observing significant amounts of di- or tri-formylated byproducts instead of my desired mono-formylated product. How can I improve selectivity?

  • Answer: Over-formylation is a common challenge, especially with highly activated substrates.[7] The key is to control the reaction parameters to favor mono-substitution.

    • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[7]

    • Order of Addition: Adding the substrate to a pre-formed Vilsmeier reagent can lead to localized high concentrations of the reagent, promoting multiple additions. Consider the dropwise addition of the Vilsmeier reagent to a solution of the substrate to maintain a low reagent concentration throughout the reaction.[7]

    • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to manage the reaction rate and enhance selectivity.[7]

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of over-formylated products.[7]

Vilsmeier Reagent : Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Table 1: Effect of Vilsmeier reagent to substrate ratio on product distribution for a generic activated aromatic compound.[7]

Issue 3: Formation of Chlorinated Byproducts

  • Question: My product is contaminated with a chlorinated byproduct. What causes this and how can it be prevented?

  • Answer: Chlorination is a known side reaction, particularly when using POCl₃, as the chloroiminium salt (Vilsmeier reagent) can act as a chlorinating agent.[7]

    • Reaction Temperature: Higher temperatures can favor chlorination. Running the reaction at the lowest effective temperature is critical to minimize this side reaction.[7]

    • Alternative Reagents: If chlorination is persistent, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[7]

    • Work-up Procedure: Perform the aqueous work-up promptly after reaction completion to hydrolyze the intermediate and minimize contact time with reactive chlorine species.[7]

Issue 4: Product Decomposition or Tarry Residue Formation

  • Question: The reaction mixture has turned into a dark, tarry residue, or the product seems to be decomposing during work-up. What should I do?

  • Answer: Decomposition and tar formation are often indicative of overly harsh reaction conditions or the presence of impurities.[1]

    • Temperature Control: The reaction to form the Vilsmeier reagent is exothermic. Strict temperature control, especially during the addition of POCl₃ to DMF, is crucial. Use an ice bath to maintain the recommended temperature.[1]

    • Reagent Purity: Use high-purity, anhydrous starting materials and solvents to avoid side reactions.[1] Old DMF can decompose to dimethylamine, which can interfere with the reaction.[8]

    • Work-up Conditions: The product may be sensitive to the work-up conditions. Quenching the reaction mixture should be done slowly and carefully by pouring it onto crushed ice to manage the exothermic hydrolysis.[1] Subsequent neutralization should also be performed cautiously.

Frequently Asked Questions (FAQs)

  • Q1: What is the Vilsmeier reagent and how is it prepared?

    • The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][9] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF) under anhydrous conditions.[1] The reaction is exothermic and requires careful temperature control.[1]

  • Q2: What is the optimal order of addition for the reagents?

    • For preparing the Vilsmeier reagent, POCl₃ is slowly added to cold DMF. For the formylation step, if multiple formylations are a concern, adding the pre-formed Vilsmeier reagent to the substrate solution is recommended.[7] Otherwise, adding the substrate solution to the Vilsmeier reagent is also common.[1]

  • Q3: What are the primary safety concerns with the Vilsmeier-Haack reaction?

    • The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive. The reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice water is highly exothermic and must be performed with caution.[1]

  • Q4: How can I monitor the reaction's progress?

    • The reaction can be monitored by thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate.[1]

  • Q5: What solvents are typically used for this reaction?

    • Often, an excess of DMF is used as both the reagent and the solvent.[10] In other cases, co-solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), chloroform, or benzene may be used.[7][10]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 to 1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) (1.05 to 1.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel. Ensure the internal temperature does not exceed 5-10 °C.[1]

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

    • After the addition, the reaction mixture may be stirred at room temperature or heated (e.g., 60-80 °C) depending on the substrate's reactivity.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

    • Neutralize the aqueous solution by adding a base, such as sodium hydroxide or sodium acetate, until the pH is around 8-9.[11]

    • Extract the product with a suitable organic solvent (e.g., DCM, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.[1]

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent 0-5 °C POCl3 POCl3 POCl3->Reagent Dropwise ReactionMix Reaction Mixture Reagent->ReactionMix Substrate Aromatic Substrate Substrate->ReactionMix Iminium Iminium Salt Intermediate ReactionMix->Iminium Stir/Heat Quench Aqueous Quench (Ice Water) Iminium->Quench Slowly Pour Hydrolysis Hydrolysis Quench->Hydrolysis Add Base Product Final Aldehyde Product Hydrolysis->Product

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting_Logic cluster_yield cluster_selectivity cluster_byproducts Start Reaction Issue Identified LowYield Low/No Yield Start->LowYield MultiForm Multiple Formylations Start->MultiForm Byproducts Byproducts Formed (e.g., Chlorination) Start->Byproducts CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents IncreaseTemp Increase Temperature LowYield->IncreaseTemp IncreaseStoich Increase Reagent Stoichiometry LowYield->IncreaseStoich ControlStoich Control Stoichiometry (1.1 : 1) MultiForm->ControlStoich LowTemp Lower Temperature MultiForm->LowTemp OrderAdd Reverse Order of Addition MultiForm->OrderAdd Byproducts_LowTemp Lower Temperature Byproducts->Byproducts_LowTemp AltReagent Use Alternative Reagent (e.g., Oxalyl Chloride) Byproducts->AltReagent

Caption: Troubleshooting logic for common Vilsmeier-Haack issues.

References

Technical Support Center: Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in the synthesis of substituted thiazoles in a question-and-answer format, offering potential causes and solutions to overcome them.

Issue 1: Low or No Yield in Thiazole Synthesis

Q1: I am experiencing a very low yield in my Hantzsch thiazole synthesis. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Reactants and Solvents: Impurities in your α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[1] The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.

    • Solution: Ensure the purity of your starting materials by recrystallization or column chromatography. Use dry, freshly distilled solvents.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.

    • Solution: Screen different solvents. While ethanol is common, other solvents like 1-butanol, 2-propanol, or even water can be effective under reflux conditions.[1] For sterically hindered substrates, a gradual increase in reaction temperature and prolonged reaction time may be necessary.[2] Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields.[2]

  • Stability of Thioamide: Thioamides can be unstable, especially under acidic conditions, leading to decomposition and lower yields.[3]

    • Solution: Use freshly prepared thioamide. If the reaction requires acidic conditions, consider adding the thioamide portion-wise or using a milder acid.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Solution: Analyze your crude reaction mixture by TLC or LC-MS to identify potential side products. Adjusting the reaction conditions (e.g., temperature, stoichiometry of reactants) can help minimize their formation.

Q2: My attempt to synthesize a sterically hindered thiazole is failing or giving a very low yield. What can I do?

A2: The synthesis of sterically hindered thiazoles is challenging due to the decreased reactivity of bulky starting materials.[2]

  • Insufficient Reaction Conditions: Sterically hindered substrates often require more forcing conditions.

    • Solution: Gradually increase the reaction temperature and prolong the reaction time while monitoring the reaction progress to avoid decomposition.[2] Microwave or ultrasound-assisted synthesis can be particularly effective in these cases, often leading to higher yields in shorter times.[2]

  • Poor Nucleophilicity of Thioamide: The steric bulk around the sulfur atom of a bulky thioamide can hinder its nucleophilic attack on the α-haloketone.

    • Solution: The use of a non-nucleophilic strong base can deprotonate the thioamide, thereby increasing its nucleophilicity. However, this may also promote side reactions.

Issue 2: Side Reactions and Regioselectivity

Q3: I am getting a mixture of isomers in my Hantzsch synthesis using an N-substituted thiourea. How can I control the regioselectivity?

A3: The formation of regioisomers is a known challenge in the Hantzsch synthesis with unsymmetrical reagents. The reaction conditions, particularly the pH, play a crucial role in determining the product distribution.[4]

  • Neutral Conditions: Performing the reaction in a neutral solvent, such as ethanol, typically leads exclusively to the formation of the 2-(N-substituted amino)thiazole isomer.[4]

  • Acidic Conditions: Under acidic conditions (e.g., using 10M HCl in ethanol), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[4] The ratio of these isomers is influenced by the specific acid used, the temperature, and the structure of the reactants.

    • Solution: To obtain a single regioisomer, carefully control the pH of your reaction medium. For the 2-(N-substituted amino)thiazole, ensure your reaction is run under neutral conditions.

Q4: What are other common side reactions I should be aware of?

A4: Besides regioselectivity issues, other side reactions can occur:

  • Thioamide Decomposition: As mentioned, thioamides can be unstable. Their decomposition can lead to the formation of various byproducts, reducing the overall yield of the desired thiazole.[3]

  • α-Haloketone Self-Condensation: Under basic conditions, α-haloketones can undergo self-condensation reactions.

  • Over-alkylation: The nitrogen atom of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone starting material, especially if the α-haloketone is used in large excess.

Issue 3: Purification Challenges

Q5: I am having difficulty purifying my substituted thiazole derivative by column chromatography. The compound is streaking or not eluting properly.

A5: Purification of thiazole derivatives can be challenging, often due to their polarity and basicity.

  • Inappropriate Solvent System: The polarity of the eluent may not be suitable for your compound.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). For highly polar compounds, adding a small amount of methanol to dichloromethane can be effective.[5]

  • Interaction with Silica Gel: The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silica gel, leading to streaking and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[5] Alternatively, consider using a different stationary phase like alumina or a reversed-phase column.[5]

  • Compound Instability: Some thiazole derivatives can be unstable on silica gel.

    • Solution: If you suspect your compound is degrading on the column, try to minimize the contact time by using a shorter column and a faster flow rate. Neutralizing the silica gel with triethylamine can also help. In some cases, purification by recrystallization may be a better option.

Q6: My thiazole derivative is an oil/low-melting solid and I cannot purify it by recrystallization. What should I do?

A6: For non-crystalline products, column chromatography is the primary method of purification. If that fails, other techniques to consider are:

  • Distillation: For thermally stable, low-boiling point liquids, distillation under reduced pressure (e.g., using a Kugelrohr apparatus) can be an effective purification method.[5]

  • Preparative TLC: For small-scale purifications, preparative TLC can provide a high degree of purity.

  • Salt Formation: If your thiazole derivative is basic, you can try to form a salt (e.g., hydrochloride or hydrobromide salt) which is often a crystalline solid and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

Data Presentation

The following tables summarize typical reaction conditions and yields for common thiazole synthesis methods. This data is intended to be a guide and optimal conditions will vary depending on the specific substrates used.

Table 1: Comparison of Hantzsch Thiazole Synthesis Methods

Synthesis MethodTypical Reaction ConditionsTypical Yield Range (%)Key AdvantagesCommon Challenges
Conventional Heating Reflux in ethanol or DMF, 2-24 h40 - 80Well-established, readily available starting materials.Long reaction times, sometimes lower yields for hindered substrates.[2]
Microwave-Assisted Microwave irradiation, 100-150 °C, 5-60 min60 - 95Dramatically reduced reaction times, often higher yields.[2]Requires specialized equipment.
Ultrasound-Assisted Sonication at room or slightly elevated temperature, 1-3 h50 - 85Improved yields and shorter reaction times, good for heterogeneous mixtures.[2]Specialized equipment required.
Solvent-Free (Grinding) Grinding reactants in a mortar and pestle, 10-20 min70 - 95Environmentally friendly, simple workup.[6]May not be suitable for all substrates.

Table 2: Effect of Solvent on Hantzsch Synthesis Yield (Illustrative Example)

SolventTemperature (°C)Time (h)Yield (%)
Water100 (Reflux)465
Ethanol78 (Reflux)378
1-Butanol118 (Reflux)285
Ethanol/Water (1:1)85 (Reflux)287[7]
Methanol65 (Reflux)572

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard procedure for the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).[8]

  • Add methanol as the solvent.

  • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by TLC.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.[8]

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines the synthesis of a 5-aminothiazole derivative.[8][9]

Materials:

  • Aminoacetonitrile hydrochloride

  • Carbon disulfide

  • Pyridine

  • Ethanol

Procedure:

  • In a flask, dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of ethanol and pyridine.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight. The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization.

Mandatory Visualizations

Hantzsch_Workflow A 1. Combine α-haloketone and thioamide in a suitable solvent (e.g., ethanol). B 2. Heat the mixture to reflux for 1-2 hours. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Precipitate the product by adding to a basic aqueous solution (e.g., Na2CO3). D->E F 6. Isolate the crude product by vacuum filtration. E->F G 7. Purify the product by recrystallization. F->G

General workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Stability Assess Thioamide Stability Start->Stability SideRxns Investigate Side Reactions Start->SideRxns Purity_Sol Purify reactants (recrystallization, chromatography). Use anhydrous solvents. Purity->Purity_Sol Conditions_Sol Screen solvents. Increase temperature/time for hindered substrates. Consider microwave/ultrasound. Conditions->Conditions_Sol Stability_Sol Use fresh thioamide. Use milder acidic conditions if necessary. Stability->Stability_Sol SideRxns_Sol Analyze crude mixture (TLC, LC-MS). Adjust stoichiometry and temperature. SideRxns->SideRxns_Sol

Troubleshooting flowchart for low yields in thiazole synthesis.

Regioselectivity_Control Start Hantzsch Synthesis with N-Substituted Thiourea Choice Reaction Conditions Start->Choice Neutral Neutral Solvent (e.g., Ethanol) Choice->Neutral  Neutral pH Acidic Acidic Conditions (e.g., HCl in Ethanol) Choice->Acidic  Acidic pH Product1 2-(N-Substituted amino)thiazole (Major Product) Neutral->Product1 Product2 Mixture of Isomers • 2-(N-Substituted amino)thiazole • 3-Substituted 2-imino-2,3-dihydrothiazole Acidic->Product2

Control of regioselectivity in the Hantzsch synthesis.

References

Identifying and minimizing side-products in 2-methoxythiazole formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formylation of 2-methoxythiazole, a key reaction in the synthesis of various pharmaceutical and research compounds. The guidance is tailored for researchers, scientists, and professionals in drug development to help identify and minimize the formation of common side-products.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the formylation of 2-methoxythiazole?

The most common method for introducing a formyl group onto the 2-methoxythiazole ring is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][4] The reaction is an electrophilic aromatic substitution where the electron-rich thiazole ring attacks the electrophilic Vilsmeier reagent.[2][3]

Q2: What is the expected product of the Vilsmeier-Haack formylation of 2-methoxythiazole?

The expected major product is 2-methoxythiazole-5-carbaldehyde. The electron-donating methoxy group at the 2-position directs the formylation to the electron-rich C5 position of the thiazole ring.

Q3: What are the potential side-products in the formylation of 2-methoxythiazole?

While specific literature on side-products for 2-methoxythiazole formylation is scarce, analogous reactions with similar heterocyclic systems suggest the following potential side-products:

  • Demethylation to 2-Thiazolone-5-carbaldehyde: The Lewis acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the cleavage of the methyl group from the methoxy substituent, resulting in the formation of the corresponding 2-thiazolone derivative.

  • Formation of Vilsmeier Salts: Incomplete hydrolysis during the workup can leave the iminium salt intermediate, a "Vilsmeier salt," as a byproduct.

  • Di-formylation: Although less common for this substrate, under harsh reaction conditions, a second formyl group could potentially be introduced onto the molecule, though this is sterically and electronically disfavored.

  • Polymerization/Decomposition: The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to the formation of dark, tarry residues due to polymerization or decomposition of the starting material or product.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of 2-methoxythiazole.

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[5]Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-quality POCl₃ and DMF.[5]
Insufficient Reaction Temperature: The reactivity of the substrate can influence the required reaction temperature.While starting at a low temperature (0-5 °C) is recommended for reagent stability, a gradual and controlled increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Incomplete Hydrolysis: The iminium intermediate must be fully hydrolyzed to the aldehyde.During the workup, ensure the reaction mixture is quenched with a sufficient amount of ice-cold water or a basic solution (e.g., sodium bicarbonate or sodium acetate solution) and stirred vigorously until the hydrolysis is complete.[1]
Presence of a Significant Amount of 2-Thiazolone-5-carbaldehyde Harsh Reaction Conditions: Elevated temperatures or prolonged reaction times can promote demethylation of the methoxy group.Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.
Excess Lewis Acid: A large excess of POCl₃ can increase the Lewis acidity of the reaction mixture, favoring demethylation.Use a controlled stoichiometry of POCl₃, typically in a slight excess relative to the substrate.
Formation of a Dark, Tarry Residue Reaction Overheating: The formation of the Vilsmeier reagent and the formylation reaction itself are exothermic.[5]Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF and the addition of the substrate. The use of an ice or ice/salt bath is crucial.[5]
Impurities in Reagents: Impurities in the starting materials or solvents can catalyze side reactions leading to decomposition.Use purified starting materials and high-purity, anhydrous solvents.
Multiple Unidentified Spots on TLC Decomposition: The starting material or product may be unstable under the reaction conditions.Ensure anhydrous conditions are maintained. Consider if the product is sensitive to the workup conditions (e.g., strongly acidic or basic environments).
Side Reactions: The Vilsmeier reagent can react with other functional groups if present.This is less of a concern with 2-methoxythiazole itself, but for more complex derivatives, protecting groups may be necessary.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain comparing the yields of this compound and its side-products under varying reaction conditions. Researchers are encouraged to perform optimization studies to determine the ideal parameters for their specific setup. A general approach to optimization is presented in the table below.

Parameter Range to Investigate Expected Impact on Purity and Yield
Temperature 0 °C to 60 °CLower temperatures may favor the desired product and minimize demethylation and decomposition. Higher temperatures can increase the reaction rate but may lead to more side-products.[3]
Reaction Time 1 to 24 hoursLonger reaction times can lead to higher conversion but may also increase the formation of degradation products. The optimal time should be determined by TLC monitoring.
Stoichiometry of POCl₃ 1.1 to 2.0 equivalentsA slight excess of POCl₃ is generally required. A large excess may increase the likelihood of demethylation and other side reactions.
Order of Addition Substrate added to Vilsmeier reagent vs. Vilsmeier reagent added to substrateAdding the substrate to the pre-formed Vilsmeier reagent at low temperature is the standard and generally recommended procedure to ensure the reagent is readily available for the desired reaction.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of 2-Methoxythiazole

This protocol is a general guideline and may require optimization.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve 2-methoxythiazole (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the solution of 2-methoxythiazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring. The reaction progress should be monitored by TLC. If the reaction is sluggish, the temperature can be carefully increased (e.g., to 40-60 °C).

3. Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided.

formylation_pathway 2-Methoxythiazole 2-Methoxythiazole Iminium_Salt Iminium Salt Intermediate 2-Methoxythiazole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Desired_Product This compound Iminium_Salt->Desired_Product Hydrolysis (Work-up)

Caption: Main reaction pathway for the formylation of 2-methoxythiazole.

side_product_formation cluster_main Main Reaction cluster_side Potential Side Reaction 2-Methoxythiazole 2-Methoxythiazole Desired_Product This compound 2-Methoxythiazole->Desired_Product Vilsmeier-Haack Conditions Side_Product 2-Thiazolone-5-carbaldehyde 2-Methoxythiazole->Side_Product Demethylation (Excess POCl3, High Temp)

Caption: Potential demethylation side-product formation.

troubleshooting_workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Anhydrous_Conditions Use Anhydrous Reagents & Dry Glassware Check_Moisture->Anhydrous_Conditions Yes Check_Temp Was Temperature Controlled? Check_Moisture->Check_Temp No Anhydrous_Conditions->Check_Temp Control_Temp Maintain Low Temp (0-5 °C) Check_Temp->Control_Temp No Check_Workup Was Hydrolysis Complete? Check_Temp->Check_Workup Yes Control_Temp->Check_Workup Ensure_Hydrolysis Ensure Complete Hydrolysis during Work-up Check_Workup->Ensure_Hydrolysis No End Improved Result Check_Workup->End Yes Ensure_Hydrolysis->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing the Synthesis of 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-Methoxythiazole-5-carbaldehyde. The information is structured in a question-and-answer format to directly address challenges encountered during its synthesis.

I. Synthesis Overview & Key Reactions

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as 2-methoxythiazole. The Vilsmeier reagent, a key intermediate, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

A crucial preceding step is the synthesis of the starting material, 2-methoxythiazole. This is commonly achieved through the nucleophilic substitution of a 2-halothiazole (e.g., 2-bromothiazole or 2-chlorothiazole) with a methoxide source, such as sodium methoxide.

II. Troubleshooting Guides & FAQs

A. Synthesis of the Starting Material: 2-Methoxythiazole

Q1: My yield of 2-methoxythiazole from 2-chlorothiazole and sodium methoxide is low. What are the potential causes and solutions?

Low yields in the synthesis of 2-methoxythiazole are often attributed to suboptimal reaction conditions or the presence of impurities.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure that the 2-chlorothiazole is pure and the sodium methoxide is not degraded. Moisture can be detrimental to the reaction.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While some protocols suggest room temperature, others may require gentle heating. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature.

  • Stoichiometry: An excess of sodium methoxide can sometimes lead to side reactions. Start with a stoichiometric amount (1:1 molar ratio) and optimize from there.

  • Solvent: Anhydrous methanol is the typical solvent. Ensure it is sufficiently dry.

Quantitative Data on Stoichiometry and Yield:

Molar Ratio (Sodium Methoxide : 2-Chlorothiazole)Approximate Yield of 2-Methoxythiazole
1:1Up to 90%
>1.5:1Can drop to as low as 30% due to side reactions
B. Vilsmeier-Haack Formylation of 2-Methoxythiazole

Q2: The Vilsmeier-Haack reaction is not proceeding, and I am recovering my starting material (2-methoxythiazole). What could be the issue?

A sluggish or incomplete Vilsmeier-Haack reaction can be due to several factors related to the reagents and reaction conditions.

Troubleshooting Steps:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent must be pre-formed by the reaction of POCl₃ and DMF before the addition of the 2-methoxythiazole. Ensure the POCl₃ is of high quality and the DMF is anhydrous. The formation of the reagent is often exothermic and should be done at a controlled temperature (e.g., 0 °C).

  • Reaction Temperature: The formylation of electron-rich heterocycles can be temperature-sensitive. If the reaction is slow at a lower temperature, a gradual and controlled increase in temperature may be necessary. Monitor the reaction progress closely by TLC.[1]

  • Purity of Reagents: The presence of moisture can deactivate the Vilsmeier reagent. Use anhydrous solvents and handle reagents in a dry atmosphere (e.g., under nitrogen or argon).

Q3: I am observing the formation of multiple unidentified byproducts in my Vilsmeier-Haack reaction. How can I improve the selectivity?

Byproduct formation is a common issue in Vilsmeier-Haack reactions and is often related to the reactivity of the substrate and the reaction conditions.

Troubleshooting Steps:

  • Order of Addition: Adding the 2-methoxythiazole solution dropwise to the pre-formed Vilsmeier reagent can help to maintain a controlled concentration of the substrate and minimize side reactions.

  • Temperature Control: Maintaining a consistently low temperature throughout the addition and reaction can enhance selectivity. Runaway temperatures can lead to decomposition and the formation of tars.

  • Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent can lead to over-reaction or side reactions. It is advisable to use a slight excess (e.g., 1.1 to 1.5 equivalents) and optimize from there.

Quantitative Data on Stoichiometry and Yield (General Guidance):

Vilsmeier Reagent : Substrate RatioExpected Yield of Mono-formylated ProductPotential for Byproduct Formation
1.1 : 1HighLow
2.0 : 1Moderate to HighIncreased
3.0 : 1LowerHigh

Q4: My reaction mixture has turned into a dark, tarry substance. Is it possible to salvage the product?

The formation of tar is often an indication of decomposition due to excessive heat or prolonged reaction times.

Troubleshooting Steps:

  • Temperature Management: Strictly control the reaction temperature. The initial formation of the Vilsmeier reagent and the subsequent addition of the substrate should be carried out at low temperatures (e.g., 0-5 °C).

  • Reaction Time: Do not let the reaction run for an extended period without monitoring. Once the starting material is consumed (as indicated by TLC), proceed with the work-up.

  • Work-up: A careful and prompt aqueous work-up is crucial. Pouring the reaction mixture onto crushed ice can help to control the exothermic hydrolysis of the intermediate.

C. Work-up and Purification

Q5: I am having difficulty isolating and purifying the this compound after the reaction. What is the recommended procedure?

Effective work-up and purification are essential for obtaining a high-purity product.

Recommended Procedure:

  • Quenching: After the reaction is complete, the mixture should be carefully poured onto crushed ice with vigorous stirring.

  • Neutralization: The acidic solution should then be neutralized to a pH of 7-8 using a base such as sodium bicarbonate or a dilute sodium hydroxide solution. This will precipitate the crude product.

  • Extraction: The aqueous layer should be extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing and Drying: The combined organic extracts should be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Q6: What are suitable solvent systems for the purification of this compound by column chromatography and recrystallization?

The choice of solvent system will depend on the polarity of the impurities.

  • Column Chromatography: A common solvent system for the purification of similar aldehydes is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC analysis of the crude product.

  • Recrystallization: For recrystallization, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is required. Common solvent pairs for recrystallization include ethanol/water, or hexane/ethyl acetate.

III. Experimental Protocols

A. Synthesis of 2-Methoxythiazole

Materials:

  • 2-Bromothiazole

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromothiazole (1 equivalent) in anhydrous methanol.

  • Add sodium methoxide (1.1 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxythiazole.

B. Vilsmeier-Haack Formylation of 2-Methoxythiazole

Materials:

  • 2-Methoxythiazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) (optional, as a co-solvent)

  • Sodium bicarbonate or sodium hydroxide solution

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1-1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-methoxythiazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a period, and then let it warm to room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. Visualizations

Vilsmeier_Haack_Workflow cluster_synthesis Synthesis of 2-Methoxythiazole cluster_vh Vilsmeier-Haack Formylation cluster_troubleshooting Troubleshooting Logic start_syn 2-Halothiazole + NaOMe reaction_syn Nucleophilic Substitution start_syn->reaction_syn product_syn 2-Methoxythiazole reaction_syn->product_syn start_vh 2-Methoxythiazole product_syn->start_vh Starting Material reaction_vh Formylation start_vh->reaction_vh reagent_vh Vilsmeier Reagent (POCl3 + DMF) reagent_vh->reaction_vh product_vh This compound reaction_vh->product_vh issue Low Yield or Byproduct Formation product_vh->issue Proceed to Troubleshooting if issues arise check_reagents Check Reagent Purity (Anhydrous?) issue->check_reagents check_temp Optimize Temperature issue->check_temp check_stoich Adjust Stoichiometry issue->check_stoich check_time Monitor Reaction Time issue->check_time

Caption: Workflow for the synthesis and troubleshooting of this compound.

Signaling_Pathway DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Thiazole 2-Methoxythiazole Thiazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Aqueous Work-up (Hydrolysis) Hydrolysis->Product

Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation.

References

Stability and storage conditions for 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and storage data for 2-Methoxythiazole-5-carbaldehyde is limited. The following guidance is based on general chemical principles for aromatic and heterocyclic aldehydes, and data from the closely related analog, 2-Methylthiazole-5-carbaldehyde. Researchers should use this information as a starting point and are encouraged to perform their own stability assessments for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific data is unavailable, based on its structure as a heterocyclic aldehyde, the recommended storage conditions are to maintain it in a cool, dark, and dry environment. To ensure stability, it is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration or freezing is advisable.

Q2: How stable is this compound at room temperature?

A2: Aromatic and heterocyclic aldehydes can be susceptible to degradation at ambient temperatures, especially in the presence of air and light.[1] The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid.[2] For short-term use, keeping the compound at room temperature for a few hours to days may be acceptable, but it is crucial to minimize exposure to the atmosphere.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound are likely:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially when exposed to air (oxygen). This process can be accelerated by light and the presence of metal impurities.

  • Polymerization: Aldehydes can undergo polymerization, which may be catalyzed by acidic or basic impurities.[3]

  • Instability in Solution: Depending on the solvent and pH, the compound may be less stable. For instance, in alcohols, aldehydes can form hemiacetals, which might be more stable in some cases but represents a chemical transformation.[3]

Q4: Are there any known incompatibilities for this compound?

A4: Based on general chemical reactivity of aldehydes, this compound should be considered incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4] Contact with these materials could lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the starting material.1. Verify the purity of your this compound stock using an appropriate analytical method (e.g., HPLC, NMR, or GC-MS).2. If degradation is confirmed, consider purifying the material before use (e.g., by recrystallization or chromatography).3. Ensure that the compound has been stored under the recommended conditions.
Change in physical appearance (e.g., color change, clumping). Oxidation or absorption of moisture.1. A change in color may indicate oxidation. Assess the purity of the compound.2. If the material appears clumpy or wet, it may have absorbed moisture. Dry the compound under vacuum, taking care not to use excessive heat.
Low yield in a reaction where the compound is a reactant. Impure or degraded starting material.1. Confirm the identity and purity of the compound before starting the reaction.2. Ensure that the reaction conditions are compatible with the aldehyde functional group (e.g., avoid strongly basic or oxidizing conditions unless intended).

Data Presentation

Storage Conditions for a Structurally Similar Compound
CompoundCAS NumberRecommended Storage TemperatureAtmospherePhysical FormSource
2-Methylthiazole-5-carbaldehyde1003-60-7Store in freezer, under -20°CInert atmosphereSolid[5][6]
2-Methylthiazole-5-carbaldehyde1003-60-7Store at ≤ -4 °CNot specifiedYellow to light brown solid[7]

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol outlines a general method for researchers to assess the stability of this compound under specific laboratory conditions.

Objective: To determine the stability of this compound under various storage conditions (e.g., temperature, light exposure) over time.

Materials:

  • This compound

  • HPLC-grade solvent for dissolution (e.g., acetonitrile or methanol)

  • Vials (amber and clear)

  • Inert gas (nitrogen or argon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen HPLC solvent.

    • Aliquot the stock solution into several amber and clear vials.

    • For samples to be stored under an inert atmosphere, gently purge the headspace of the vials with nitrogen or argon before sealing.

  • Storage Conditions:

    • Store the prepared vials under a matrix of conditions to be tested. For example:

      • -20°C in the dark (amber vial)

      • 4°C in the dark (amber vial)

      • Room temperature in the dark (amber vial)

      • Room temperature with ambient light exposure (clear vial)

  • Time Points:

    • Establish a series of time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]

    • Analyze the sample by HPLC to determine the purity of the compound. The peak area of the parent compound can be compared to its initial peak area at T=0. The appearance of new peaks may indicate degradation products.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each storage condition.

    • This will provide a stability profile and help determine the optimal storage conditions for long-term use.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_purity Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure review_protocol Review Experimental Protocol for Incompatibilities is_pure->review_protocol Yes purify Purify the Compound (e.g., Recrystallization, Chromatography) is_pure->purify No check_storage Review Storage Conditions (Temp, Light, Atmosphere) review_protocol->check_storage re_run Re-run Experiment with Purified Material purify->re_run end_good Problem Resolved re_run->end_good storage_ok Are Storage Conditions Optimal? check_storage->storage_ok adjust_storage Adjust Storage Conditions (e.g., Freeze, Inert Gas) storage_ok->adjust_storage No storage_ok->end_good Yes end_bad Consult Technical Support adjust_storage->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageDecisionTree start Select Storage Conditions for This compound duration Storage Duration? start->duration short_term Short-Term (< 1 Month) duration->short_term Short long_term Long-Term (> 1 Month) duration->long_term Long storage_short Store at 2-8°C in a tightly sealed vial. short_term->storage_short storage_long Store at -20°C or below. long_term->storage_long protect_light Protect from Light (Use Amber Vial) storage_short->protect_light atmosphere Purge with Inert Gas (N2 or Ar) storage_long->atmosphere atmosphere->protect_light

References

Removing unreacted starting materials from the product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted starting materials from their product mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common purification techniques.

Decision-Making Guide for Purification Method Selection

Choosing the appropriate purification method is critical for achieving the desired purity and yield. The following flowchart provides a general decision-making framework.

Purification Method Selection start Crude Product Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid or oil? is_solid->is_liquid No solubility_diff Different solubility in a solvent vs. impurities? is_solid->solubility_diff Yes volatility_diff Significant difference in boiling points? is_liquid->volatility_diff Yes polarity_diff Different polarity from starting materials? is_liquid->polarity_diff No solubility_diff->polarity_diff No crystallization Crystallization / Recrystallization solubility_diff->crystallization Yes volatility_diff->polarity_diff No distillation Distillation volatility_diff->distillation Yes acid_base Is the product or starting material acidic/basic? polarity_diff->acid_base No chromatography Column Chromatography polarity_diff->chromatography Yes extraction Acid-Base Extraction acid_base->extraction Yes ll_extraction Liquid-Liquid Extraction acid_base->ll_extraction No

Caption: Decision-making flowchart for selecting a purification method.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[1]

Troubleshooting Guide & FAQs
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation / Overlapping Bands - Improper solvent system selection.- Column overloading.- Column packed unevenly.- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a target compound Rf of ~0.3.[2]- Reduce the amount of crude material loaded onto the column. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product for difficult separations.[3]- Ensure the column is packed uniformly. Dry packing followed by wet packing can help.[4]
Product Elutes with Starting Material - Similar polarity of product and starting material.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution, gradually increasing the polarity of the mobile phase.[3]
No Product Recovered - Product is too polar and stuck to the column.- Product is not visible by the visualization method (e.g., UV lamp).- Flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol).- Use a different visualization technique (e.g., potassium permanganate stain).[3]
Low Yield - Product streaking or tailing on the column.- Incomplete elution.- Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.- Ensure all fractions are collected and analyzed by TLC before combining.
Cracked or Channeled Column Bed - The column was allowed to run dry.- The solvent polarity was changed too drastically.- Always keep the silica gel bed covered with solvent.- When running a gradient, increase the polarity of the eluent gradually.

Q1: How much silica gel should I use for my column?

A1: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations. For easier separations, a lower ratio can be used.[3]

Q2: What is the ideal flow rate for flash chromatography?

A2: A flow rate of about 2 inches per minute is often recommended for flash chromatography. This is the rate at which the solvent level descends in the column.[3]

Q3: Can I reuse my chromatography column?

A3: If the impurities are not strongly retained on the column and the column is thoroughly flushed with a strong solvent after use, it may be possible to reuse it for the same separation. However, for optimal results and to avoid cross-contamination, a fresh column is recommended for each new compound.

Experimental Protocol: Flash Column Chromatography

Flash Column Chromatography Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution and Collection cluster_analysis Analysis prep_column 1. Prepare the Column: - Plug a Pasteur pipette or column with cotton. - Add a layer of sand. - Prepare a slurry of silica gel in the eluent and pour it into the column. pack_column 2. Pack the Column: - Use air pressure to pack the silica gel evenly. - Ensure no air bubbles or cracks are present. prep_column->pack_column load_sample 3. Load the Sample: - Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. - Carefully apply the sample to the top of the silica gel. - Allow the sample to absorb completely into the silica gel. pack_column->load_sample elute 4. Elution: - Carefully add the eluent to the top of the column. - Apply gentle pressure to achieve the desired flow rate. load_sample->elute collect 5. Fraction Collection: - Collect fractions in separate tubes. elute->collect analyze 6. Analyze Fractions: - Monitor the separation by spotting fractions on a TLC plate. collect->analyze combine 7. Combine and Concentrate: - Combine the fractions containing the pure product. - Remove the solvent under reduced pressure. analyze->combine

Caption: General workflow for flash column chromatography.[3]

Crystallization & Recrystallization

Crystallization is a technique used to purify solids.[5][6] It takes advantage of the differences in solubility of a compound and its impurities in a given solvent.[7] Recrystallization is a specific purification technique involving dissolving the crude solid and then allowing it to crystallize again.[5]

Troubleshooting Guide & FAQs
IssuePossible Cause(s)Troubleshooting Steps
Product Does Not Dissolve in Hot Solvent - Incorrect solvent choice.- Select a solvent in which the product has high solubility at high temperatures. Test small batches with different solvents.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooled too quickly.- Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling - The solution is not supersaturated.- Too much solvent was used.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Boil off some of the solvent to increase the concentration and allow it to cool again.
Low Recovery of Product - The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used to dissolve the crude product.- If hot filtration is necessary, pre-heat the funnel and filter paper.[2]
Product is Still Impure After Recrystallization - The impurities have similar solubility to the product.- The crystals were not washed properly.- Perform a second recrystallization.- Ensure the collected crystals are washed with a small amount of cold, fresh solvent.

Q1: How do I choose a suitable recrystallization solvent?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] The impurities should either be insoluble at all temperatures or remain soluble at low temperatures.[8] A good starting point is to test the solubility of your crude product in small amounts of various solvents.

Q2: What is a solvent pair and when should I use it?

A2: A solvent pair is a mixture of two miscible solvents, one in which the compound is soluble and one in which it is insoluble. This is used when a single suitable solvent cannot be found. The crude product is dissolved in a minimal amount of the "good" hot solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool.

Experimental Protocol: Recrystallization

Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying dissolve 1. Dissolve the Impure Solid: - Place the impure solid in a flask. - Add a minimal amount of a suitable solvent. - Heat the mixture until the solid is completely dissolved. hot_filtration 2. Hot Filtration: - If insoluble impurities are present, filter the hot solution quickly. dissolve->hot_filtration cool 3. Cool the Solution: - Allow the hot, clear solution to cool slowly to room temperature. - Place the flask in an ice bath to maximize crystal formation. hot_filtration->cool isolate 4. Isolate the Crystals: - Collect the purified crystals by vacuum filtration. cool->isolate wash 5. Wash the Crystals: - Wash the crystals on the filter paper with a small amount of cold solvent. isolate->wash dry 6. Dry the Crystals: - Allow the crystals to dry completely. wash->dry

Caption: General workflow for recrystallization.[8]

Liquid-Liquid Extraction

Liquid-liquid extraction is a method to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.[9]

Troubleshooting Guide & FAQs
IssuePossible Cause(s)Troubleshooting Steps
Formation of an Emulsion - Vigorous shaking of the separatory funnel.- High concentration of surfactants or other interfering substances.- Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the emulsion through a plug of glass wool.
Difficulty Identifying the Aqueous and Organic Layers - Similar densities of the two solvents.- Add a few drops of water to the separatory funnel and observe which layer the drops mix with; that is the aqueous layer.- Check the densities of the solvents being used. The denser layer will be at the bottom.
Incomplete Separation / Low Yield - Insufficient mixing of the two phases.- The compound has some solubility in both phases.- Ensure thorough but gentle mixing of the layers.- Perform multiple extractions with smaller volumes of the extraction solvent rather than one large extraction.
Pressure Buildup in the Separatory Funnel - Use of a low-boiling point solvent.- An acid-base reaction that generates gas (e.g., bicarbonate wash of an acidic solution).- Vent the separatory funnel frequently by inverting it and opening the stopcock, pointing the tip away from yourself and others.

Q1: Which layer is the organic layer?

A1: This depends on the density of the organic solvent relative to water (density ≈ 1.0 g/mL). If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), it will be the top layer. If it is denser than water (e.g., dichloromethane, chloroform), it will be the bottom layer.

Q2: Why do I need to remove the stopper from the separatory funnel before draining the bottom layer?

A2: Removing the stopper allows air to enter the funnel, preventing the formation of a vacuum that would stop the liquid from draining.

Experimental Protocol: Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow cluster_setup Setup cluster_addition Addition of Liquids cluster_mixing Mixing and Venting cluster_separation Layer Separation cluster_processing Further Processing setup_funnel 1. Setup Separatory Funnel: - Close the stopcock and place the funnel in a ring stand. add_liquids 2. Add Liquids: - Pour the solution to be extracted into the funnel. - Add the immiscible extraction solvent. setup_funnel->add_liquids mix_vent 3. Mix and Vent: - Stopper the funnel, invert, and vent to release pressure. - Gently shake or swirl the funnel to mix the layers. add_liquids->mix_vent separate 4. Separate Layers: - Place the funnel back in the ring stand and remove the stopper. - Allow the layers to fully separate. mix_vent->separate drain 5. Drain Layers: - Drain the bottom layer through the stopcock. - Pour the top layer out from the top of the funnel. separate->drain dry_concentrate 6. Dry and Concentrate: - Dry the organic layer with a drying agent (e.g., Na₂SO₄). - Filter and remove the solvent. drain->dry_concentrate

Caption: General workflow for liquid-liquid extraction.

Distillation

Distillation is a purification technique for separating liquids with different boiling points.[10] The mixture is heated, and the component with the lower boiling point vaporizes first. The vapor is then cooled, condensed back into a liquid, and collected in a separate container.[11]

Troubleshooting Guide & FAQs
IssuePossible Cause(s)Troubleshooting Steps
Bumping / Uneven Boiling - Lack of boiling chips or a stir bar.- Always add boiling chips or a magnetic stir bar to the distillation flask before heating.
Temperature Fluctuations During Distillation - The thermometer bulb is not positioned correctly.- The heating rate is inconsistent.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Maintain a steady heating rate.
No Distillate is Collected - The condenser is not properly cooled.- The heating temperature is too low.- Check that cold water is flowing through the condenser from the bottom inlet to the top outlet.- Gradually increase the heating temperature.
Poor Separation of Components (Fractional Distillation) - The distillation is proceeding too quickly.- The fractionating column is not efficient enough.- Slow down the distillation rate to allow for proper equilibration on the column packing.- Use a longer or more efficient fractionating column.

Q1: What is the difference between simple and fractional distillation?

A1: Simple distillation is used to separate liquids with significantly different boiling points (typically >25 °C difference).[4] Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to provide multiple theoretical plates for better separation.[12]

Q2: Why should I not distill to dryness?

A2: Distilling to dryness can be hazardous. Some organic compounds can form explosive peroxides, which concentrate in the distillation flask as the solvent is removed. It can also cause the flask to overheat and crack.

Experimental Protocol: Simple Distillation

Simple Distillation Workflow cluster_assembly Apparatus Assembly cluster_heating Heating and Vaporization cluster_condensation Condensation and Collection cluster_monitoring Monitoring assemble 1. Assemble the Apparatus: - Clamp a round-bottom flask to a ring stand. - Add the liquid mixture and boiling chips. - Attach the distillation head, thermometer, and condenser. - Position a receiving flask at the end of the condenser. heat 2. Heat the Mixture: - Begin heating the distillation flask gently. assemble->heat vaporize 3. Vaporization: - The liquid with the lower boiling point will begin to vaporize. heat->vaporize condense 4. Condensation: - The vapor travels into the condenser, where it is cooled and turns back into a liquid. vaporize->condense collect 5. Collect the Distillate: - The purified liquid drips into the receiving flask. condense->collect monitor 6. Monitor the Temperature: - Record the temperature at which the liquid distills. This is its boiling point. collect->monitor

Caption: General workflow for simple distillation.

References

Technical Support Center: Troubleshooting Nucleophilic Substitution Reactions of Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in nucleophilic substitution reactions of thiazoles.

Troubleshooting Guide: Low Yields

This section addresses specific issues that can lead to low product yields in the nucleophilic aromatic substitution (SNAr) of thiazoles.

Q1: My nucleophilic substitution reaction on a 2-halothiazole is resulting in a low yield or no product. What are the primary factors I should investigate?

A1: Low yields in the nucleophilic substitution of 2-halothiazoles often stem from a few key factors. A systematic approach to troubleshooting is recommended, focusing on the following areas:

  • Reactivity of the Starting Materials: The purity of the 2-halothiazole and the nucleophile is critical. Impurities can lead to side reactions that consume starting materials and complicate purification.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are all crucial parameters that can significantly impact the yield.

  • Nature of the Leaving Group: The reactivity of halogens in SNAr on thiazoles can vary, and the choice of halide can influence the reaction's success.

  • Catalyst System (if applicable): For less reactive substrates, a palladium-catalyzed reaction like the Buchwald-Hartwig amination may be necessary. The choice of palladium precursor and ligand is vital for a successful outcome.[2]

Q2: I've confirmed the purity of my starting materials, but the yield is still low. How should I optimize the reaction conditions?

A2: Optimizing reaction conditions is a crucial step in improving your yield. Consider the following adjustments:

  • Temperature and Reaction Time: Some nucleophilic substitutions on thiazoles require elevated temperatures to proceed at a reasonable rate.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid decomposition from prolonged heating. Microwave irradiation can sometimes be used to shorten reaction times and improve yields.[1]

  • Solvent Choice: The solvent plays a significant role in the reaction's success. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective for SNAr reactions.[4] However, the ideal solvent can be substrate-dependent, so performing small-scale solvent screening is advisable.[1]

  • Base Selection: The choice of base can influence the nucleophilicity of your nucleophile and the overall reaction rate. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (NEt₃). For alcohol nucleophiles, a strong base like sodium hydride (NaH) may be necessary to form the more reactive alkoxide.

Q3: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions, and how can I minimize them?

A3: The formation of byproducts is a common cause of low yields. Potential side reactions in nucleophilic substitutions of thiazoles include:

  • Hydrolysis of the Halo-Thiazole: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a thiazolone byproduct. Ensure you are using anhydrous solvents and reagents.[1]

  • Dimerization or Polymerization: Under certain conditions, starting materials or reactive intermediates can self-condense.

  • Reaction at Other Positions: While the C2 position of the thiazole ring is the most electrophilic and prone to nucleophilic attack, reactions at other positions can occur, especially with highly activated substrates or strong nucleophiles.[5][6]

  • Decomposition of Starting Materials: Thioamides, if used as precursors, can be unstable, particularly in acidic conditions.[1]

To minimize side reactions, ensure the purity of your starting materials, use anhydrous conditions, and optimize the reaction temperature and time to favor the desired product formation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the best leaving group for nucleophilic substitution on a 2-halothiazole?

A1: The "element effect" in nucleophilic aromatic substitution can be complex. In many activated SNAr reactions, fluoride is the best leaving group, followed by chloride, bromide, and then iodide (F > Cl > Br > I).[7] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. However, for some systems and reaction conditions, the leaving group ability follows the trend of C-X bond strength (I > Br > Cl > F), where the weaker carbon-halogen bond is easier to break. The optimal leaving group can be substrate-dependent, and experimental validation is often necessary.

Q2: When should I consider using a palladium-catalyzed cross-coupling reaction instead of a traditional SNAr?

A2: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful alternatives when traditional SNAr reactions fail or give low yields.[8] Consider using a palladium catalyst when:

  • You are using a weak nucleophile.

  • Your thiazole substrate is not sufficiently activated towards nucleophilic attack.

  • You are working with less reactive aryl chlorides or bromides.[2]

  • You need to perform the reaction under milder conditions.

Q3: Can steric hindrance affect the yield of my reaction?

A3: Yes, steric hindrance can significantly impact the yield of nucleophilic substitution reactions. Bulky substituents on the thiazole ring near the reaction center or a sterically demanding nucleophile can hinder the approach of the nucleophile to the electrophilic carbon, slowing down the reaction and potentially favoring side reactions. In such cases, higher temperatures, longer reaction times, or the use of a less sterically hindered nucleophile or substrate may be necessary.

Data Presentation

The following tables provide a summary of quantitative data on the impact of various reaction parameters on the yield of nucleophilic substitution reactions of thiazoles.

Table 1: Effect of Leaving Group on Yield of Nucleophilic Aromatic Substitution

2-Halo-SubstrateNucleophileConditionsYield (%)Reference
2-FluoronitrobenzenePiperidineMethanol, 20°C~99[7]
2-ChloronitrobenzenePiperidineMethanol, 20°C~0.6[7]
2-BromonitrobenzenePiperidineMethanol, 20°C~0.57[7]
2-IodonitrobenzenePiperidineMethanol, 20°C~0.13[7]

Note: Data for nitrobenzene is used as a proxy for an activated aromatic system, as direct comparative data for a series of 2-halothiazoles was not available in the search results.

Table 2: Influence of Base and Solvent on the Yield of Amination of 2-Chloropyrazine

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃Acetonitrile801895
Cs₂CO₃Acetonitrile801892
NEt₃Acetonitrile801885
K₂CO₃DMF801890
K₂CO₃Toluene801878

Note: Data for 2-chloropyrazine is presented as an illustrative example of a related nitrogen-containing heterocycle, as comprehensive comparative data for a single thiazole substrate was not available in the search results.[9]

Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Halides

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield Range (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene100Good to Excellent[2]
Pd₂(dba)₃BINAPNaOt-BuToluene110High[2][8]
Pd(OAc)₂SPhosCs₂CO₃THFRT - 100High[2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 2-Bromothiazole with an Amine

This protocol describes a general method for the reaction of a 2-bromothiazole with a primary or secondary amine.

Materials:

  • 2-Bromothiazole

  • Amine (1.2 - 1.5 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)

  • Stirring apparatus

  • Heating apparatus (e.g., oil bath)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-bromothiazole (1.0 equivalent).

  • Add the amine (1.2-1.5 equivalents) and the base (2.0 equivalents).

  • Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromothiazole

This protocol provides a general procedure for the palladium-catalyzed amination of 2-bromothiazole.

Materials:

  • 2-Bromothiazole

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or other suitable reaction vessel for air-sensitive reactions

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous solvent.

  • Add the 2-bromothiazole (1.0 equivalent) followed by the amine (1.2 equivalents) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath.

  • Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.

  • Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted aminothiazole.[3]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield in Nucleophilic Substitution of Thiazole check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed consider_side_reactions Investigate Side Reactions optimize_conditions->consider_side_reactions Yield Still Low success Improved Yield optimize_conditions->success Yield Improved consider_side_reactions->optimize_conditions No Significant Side Products change_strategy Consider Alternative Strategy (e.g., Pd-Catalysis) consider_side_reactions->change_strategy Side Products Identified and Minimized change_strategy->success

Caption: A logical workflow for troubleshooting low yields in thiazole nucleophilic substitution reactions.

Diagram 2: Key Factors Influencing Reaction Success

Key_Factors Reaction_Success High Yield Substrate Thiazole Substrate (Leaving Group, Sterics) Substrate->Reaction_Success Nucleophile Nucleophile (Strength, Sterics) Nucleophile->Reaction_Success Conditions Reaction Conditions (Solvent, Temp, Base) Conditions->Reaction_Success Catalyst Catalyst System (Pd-source, Ligand) Catalyst->Reaction_Success

Caption: The interplay of key factors determining the success of a nucleophilic substitution reaction on a thiazole ring.

Diagram 3: Generalized SNAr Mechanism on a 2-Halothiazole

SNAr_Mechanism reactants 2-Halothiazole + Nucleophile meisenheimer Meisenheimer Complex (Intermediate) reactants->meisenheimer Nucleophilic Attack product 2-Substituted Thiazole meisenheimer->product Loss of Leaving Group

Caption: A simplified representation of the two-step addition-elimination mechanism for SNAr on a 2-halothiazole.

References

Preventing the oxidation of 2-Methoxythiazole-5-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxythiazole-5-carbaldehyde. The primary focus is on preventing its unwanted oxidation to 2-Methoxythiazole-5-carboxylic acid during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample converting into the corresponding carboxylic acid?

A1: The aldehyde functional group in this compound is susceptible to oxidation. This conversion to a carboxylic acid can be triggered by several factors:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and sodium dichromate (Na₂Cr₂O₇) are designed to oxidize aldehydes to carboxylic acids.[1][2]

  • Air Oxidation: Prolonged exposure to atmospheric oxygen can lead to slow oxidation, especially in the presence of light or metal impurities.

  • Presence of Water: In some oxidation reactions, water can facilitate the formation of an aldehyde hydrate, which is then readily oxidized.[3][4]

  • Mild Oxidizing Conditions: Even some milder oxidizing agents can cause this transformation if reaction conditions (e.g., temperature, reaction time) are not carefully controlled.

Q2: I need to perform a reaction on another part of the molecule, but the aldehyde is interfering. How can I prevent it from reacting?

A2: The most robust strategy is to use a protecting group.[5] The aldehyde is temporarily converted into a less reactive functional group, which is stable to the desired reaction conditions. After the reaction is complete, the protecting group is removed to regenerate the aldehyde. For aldehydes, the formation of a cyclic acetal is a highly effective and common protection strategy.[6][7]

Q3: What makes acetals a good choice for protecting this compound?

A3: Acetals are ideal protecting groups for aldehydes for several key reasons:[6][8]

  • Stability: They are inert to bases, nucleophiles, reducing agents, and many oxidizing agents.[5][8]

  • Ease of Formation: They are readily formed by reacting the aldehyde with an alcohol or a diol under mild acidic conditions.

  • Ease of Removal: The aldehyde can be easily regenerated by simple acid-catalyzed hydrolysis.[9]

Troubleshooting Guide: Unwanted Carboxylic Acid Formation

If you have detected 2-Methoxythiazole-5-carboxylic acid as a byproduct in your reaction, follow this troubleshooting workflow to identify the cause and implement a solution.

G start Carboxylic Acid Byproduct Detected? check_reagents Are strong oxidizing agents (e.g., KMnO4, CrO3) present? start->check_reagents Yes check_atmosphere Was the reaction run under an inert atmosphere (N2, Ar)? start->check_atmosphere No check_reagents->check_atmosphere No solution_remove_oxidant Solution: Remove strong oxidant or use a milder reagent. check_reagents->solution_remove_oxidant Yes check_stability Is the aldehyde reacting with other reagents (e.g., bases, nucleophiles)? check_atmosphere->check_stability Yes solution_inert Solution: Repeat reaction under inert atmosphere to prevent air oxidation. check_atmosphere->solution_inert No solution_protect Primary Solution: Protect the aldehyde as a cyclic acetal before proceeding. check_stability->solution_protect Yes check_stability->solution_protect No, but protection is best practice

Caption: Troubleshooting workflow for identifying the cause of oxidation.

Experimental Protocols & Data

Protocol 1: Protection of this compound as a Cyclic Acetal

This procedure converts the aldehyde into 1,3-dioxolane, which is stable under various reaction conditions where the free aldehyde would be reactive.

Workflow Overview:

G cluster_0 Protection Step cluster_1 Main Reaction cluster_2 Deprotection Step start 2-Methoxythiazole- 5-carbaldehyde protect React with: - Ethylene Glycol (1.2 eq) - p-TsOH (cat.) - Toluene, Dean-Stark start->protect product1 Protected Acetal protect->product1 main_rxn Perform subsequent reaction (e.g., Grignard, reduction, oxidation on another site) product1->main_rxn product2 Modified Protected Compound main_rxn->product2 deprotect React with: - Dilute Aqueous Acid (e.g., HCl) - Acetone/Water product2->deprotect final_product Final Desired Product (Aldehyde Regenerated) deprotect->final_product

Caption: Overall workflow for using a protecting group strategy.

Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add toluene as the solvent, followed by ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. Water generated during acetal formation will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used in the next step without further purification.

Protocol 2: Deprotection of the Acetal to Regenerate the Aldehyde

This procedure removes the protecting group after the desired transformations on other parts of the molecule are complete.

Methodology:

  • Setup: Dissolve the protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Reagents: Add a catalytic amount of dilute aqueous acid (e.g., 1M HCl).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting acetal and the appearance of the aldehyde product.

  • Workup: Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography if necessary.

Data Presentation: Efficacy of the Protection Strategy

The following table illustrates the importance of the acetal protection strategy in a hypothetical reaction where a nucleophile is intended to react with another functional group (e.g., an ester) on the same molecule.

Reaction Condition Target Aldehyde Starting Material Recovery (%) Desired Product Yield (%) Carboxylic Acid Byproduct (%)
Without Aldehyde ProtectionThis compound5-10%< 5% (Complex Mixture)> 50% (from side reactions/oxidation)
With Aldehyde ProtectionProtected Acetal Derivative< 2%85-95% (after deprotection)Not Detected

References

Optimizing temperature and reaction time for formylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of formylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in optimizing reaction temperature and time.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your formylation experiments.

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Suboptimal Reaction Temperature Temperature is a critical parameter that can significantly influence the reaction rate and yield. For some reactions, heating is required (e.g., 70-100°C for a Duff reaction), while for others, lower temperatures (e.g., 0°C for a Vilsmeier-Haack reaction) are necessary to minimize side reactions.[1][2][3][4] It is highly recommended to perform small-scale trial reactions at various temperatures to determine the optimal condition for your specific substrate.[3]
Incorrect Reaction Time Prolonged reaction times can sometimes lead to the formation of byproducts or decomposition of the desired product, while insufficient time will result in incomplete conversion.[1][5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
Moisture Contamination Many formylating reagents and catalysts, such as those used in the Vilsmeier-Haack and Gattermann reactions, are highly sensitive to moisture, which can lead to their deactivation and a significant reduction in yield.[4][5][6] Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.[4][5]
Poor Reagent Quality The purity of starting materials, including the substrate, formylating agent, and solvent, is crucial for a successful reaction.[5][6] For instance, decomposed N,N-dimethylformamide (DMF) in a Vilsmeier-Haack reaction can lower the yield.[6] Use freshly distilled or high-purity reagents.[4][5]
Substrate Reactivity Aromatic compounds with strong electron-withdrawing groups are less nucleophilic and react more slowly, often resulting in lower yields.[6] Conversely, electron-rich substrates like phenols, anilines, and their derivatives are generally more suitable for formylation.[2] For less reactive substrates, increasing the reaction temperature or using a more reactive formylating agent may be necessary, but this should be done cautiously to avoid degradation.[1][6]

Issue 2: Formation of Side Products (e.g., Di-formylation, Polymerization)

Possible CauseTroubleshooting Steps
Excessive Reaction Temperature Higher temperatures can accelerate side reactions, such as the formation of phenol-formaldehyde resins in reactions involving phenols.[1] Maintain the lowest effective temperature for the formylation reaction. For example, in a Duff reaction, keeping the temperature around 70°C can help prevent undesired polymerization.[1][2]
Prolonged Reaction Time Allowing the reaction to proceed for too long can increase the formation of byproducts.[1][5] Monitor the reaction closely and quench it as soon as the desired product is formed to prevent over-reaction.[1]
Incorrect Stoichiometry The molar ratio of the formylating agent to the substrate can significantly impact selectivity. For instance, in the Duff reaction, reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can favor mono-formylation over di-formylation.[1]
High Reactivity of Substrate Highly activated substrates, especially phenols with multiple unsubstituted ortho and para positions, are prone to multiple formylations.[1] Adjusting the stoichiometry is the primary method to control the degree of formylation.[1]

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the yield and selectivity of formylation reactions?

A1: Temperature has a profound effect on both the yield and selectivity of formylation reactions. An increase in temperature generally increases the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted byproducts, thus lowering the overall yield and selectivity.[1][7] For example, in the Vilsmeier-Haack reaction with sensitive substrates like furan derivatives, strict temperature control (starting at 0°C or below) is crucial to prevent polymerization.[4] Conversely, some reactions require heating to proceed at a reasonable rate.[6] It is essential to find the optimal temperature that provides a good reaction rate while minimizing side reactions.

Q2: What is the typical range for reaction times in formylation, and how do I know when the reaction is complete?

A2: Reaction times for formylation can vary widely, from as short as 10-45 minutes to several hours, depending on the specific reaction, substrate, and temperature.[8][9][10] For example, an N-formylation of an amine with formic acid and a catalyst might be complete in under an hour at 70°C[8], while a Rieche formylation could run for 17 hours at room temperature.[9] The best way to determine the completion of a reaction is to monitor its progress using analytical techniques like TLC or HPLC.[1] This allows you to stop the reaction at the point of maximum product formation and before significant byproduct formation occurs.

Q3: Can optimizing the reaction time and temperature help in controlling regioselectivity (e.g., ortho- vs. para-formylation)?

A3: Yes, optimizing temperature and reaction time can influence regioselectivity in some cases. For instance, in the Reimer-Tiemann reaction, which often yields a mixture of ortho and para isomers, the ortho-product is typically favored.[1] While the inherent electronic and steric properties of the substrate are the primary drivers of regioselectivity, temperature can play a role. At higher temperatures, there's a greater chance of overcoming the activation energy for formylation at a less favored position, potentially leading to a mixture of isomers.[4] Therefore, careful control of temperature is a key parameter to investigate when trying to improve regioselectivity.

Q4: I am observing significant resin/polymer formation in my formylation of a phenol. What are the primary causes and how can I prevent it?

A4: Phenol-formaldehyde resin formation is a common side reaction, particularly under acidic or basic conditions where a formaldehyde equivalent is used.[1] This occurs through repeated hydroxymethylation and subsequent condensation reactions.[1] To minimize this, you should:

  • Control the temperature: Avoid excessively high temperatures which accelerate polymerization.[1][2]

  • Minimize reaction time: Monitor the reaction and stop it once the desired product is formed.[1][2]

  • Adjust stoichiometry: Using a formaldehyde equivalent to phenol ratio of less than one can sometimes mitigate polymerization, though this might also impact your yield.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of temperature and reaction time on formylation reactions from cited literature.

Table 1: Optimization of N-formylation of Aniline [11]

EntrySolventTemperature (°C)Time (min)Yield (%)
1AcetonitrileRoom Temp12085
2AcetonitrileRoom Temp6092
3AcetonitrileRoom Temp4095
4AcetonitrileRoom Temp3098
5AcetonitrileRoom Temp2099.5
6NoneRoom Temp72067

Reaction Conditions: Aniline (1 mmol), Formic Acid, Mesoporous MgO catalyst (60 mg).

Table 2: Effect of Temperature on the Synthesis of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) [3]

Temperature (°C)Yield (%)Purity (%)
15-2075.696.5
20-2580.297.2
25-3085.798.5
30-3582.397.8

Reaction carried out for three hours. This data highlights the importance of fine-tuning the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Electron-Rich Phenol [2]

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the reaction flask, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via a syringe with vigorous stirring, ensuring the internal temperature remains below 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the electron-rich phenol (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding it to a stirred mixture of crushed ice and a base like sodium acetate. Stir vigorously until the intermediate iminium salt is fully hydrolyzed.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Duff Formylation of a Phenol [2]

  • Reagent Mixture: In a round-bottom flask, combine the phenolic substrate (1.0 eq.), hexamethylenetetramine (HMTA, 1.5-3.0 eq.), and an acidic medium such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.

  • Heating and Monitoring: Heat the reaction mixture to between 70°C and 100°C.[2] The optimal temperature will depend on the substrate and acid used. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 30 minutes to a few hours.[1]

  • Hydrolysis: After cooling the reaction mixture to room temperature, add an aqueous acid solution (e.g., dilute sulfuric acid) and heat the mixture (often with steam distillation) to hydrolyze the intermediate Schiff base.

  • Isolation: The product aldehyde can often be isolated by steam distillation or by extraction with an organic solvent after the hydrolysis step.

  • Purification: Further purify the product by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow_vilsmeier_haack cluster_prep Reagent Preparation cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Assemble Dry Apparatus under N2 start->setup add_dmf Add Anhydrous DMF setup->add_dmf cool_0c Cool to 0°C add_dmf->cool_0c add_pocl3 Add POCl3 Dropwise (< 10°C) cool_0c->add_pocl3 stir_30min Stir at 0°C for 30 min add_pocl3->stir_30min add_substrate Add Substrate in DMF at 0°C stir_30min->add_substrate warm_rt Warm to RT, Stir for 4-6h add_substrate->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench with Ice & Base monitor->quench extract Extract with Organic Solvent quench->extract purify Purify extract->purify end End purify->end

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate cluster_solutions Solutions start Low or No Yield check_temp Is Temperature Optimized? start->check_temp check_time Is Reaction Time Sufficient? start->check_time check_moisture Are Reagents/Solvents Anhydrous? start->check_moisture check_purity Are Reagents of High Purity? start->check_purity check_substrate Is Substrate Sufficiently Reactive? start->check_substrate solution_temp - Run temperature screen - Adjust heating/cooling check_temp->solution_temp No solution_time - Monitor reaction by TLC/HPLC - Adjust reaction duration check_time->solution_time No solution_moisture - Use oven-dried glassware - Use anhydrous reagents/solvents - Run under inert atmosphere check_moisture->solution_moisture No solution_purity - Purify starting materials - Use fresh reagents check_purity->solution_purity No solution_substrate - Use more forcing conditions (e.g., higher temp) - Consider a different formylation method check_substrate->solution_substrate No

Caption: Troubleshooting workflow for low reaction yield.

logical_relationship_side_products start Side Product Formation (e.g., Polymerization, Di-formylation) cause1 High Reaction Temperature start->cause1 cause2 Prolonged Reaction Time start->cause2 cause3 Incorrect Stoichiometry start->cause3 solution1 Lower Reaction Temperature cause1->solution1 solution2 Monitor Reaction and Reduce Time cause2->solution2 solution3 Adjust Reagent Ratios cause3->solution3

Caption: Logical relationships for troubleshooting side product formation.

References

Validation & Comparative

A Comparative Guide to 2-Methoxythiazole-5-carbaldehyde and 2-Methylthiazole-5-carbaldehyde in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-methoxythiazole-5-carbaldehyde and 2-methylthiazole-5-carbaldehyde, two key heterocyclic building blocks in organic synthesis. The choice between a methoxy (-OCH₃) and a methyl (-CH₃) group at the 2-position of the thiazole ring significantly influences the molecule's electronic properties and, consequently, its reactivity and utility in synthetic pathways. This document outlines these differences with supporting data and experimental context to aid researchers in selecting the optimal reagent for their specific applications, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Electronic Properties

The primary distinction between the two molecules lies in the electronic nature of the 2-substituent. The methoxy group is a strong π-electron donor through resonance and a weak σ-electron withdrawer through induction. In contrast, the methyl group is a weak electron-donating group, primarily through induction and hyperconjugation.[1] This fundamental difference alters the electron density of the thiazole ring and the electrophilicity of the aldehyde's carbonyl carbon.

The methoxy group's strong resonance donation increases the electron density on the thiazole ring more significantly than the methyl group. This effect is relayed to the 5-carbaldehyde group, reducing the partial positive charge on the carbonyl carbon. Consequently, this compound is expected to be less reactive toward nucleophiles compared to its methyl counterpart.

G node_methoxy { OCH₃ | Thiazole Ring | CHO} node_methoxy:f0->node_methoxy:f1 +R node_methoxy:f1->node_methoxy:f2 e⁻ density relayed effect_methoxy Strong Resonance Donation (+R) Weak Inductive Withdrawal (-I) Net Effect: Ring is electron-rich. Carbonyl is less electrophilic. node_methyl { CH₃ | Thiazole Ring | CHO} node_methyl:f0->node_methyl:f1 +I effect_methyl Weak Inductive Donation (+I) Net Effect: Ring is weakly activated. Carbonyl is more electrophilic.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Methylthiazole-5-carbaldehyde
Molecular Formula C₅H₅NO₂SC₅H₅NOS[2]
Molecular Weight 143.16 g/mol 127.17 g/mol [2]
Appearance (Predicted) Light yellow solid/oilYellowish orange solid[3]
Boiling Point (Predicted) Higher than methyl analog~256.7 °C (Predicted)
pKa (Conjugate Acid) (Predicted) Higher(Predicted) Lower
Carbonyl Electrophilicity LowerHigher
Ring Electron Density HigherLower

Comparative Reactivity in Synthetic Applications

The differing electronic profiles of these aldehydes dictate their suitability for various reaction types. 2-Methylthiazole-5-carbaldehyde is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals, as well as in flavor and fragrance formulations.[4] While specific applications for the methoxy analog are less documented, its reactivity can be inferred from established chemical principles.

Nucleophilic Addition Reactions (e.g., Wittig, Grignard)

For reactions involving nucleophilic attack at the aldehyde carbonyl, such as Wittig olefination, Grignard additions, or reductive aminations, the higher electrophilicity of 2-methylthiazole-5-carbaldehyde makes it the more reactive substrate. Reactions with this compound are expected to proceed faster and under milder conditions compared to its methoxy counterpart.

Table 2: Predicted Performance in a Comparative Wittig Reaction

ParameterThis compound2-Methylthiazole-5-carbaldehydeRationale
Reagent (Carbethoxymethylene)triphenylphosphorane(Carbethoxymethylene)triphenylphosphoraneStabilized ylide for comparison.[5][6]
Reaction Rate SlowerFasterLower carbonyl electrophilicity due to +R effect of -OCH₃ group.
Required Conditions Potentially requires heating or longer reaction times.Can often proceed at room temperature.[7]Higher activation energy barrier for the less electrophilic carbonyl.
Expected Yield Good to ModerateGood to ExcellentThe more facile reaction with the methyl analog may lead to higher conversion and fewer side products.
Electrophilic Aromatic Substitution (EAS)

Conversely, for synthetic routes that require functionalization of the thiazole ring itself via electrophilic substitution (e.g., halogenation, nitration at the C4 position), this compound would be the superior choice. The potent electron-donating methoxy group strongly activates the ring, facilitating electrophilic attack. The methyl group provides only weak activation, making such reactions more difficult.[1]

Experimental Protocols

Synthesis of 2-Methylthiazole-5-carbaldehyde

A common route to this aldehyde involves the reaction of 2-bromomalonaldehyde with thioacetamide.[3]

  • Suspend 2-bromomalonaldehyde (1.0 eq.) and thioacetamide (1.1 eq.) in dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (1.0 eq.) dropwise.

  • Allow the solution to warm to room temperature and stir for 2-3 days until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup, extract the product with DCM, dry the organic phase over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 2-methylthiazole-5-carbaldehyde.[3]

Representative Protocol: Wittig Olefination

This protocol is a generalized procedure for the olefination of a thiazole-5-carbaldehyde with a stabilized Wittig ylide.[7][8]

  • Ylide Preparation (if not commercially available): Add a strong base (e.g., n-BuLi or NaH) to a stirred suspension of the corresponding phosphonium salt (1.1 eq.) in dry THF at 0°C under an inert atmosphere (N₂ or Ar). Stir for 30-60 minutes.

  • Reaction: Dissolve the thiazole-5-carbaldehyde (1.0 eq.) in dry THF and add it dropwise to the ylide solution at 0°C.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. For this compound, gentle heating (40-50°C) may be required to drive the reaction to completion.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired alkene product.

G start Start: Assemble Glassware (Dry, Inert Atmosphere) ylide Prepare Ylide Solution (Phosphonium Salt + Base in THF) start->ylide aldehyde Dissolve Thiazole Aldehyde in dry THF start->aldehyde addition Add Aldehyde Solution to Ylide (Dropwise at 0°C) ylide->addition aldehyde->addition react Stir at Room Temperature (2-16h, Monitor by TLC) May require heat for -OCH₃ analog addition->react quench Quench Reaction (Saturated aq. NH₄Cl) react->quench extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, Concentrate extract->purify column Purify by Column Chromatography purify->column end End: Isolate Pure Alkene Product column->end

Conclusion and Recommendations

The choice between this compound and 2-methylthiazole-5-carbaldehyde is a strategic decision based on the desired subsequent reactions.

  • Choose 2-Methylthiazole-5-carbaldehyde for:

    • Reactions where high electrophilicity of the aldehyde is paramount.

    • Standard nucleophilic additions like Wittig, Grignard, and reductive amination reactions where faster rates and milder conditions are desired.

    • Syntheses where the thiazole ring does not require further functionalization via EAS.

  • Choose this compound for:

    • Synthetic routes that involve subsequent electrophilic aromatic substitution on the thiazole ring.

    • Cases where a less reactive aldehyde is needed to achieve selectivity in the presence of other electrophilic functional groups.

    • Exploring structure-activity relationships where a strong electron-donating group is required at the 2-position of the thiazole.

By understanding the fundamental electronic differences between these two valuable reagents, researchers can better design synthetic strategies, optimize reaction conditions, and accelerate the development of novel chemical entities.

References

Comparison of different methods for synthesizing thiazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole-5-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The strategic introduction of the formyl group at the C5 position of the thiazole ring opens up avenues for diverse chemical modifications, making the choice of synthetic methodology a critical consideration in drug discovery and development. This guide provides an objective comparison of various methods for the synthesis of thiazole-5-carbaldehydes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthetic Methodologies

The synthesis of thiazole-5-carbaldehydes can be achieved through several distinct routes, each with its own set of advantages and limitations. The choice of method often depends on the nature of the substituents on the thiazole ring, the desired scale of the reaction, and the availability of starting materials. The following table summarizes the key quantitative data for the most common synthetic approaches.

MethodStarting MaterialKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Formylation Electron-rich thiazolesPOCl₃, DMF2-12 h60-90%One-pot procedure, readily available reagents.Requires electron-rich substrates, regioselectivity can be an issue.
Sommelet Reaction 5-(Halomethyl)thiazolesHexamethylenetetramine (HMTA)6-24 h50-70%Utilizes readily accessible starting materials.Multi-step process, moderate yields.
Oxidation of 5-(Hydroxymethyl)thiazole 5-(Hydroxymethyl)thiazolesMnO₂, PCC, DMP2-8 h70-95%High yields, mild reaction conditions.Requires prior synthesis of the alcohol precursor.
Dess-Martin Periodinane Mediated Synthesis EnaminonesDess-Martin Periodinane (DMP), KSCN1-3 h75-92%Mild conditions, high yields, good functional group tolerance.DMP is a relatively expensive reagent.
Stephen Reduction 5-CyanothiazolesSnCl₂, HCl4-12 h40-60%Direct conversion of a nitrile to an aldehyde.Requires anhydrous conditions, moderate yields.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on the specific substrate and desired scale.

Vilsmeier-Haack Formylation of 2-Arylthiazole

This method introduces a formyl group onto an electron-rich thiazole ring.

Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 eq.) at 0 °C, phosphorus oxychloride (POCl₃, 1.5 eq.) is added dropwise.

  • The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • A solution of the 2-arylthiazole (1 eq.) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.

  • The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • The precipitated product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Thiazole 2-Arylthiazole Thiazole->Reaction_Mixture Add to Vilsmeier Reagent Product_Formation 2-Arylthiazole- 5-carbaldehyde Reaction_Mixture->Product_Formation Heat (60-80 °C) Quenching Pour into ice Product_Formation->Quenching Neutralization Neutralize (NaHCO₃) Quenching->Neutralization Filtration Filter & Wash Neutralization->Filtration Purification Recrystallize/ Column Filtration->Purification Final_Product Pure Product Purification->Final_Product

Caption: Vilsmeier-Haack Formylation Workflow.

Sommelet Reaction of 5-(Chloromethyl)-2-phenylthiazole

This reaction converts a 5-(halomethyl)thiazole into the corresponding aldehyde.

Procedure:

  • A solution of 5-(chloromethyl)-2-phenylthiazole (1 eq.) in chloroform is added to a suspension of hexamethylenetetramine (HMTA, 1.1 eq.) in chloroform.

  • The mixture is stirred at room temperature for 6-12 hours, during which a white precipitate of the quaternary ammonium salt is formed.

  • The precipitate is filtered, washed with chloroform, and dried.

  • The salt is then hydrolyzed by refluxing in a mixture of water and acetic acid (1:1) for 2-6 hours.

  • The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Sommelet_Reaction_Workflow cluster_salt_formation Salt Formation cluster_hydrolysis Hydrolysis cluster_purification Purification Halomethylthiazole 5-(Chloromethyl)- 2-phenylthiazole Quaternary_Salt Quaternary Ammonium Salt Halomethylthiazole->Quaternary_Salt HMTA HMTA HMTA->Quaternary_Salt Hydrolysis_Step Reflux in H₂O/AcOH Quaternary_Salt->Hydrolysis_Step Crude_Product Crude Aldehyde Hydrolysis_Step->Crude_Product Extraction Extract with organic solvent Crude_Product->Extraction Washing Wash (NaHCO₃, H₂O, Brine) Extraction->Washing Drying Dry (Na₂SO₄) Washing->Drying Purification_Step Column Chromatography Drying->Purification_Step Final_Product Pure Aldehyde Purification_Step->Final_Product

Caption: Sommelet Reaction Workflow.

Oxidation of (2-Arylthiazol-5-yl)methanol

This method involves the oxidation of a primary alcohol to an aldehyde.

Procedure using Manganese Dioxide (MnO₂):

  • To a solution of (2-arylthiazol-5-yl)methanol (1 eq.) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone) is added activated manganese dioxide (MnO₂, 5-10 eq.).

  • The reaction mixture is stirred vigorously at room temperature for 2-8 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide.

  • The filter cake is washed with the solvent.

  • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography or recrystallization.

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up cluster_purification Purification Alcohol (2-Arylthiazol-5-yl)methanol Reaction Stir at RT Alcohol->Reaction MnO2 MnO₂ MnO2->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Concentrate filtrate Filtration->Concentration Crude_Aldehyde Crude Aldehyde Concentration->Crude_Aldehyde Purification_Step Column Chromatography/ Recrystallization Crude_Aldehyde->Purification_Step Final_Product Pure Aldehyde Purification_Step->Final_Product

Caption: Oxidation with MnO₂ Workflow.

Dess-Martin Periodinane (DMP) Mediated Synthesis

A modern and mild method for the synthesis of thiazole-5-carbaldehydes from enaminones.

Procedure:

  • To a solution of the enaminone (1 eq.) and potassium thiocyanate (KSCN, 1.5 eq.) in a suitable solvent such as dichloromethane at room temperature is added Dess-Martin Periodinane (DMP, 1.5 eq.) portion-wise.

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired thiazole-5-carbaldehyde.

DMP_Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification Enaminone Enaminone Reaction_Mixture Reaction at RT Enaminone->Reaction_Mixture KSCN KSCN KSCN->Reaction_Mixture DMP DMP DMP->Reaction_Mixture Quenching Quench (Na₂S₂O₃) Reaction_Mixture->Quenching Extraction Extract (DCM) Quenching->Extraction Washing Wash (NaHCO₃, Brine) Extraction->Washing Drying_Concentration Dry & Concentrate Washing->Drying_Concentration Crude_Product Crude Aldehyde Drying_Concentration->Crude_Product Purification_Step Flash Column Chromatography Crude_Product->Purification_Step Final_Product Pure Aldehyde Purification_Step->Final_Product

Caption: DMP-Mediated Synthesis Workflow.

Stephen Reduction of 2-Arylthiazole-5-carbonitrile

This method reduces a nitrile to an aldehyde.

General Procedure (Note: A specific protocol for thiazole-5-carbonitriles is not widely reported and would require optimization):

  • Anhydrous tin(II) chloride (SnCl₂, 2 eq.) is suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is saturated with dry hydrogen chloride (HCl) gas at 0 °C.

  • A solution of 2-arylthiazole-5-carbonitrile (1 eq.) in anhydrous diethyl ether is added dropwise to the stirred suspension.

  • The reaction mixture is stirred at room temperature for 4-12 hours, during which the iminium salt precipitates.

  • The precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum.

  • The solid iminium salt is then hydrolyzed by stirring with water or dilute aqueous acid until the aldehyde is formed (monitored by TLC).

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography or recrystallization.

Conclusion

The synthesis of thiazole-5-carbaldehydes can be accomplished through a variety of methods, each with its own merits. The Vilsmeier-Haack formylation is a classic and effective one-pot method for electron-rich thiazoles. The Sommelet reaction provides a route from readily available halomethylthiazoles, albeit with moderate yields. For high-yielding and clean conversions, the oxidation of 5-(hydroxymethyl)thiazoles is an excellent choice, provided the precursor alcohol is accessible. The Dess-Martin periodinane mediated synthesis represents a modern, mild, and efficient approach with broad substrate scope. The Stephen reduction of

Comparative Analysis of the Biological Activity of 2-Methoxythiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activity of 2-methoxythiazole derivatives, focusing on their potential as both anticancer and antimicrobial agents. The information herein is compiled from recent studies and is intended to be a resource for researchers in the fields of medicinal chemistry and pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of this class of compounds.

Executive Summary

Thiazole-containing compounds are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a methoxy group at the 2-position of the thiazole ring has been shown to modulate the pharmacological properties of these molecules, leading to the development of potent anticancer and antimicrobial agents. This guide will explore representative 2-methoxythiazole derivatives, presenting their biological data in a comparative format to highlight structure-activity relationships and therapeutic promise.

Data Presentation: Performance Comparison

The biological activities of 2-methoxythiazole derivatives are presented below, categorized by their anticancer and antimicrobial properties.

Anticancer Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMARTs)

A notable class of compounds with a methoxy-substituted aryl group attached to the thiazole core, known as SMARTs, has demonstrated potent anticancer activity. Their primary mechanism of action is the inhibition of tubulin polymerization.

Compound ID"A" Ring Substitution"C" Ring SubstitutionCell LineIC₅₀ (nM)[1]
SMART-1 4-F3,4,5-trimethoxyMelanoma (SK-MEL-5)21
Prostate (PC-3)35
SMART-2 4-NH₂3,4,5-trimethoxyMelanoma (SK-MEL-5)15
Prostate (PC-3)28
SMART-3 4-CH₃3,4,5-trimethoxyMelanoma (SK-MEL-5)9
Prostate (PC-3)21
Antimicrobial Activity of Methoxy-Substituted Thiazole Derivatives

Various thiazole derivatives incorporating a methoxy group have been evaluated for their efficacy against bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.

Compound IDStructure/SubstitutionMicroorganismMIC (µg/mL)
MBT-OCH₃ 2-(2-OCH₃-C₆H₄)-thiazolidine derivativeEscherichia coliModerate Activity (Inhibition zone 15-20 mm)[2]
Candida albicansSignificant Activity (Inhibition zone 20-25 mm)[2]
Candida parapsilosisSignificant Activity (Inhibition zone 20-25 mm)[2]
Thiazole-Sulfonamide 5 4-methoxy-N-(thiazol-2-yl)benzenesulfonamideNot Active> Highest Tested Concentration[3]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of 2-methoxythiazole derivatives.

anticancer_mechanism cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis Leads to SMART_Compound 2-Methoxythiazole Derivative (SMART) SMART_Compound->Tubulin_Dimers Inhibits

Figure 1: Mechanism of action of anticancer 2-methoxythiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of 2-Methoxythiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer_Assay Anticancer Activity (MTT Assay) Purification->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (Broth Microdilution) Purification->Antimicrobial_Assay Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization) Anticancer_Assay->Mechanism_Study IC50_Determination IC₅₀ Determination Anticancer_Assay->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis

Figure 2: General experimental workflow for evaluating 2-methoxythiazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The synthesized 2-methoxythiazole derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: The 2-methoxythiazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: Purified tubulin is suspended in a polymerization buffer containing GTP.

  • Compound Addition: The test compound (2-methoxythiazole derivative) is added to the reaction mixture at various concentrations.

  • Polymerization Initiation: The reaction is initiated by incubating the mixture at 37°C.

  • Turbidity Measurement: The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are compared between the treated and untreated samples to determine the inhibitory effect of the compound. The IC₅₀ value for tubulin polymerization inhibition can then be calculated.

References

Spectroscopic Analysis for the Structural Confirmation of 2-Methoxythiazole-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis is crucial for the unambiguous structural confirmation of newly synthesized compounds. This guide provides a comparative overview of the expected spectroscopic data for 2-Methoxythiazole-5-carbaldehyde and contrasts it with a structurally related alternative, 2-Methylthiazole-5-carbaldehyde. Detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also presented to aid researchers in their analytical workflows.

Due to the limited availability of published experimental data for this compound, this guide utilizes predicted spectroscopic values and data from a closely related analogue, 2-methylthiazole-5-carbaldehyde, to provide a framework for structural confirmation. This approach allows for a comparative analysis of the key spectral features that differentiate these molecules.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and its methyl analogue.

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for 2-Methylthiazole-5-carbaldehyde in CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~9.8s1H-CHO
~8.1s1HThiazole H-4
~4.1s3H-OCH₃
2-Methylthiazole-5-carbaldehyde 9.94s1H-CHO
8.44s1HThiazole H-4
2.82s3H-CH₃

Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for 2-Methylthiazole-5-carbaldehyde in CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~185C=O (Aldehyde)
~165C-2 (Thiazole)
~150C-5 (Thiazole)
~120C-4 (Thiazole)
~58-OCH₃
2-Methylthiazole-5-carbaldehyde 184.9C=O (Aldehyde)
168.0C-2 (Thiazole)
145.2C-5 (Thiazole)
135.5C-4 (Thiazole)
19.5-CH₃

Table 3: Key IR Absorption Bands (Predicted for this compound vs. Experimental for 2-Methylthiazole-5-carbaldehyde)

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~1680-1700C=O stretch (aldehyde)
~2820, ~2720C-H stretch (aldehyde)
~1550C=N stretch (thiazole)
~1250C-O stretch (methoxy)
2-Methylthiazole-5-carbaldehyde 1674C=O stretch (aldehyde)
2830, 2730C-H stretch (aldehyde)
1530C=N stretch (thiazole)

Table 4: Mass Spectrometry Data (Expected for this compound vs. Experimental for 2-Methylthiazole-5-carbaldehyde)

CompoundMolecular FormulaMolecular WeightExpected/Observed [M]⁺ (m/z)
This compound C₅H₅NO₂S143.16143
2-Methylthiazole-5-carbaldehyde C₅H₅NOS127.17127

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]

Instrument Parameters (¹H and ¹³C NMR):

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for routine analysis.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent for nonpolar organic compounds.[2]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

  • For solid samples, ensure the sample is dry and in powdered form to ensure good contact with the ATR crystal.

  • Place a small amount of the powdered sample directly onto the ATR crystal.[3]

  • Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.[3]

Instrument Parameters:

  • Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.[4]

  • Mode: Attenuated Total Reflectance (ATR).

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is standard for routine analysis.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.[4]

Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation:

  • For volatile and thermally stable compounds, direct insertion or injection into the ion source is common.

  • The sample is introduced into the high-vacuum source where it is vaporized.[5]

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI).[6]

  • Electron Energy: Typically 70 eV to induce ionization and fragmentation.[6]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

  • Detection: The instrument detects the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

References

A Comparative Guide to Analytical Methods for Purity Determination of 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key chemical intermediates is paramount in the fields of pharmaceutical development, agrochemical synthesis, and materials science. 2-Methoxythiazole-5-carbaldehyde, a versatile heterocyclic building block, is a critical precursor in the synthesis of various bioactive molecules. Ensuring its chemical purity is essential for reaction efficiency, yield, and the safety of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for assessing the purity of this compound, supported by representative experimental data and detailed protocols.

Overview of Analytical Methodologies

The choice of an analytical method for purity assessment depends on the physicochemical properties of the analyte and potential impurities. For organic compounds like this compound, chromatographic and spectroscopic techniques are the most powerful tools.[1] High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative purity analysis due to its high resolution and versatility. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is ideal for identifying volatile or semi-volatile impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide invaluable structural confirmation and can be used for quantitative analysis (qNMR).

Logical Workflow for Purity Assessment

The process of determining the purity of a chemical substance follows a structured workflow, from initial sample handling to the final report. This ensures that the results are accurate, reproducible, and reliable.

cluster_prep Sample Handling & Preparation cluster_analysis Analytical Method Execution cluster_data Data Processing & Reporting Sample Receive Sample (this compound) Prepare Prepare Stock & Working Solutions (Accurate Weighing & Dissolution) Sample->Prepare Select Select Primary Method (e.g., HPLC-UV) Prepare->Select Orthogonal Select Orthogonal Method (e.g., GC-MS, NMR) Prepare->Orthogonal Run_HPLC Execute HPLC Analysis Select->Run_HPLC Run_Ortho Execute Orthogonal Analysis Orthogonal->Run_Ortho Process Integrate Peaks & Process Spectra Run_HPLC->Process Run_Ortho->Process Calculate Calculate Purity (% Area) & Quantify Impurities Process->Calculate Report Generate Certificate of Analysis (CoA) Calculate->Report

Caption: General workflow for chemical purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically most effective.

Principle: In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase (e.g., a mixture of water and acetonitrile or methanol) is polar. Non-polar compounds are retained longer on the column, leading to separation. Purity is commonly calculated based on the relative peak area of the main component compared to the total area of all peaks detected.

Comparative Performance Data

While a specific validated method for this compound is not publicly available, data from structurally similar thiazole derivatives provide a strong benchmark for expected performance.

Table 1: Representative HPLC Method Parameters for Thiazole Derivatives

Parameter Method for Thiazolylhydrazone Derivative[2][3] Method for Aminothiazole Derivative[4]
Column C18 end-capped (250 x 4.6 mm, 5 µm) Phenomenex® Luna C18 (50 x 4.6 mm, 5 µm)
Mobile Phase Water : Acetonitrile (15:85 v/v) 0.1% OPA in Water : Acetonitrile (55:45 v/v)
Flow Rate 1.2 mL/min 1.0 mL/min
Detection DAD at 240 nm UV Detector
Injection Volume 25 µL Not Specified

| Temperature | Ambient | Ambient |

Table 2: Performance Characteristics of a Validated HPLC Method for a Thiazole Derivative [2]

Validation Parameter Result
Linearity Range 20 - 240 µg/mL
Recovery (Accuracy) 99.7% - 103.4%
Intra-day Precision (RSD) 1.3%
Inter-day Precision (RSD) 1.3%
Limit of Detection (LOD) 0.45 µg/mL

| Limit of Quantitation (LOQ) | 1.21 µg/mL |

Experimental Protocol: HPLC-UV Method

This protocol is a representative starting point for developing a stability-indicating purity method for this compound.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Ortho-Phosphoric Acid (OPA).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% OPA in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic, 60% A and 40% B. Optimization may be required.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for maximum absorbance (e.g., 240-280 nm) and select the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., 10 mL of Acetonitrile/Water 50:50) to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the prepared sample solution.

    • Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful orthogonal technique for purity analysis, especially for identifying volatile impurities that might not be detected by HPLC.[1] It is suitable for compounds that are thermally stable and have sufficient vapor pressure.

Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing both quantitative data and structural identification.

Comparative Performance Data

GC-MS methods are highly dependent on the specific analytes and instrument configuration. The following table provides typical parameters used for the analysis of aldehydes and other organic compounds.

Table 3: Representative GC-MS Method Parameters

Parameter Method for Aldehydes[5] General Method for Organic Compounds[6]
Column Hewlett-Packard Ultra-1 (25 m x 0.2 mm, 0.33 µm) Agilent J&W DB-5Q (30 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium Helium
Flow Rate 0.9 mL/min 1.0 mL/min (constant flow)
Injector Temp. 250 °C 280 °C (programmed)
Oven Program 120 °C to 310 °C at 15 °C/min 45 °C (2 min) to 325 °C at 12 °C/min (11 min hold)
MS Detector Mass Selective Detector Quadrupole Time-of-Flight (Q-TOF) / MSD
Ionization Mode Electron Ionization (EI) Electron Ionization (EI)

| Mass Range | Varies based on analyte | m/z 50 to 1000 |

Experimental Protocol: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Chemicals: Dichloromethane or Ethyl Acetate (GC grade).

  • Chromatographic Conditions:

    • Column: Low-bleed, non-polar capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a high-purity solvent like ethyl acetate.

  • Analysis:

    • Inject 1 µL of the sample.

    • Analyze the resulting total ion chromatogram (TIC). Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Purity can be estimated by the % area of the main peak in the TIC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical structure of this compound and can be used for purity assessment.[1] While less sensitive than chromatographic methods, ¹H NMR is excellent for detecting and quantifying impurities that contain protons, especially when an internal standard of known purity is used (quantitative NMR or qNMR).

Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, one can deduce detailed information about the structure, connectivity, and chemical environment of atoms in a molecule. The integral of a signal in ¹H NMR is directly proportional to the number of protons it represents.

Workflow for NMR Purity Analysis

start Prepare Sample (Analyte + Internal Standard in NMR Solvent) acquire Acquire 1H NMR Spectrum (Ensure full relaxation, e.g., long d1 delay) start->acquire process Process Spectrum (Phasing, Baseline Correction, Integration) acquire->process identify Identify & Integrate Peaks (Analyte, Standard, Impurities, Solvent) process->identify calculate Calculate Molar Ratio & Purity (Using peak integrals and molecular weights) identify->calculate report Report Purity & Identify Impurities calculate->report

Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: ¹H NMR Method
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Chemicals: Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), high-purity internal standard (e.g., maleic acid or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of this compound and ~5-10 mg of the internal standard into an NMR tube.

    • Add ~0.7 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (d1, e.g., 30 seconds) to ensure accurate integration.

  • Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved peak for the analyte, the internal standard, and any visible impurities.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, std = internal standard.

Method Comparison Summary

Table 4: Objective Comparison of Analytical Methods

Feature HPLC-UV GC-MS NMR
Primary Use Quantitative Purity & Impurity Profiling Volatile Impurity Identification & Quantification Structural Confirmation & Absolute Quantification
Sensitivity High (ng to pg) Very High (pg to fg) Moderate (µg to mg)
Resolution Very High Excellent Lower (for complex mixtures)
Sample Type Soluble, Non-volatile Volatile, Thermally Stable Soluble
Key Advantage Robustness, precision, and wide applicability for drug molecules.[7] Definitive identification of volatile unknowns via mass spectra.[8] Provides unambiguous structural information; primary ratio method.[1]

| Key Limitation | Requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity; can be difficult to resolve impurity signals. |

Conclusion

For a comprehensive and reliable determination of the purity of this compound, a multi-faceted approach is recommended. RP-HPLC should be employed as the primary method for its high precision, robustness, and ability to quantify non-volatile impurities. To complement this, GC-MS serves as an essential orthogonal technique to detect and identify any volatile or semi-volatile impurities, such as residual solvents from the synthesis. Finally, ¹H NMR spectroscopy is crucial for initial structural confirmation and can be used as a powerful quantitative tool (qNMR) to provide an absolute purity value that is independent of the response factor issues that can affect chromatographic methods. The strategic combination of these methods provides a complete purity profile, ensuring the quality and suitability of this compound for its intended research and development applications.

References

A Comparative Guide to Alternative Reagents and Catalysts for the Formylation of Thiazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a thiazole ring is a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. While the Vilsmeier-Haack reaction has traditionally been a workhorse for this purpose, a range of alternative reagents and catalysts have emerged, offering advantages in terms of mildness, selectivity, and functional group tolerance. This guide provides an objective comparison of key formylation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific synthetic challenges.

Performance Comparison of Formylation Methods

The following table summarizes the performance of various reagents and catalysts for the formylation of thiazole rings, highlighting key reaction parameters and reported yields for different thiazole substrates.

MethodReagent/CatalystSubstrate ExamplePosition of FormylationReaction ConditionsYield (%)Reference(s)
Vilsmeier-Haack POCl₃/DMF2-Aryl-4-methylthiazoleC50-5 °C to 60-70 °C, 2-6 h70-90[1][2][3]
2-Aminothiazole derivativesC5Varies with substrate, can lead to side reactionsModerate[1]
Palladium-Catalyzed H₂ / Pd/BaSO₄ (Rosenmund Reduction)4-Methylthiazole-5-carbonyl chlorideC5Xylene, reflux, H₂ atmosphereHigh[4]
Rieche Formylation Dichloromethyl methyl ether / TiCl₄Electron-rich thiazoles (inferred)Ortho to activating groupCH₂Cl₂, 0 °C to room temperature, 1-2 h81-94[5][6][7]
Metal-Free C-H Formylation DMSO / Activating Agent (e.g., DBDMH)Phenolated 1,2,3-triazoles (inferred)Ortho to directing group80 °C, 5 hup to 93[8]

In-Depth Analysis of Key Formylation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction remains a widely used and effective method for the formylation of electron-rich heterocyclic compounds, including thiazoles.[9][10][11][12][13] The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Mechanism: The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich thiazole ring attacks the chloroiminium ion, followed by hydrolysis to yield the corresponding aldehyde. For most substituted thiazoles, formylation occurs preferentially at the C5 position, which is the most nucleophilic site.[1]

Advantages:

  • High yields for electron-rich thiazoles.

  • Readily available and inexpensive reagents.

  • Well-established and widely understood procedure.

Limitations:

  • Requires stoichiometric amounts of POCl₃, which is corrosive and moisture-sensitive.

  • The reaction conditions can be harsh for sensitive substrates.

  • Substrates with amino groups can undergo side reactions, leading to the formation of N,N-dimethylformimidamide derivatives.[1]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Thiazole DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Thiazole Thiazole Derivative Intermediate Iminium Salt Intermediate Thiazole->Intermediate + Vilsmeier Reagent Formyl_Thiazole Formylthiazole Intermediate->Formyl_Thiazole Hydrolysis (H2O)

Vilsmeier-Haack reaction pathway.
Palladium-Catalyzed Formylation (Rosenmund Reduction)

A milder and more selective alternative to the Vilsmeier-Haack reaction for introducing a formyl group at a pre-functionalized position is the palladium-catalyzed Rosenmund reduction.[14][15][16] This method involves the hydrogenation of a thiazole-5-carbonyl chloride in the presence of a poisoned palladium catalyst, typically Pd on BaSO₄.

Mechanism: The catalytic cycle involves the oxidative addition of the thiazole-5-carbonyl chloride to the Pd(0) catalyst, followed by hydrogenolysis of the resulting acyl-palladium complex to afford the aldehyde and regenerate the active catalyst. The "poison" (e.g., quinoline-sulfur) is crucial to prevent over-reduction of the aldehyde to the corresponding alcohol.[14][16]

Advantages:

  • High yields and excellent selectivity.

  • Mild reaction conditions, tolerant of various functional groups.

  • More environmentally friendly compared to methods using stoichiometric heavy metal oxidants or harsh reagents.[4]

Limitations:

  • Requires the pre-synthesis of the corresponding thiazole-5-carbonyl chloride.

  • The catalyst can be sensitive to impurities and requires careful preparation and handling.

Rosenmund_Reduction_Cycle Pd0 Pd(0) Catalyst AcylPd Acyl-Pd(II) Complex Pd0->AcylPd Oxidative Addition (Thiazole-COCl) HydridoPd Hydrido-Acyl-Pd(II) Complex AcylPd->HydridoPd Oxidative Addition (H2) HydridoPd->Pd0 Reductive Elimination (+ HCl) Aldehyde Thiazole-5-carboxaldehyde HydridoPd->Aldehyde

Catalytic cycle of the Rosenmund reduction.
Rieche Formylation

The Rieche formylation offers another pathway for the formylation of electron-rich aromatic compounds, which can be applicable to activated thiazole rings.[17] This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄).[5][7]

Mechanism: TiCl₄ activates the dichloromethyl methyl ether to generate a highly electrophilic species. The electron-rich thiazole ring then attacks this electrophile, leading to the formylated product after hydrolysis. The regioselectivity is generally directed to the position ortho to an activating group.[5]

Advantages:

  • High yields and good regioselectivity for activated substrates.[5]

  • Can be effective for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.

Limitations:

  • Requires a strong Lewis acid, which can be incompatible with certain functional groups.

  • Dichloromethyl methyl ether is a hazardous and moisture-sensitive reagent.

  • The scope of this reaction on a wide range of thiazole derivatives is not as extensively documented as the Vilsmeier-Haack reaction.

Rieche_Formylation_Workflow Start Electron-Rich Thiazole Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Dichloromethyl methyl ether + TiCl4 in CH2Cl2 Reagents->Reaction Hydrolysis Aqueous Workup Reaction->Hydrolysis Product Formylthiazole Hydrolysis->Product

General workflow of the Rieche formylation.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Aryl-4-methylthiazole

Materials:

  • 2-Aryl-4-methylthiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • To a stirred solution of DMF (3 equivalents) in CH₂Cl₂ at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the 2-aryl-4-methylthiazole (1 equivalent) in CH₂Cl₂ to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-formyl-2-aryl-4-methylthiazole.

Palladium-Catalyzed Rosenmund Reduction of 4-Methylthiazole-5-carbonyl chloride

Materials:

  • 4-Methylthiazole-5-carbonyl chloride

  • Palladium on barium sulfate (5% Pd)

  • Quinoline-sulfur poison (optional, for highly reactive substrates)

  • Xylene (anhydrous)

  • Hydrogen gas

  • Apparatus for hydrogenation (e.g., Parr hydrogenator or balloon)

Procedure:

  • To a solution of 4-methylthiazole-5-carbonyl chloride (1 equivalent) in anhydrous xylene, add 5% Pd/BaSO₄ catalyst (5-10 mol %).

  • If necessary, add a catalytic amount of a quinoline-sulfur poison.

  • Flush the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of celite.

  • Wash the celite pad with xylene.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-5-formylthiazole.

  • Purify the product by distillation or column chromatography if necessary.

Rieche Formylation of an Electron-Rich Phenol (General Procedure adaptable for activated thiazoles)

Materials:

  • Electron-rich phenol (or activated thiazole)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ice

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the electron-rich phenol (1 equivalent) in anhydrous CH₂Cl₂ under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add TiCl₄ (2.2 equivalents) to the stirred solution.

  • After stirring for 15-30 minutes at 0 °C, add dichloromethyl methyl ether (1.1 equivalents) dropwise.

  • Continue stirring at 0 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and add 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][7]

This guide provides a comparative overview of prominent methods for the formylation of thiazole rings. The choice of the optimal method will depend on the specific substrate, the desired selectivity, and the available laboratory resources. For sensitive or complex molecules, the milder palladium-catalyzed methods may be preferable, while for robust, electron-rich thiazoles, the classical Vilsmeier-Haack reaction remains a powerful and economical option. The Rieche formylation provides a valuable alternative, particularly when specific regioselectivity is desired for activated systems. Researchers are encouraged to consider these factors when designing their synthetic strategies.

References

A Comparative Guide to the Reactivity of 2-Methoxy and 2-Halo-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-methoxy-thiazole and 2-halo-thiazole derivatives, two key intermediates in organic synthesis and drug discovery. The information presented herein is supported by established chemical principles and experimental data from the scientific literature to aid researchers in selecting the appropriate thiazole derivative for their synthetic strategies.

The thiazole ring is a vital scaffold in numerous biologically active compounds. The nature of the substituent at the 2-position profoundly influences the molecule's reactivity, particularly in common synthetic transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and metalation.

Key Reactivity Differences at a Glance

The primary distinction in reactivity between 2-methoxy and 2-halo-thiazole derivatives lies in the nature of the substituent at the 2-position. Halogens (Cl, Br, I) are excellent leaving groups in nucleophilic aromatic substitution and are reactive handles for transition metal-catalyzed cross-coupling reactions. In contrast, the methoxy group is a poor leaving group but can influence the acidity of protons on the thiazole ring, impacting metalation reactions.

Quantitative Comparison of Reactivity

Direct quantitative comparisons of the reactivity of 2-methoxy and 2-halo-thiazoles under identical conditions are sparse in the literature. However, a qualitative and comparative assessment can be made based on the outcomes of common organic reactions. The following table summarizes the general reactivity and typical yields observed for these derivatives in key synthetic transformations.

Reaction Type2-Halo-Thiazole Derivatives (e.g., 2-Bromo, 2-Chloro)2-Methoxy-Thiazole DerivativesReactivity Comparison
Nucleophilic Aromatic Substitution (SNAr) Generally reactive. Yields can be high depending on the nucleophile and reaction conditions.[1]Generally unreactive as the methoxy group is a poor leaving group. Requires harsh conditions or activation.2-Halo-thiazoles are significantly more reactive in SNAr reactions.
Suzuki-Miyaura Cross-Coupling Widely used and effective. High yields are achievable with various boronic acids.[2][3]Not a typical substrate. The methoxy group is not a suitable leaving group for standard Suzuki coupling.2-Halo-thiazoles are the preferred substrates for Suzuki-Miyaura cross-coupling.
Metalation (Deprotonation) Can undergo halogen-metal exchange with organolithium reagents to form the 2-lithio species.Can be deprotonated at the C5-position by strong bases, though regioselectivity can be an issue.Both can be converted to organometallic reagents, but through different mechanisms (halogen-metal exchange vs. deprotonation).

Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack. In 2-halo-thiazoles, the halogen atom acts as a good leaving group, facilitating SNAr reactions.

2-Halo-Thiazole Derivatives: These compounds readily undergo SNAr with a variety of nucleophiles, including amines, alkoxides, and thiolates. The reactivity of the halogen leaving group follows the general trend: I > Br > Cl. The presence of electron-withdrawing groups on the thiazole ring can further enhance the rate of substitution.

2-Methoxy-Thiazole Derivatives: The methoxy group is a significantly poorer leaving group compared to halogens.[4] Consequently, nucleophilic displacement of the methoxy group requires more forcing conditions and is often not a synthetically viable strategy.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chlorothiazole with Sodium Methoxide

This protocol describes the synthesis of 2-methoxythiazole from 2-chlorothiazole.

Materials:

  • 2-Chlorothiazole

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of sodium methoxide in methanol.

  • Add 2-chlorothiazole to the solution.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-methoxythiazole.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.

2-Halo-Thiazole Derivatives: 2-Bromo and 2-iodothiazoles are excellent substrates for Suzuki-Miyaura cross-coupling reactions, affording a wide range of 2-aryl and 2-heteroaryl thiazoles in good to excellent yields. 2-Chlorothiazoles can also be used, though they are generally less reactive and may require more specialized catalytic systems.

2-Methoxy-Thiazole Derivatives: The methoxy group is not a competent leaving group under standard Suzuki-Miyaura conditions. Therefore, 2-methoxythiazole derivatives are not suitable substrates for this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid

This protocol outlines the synthesis of 2-phenylthiazole from 2-bromothiazole.

Materials:

  • 2-Bromothiazole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane/water, toluene/water, or DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add 2-bromothiazole, phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 2-phenylthiazole.

Metalation and Deprotonation

The acidity of the protons on the thiazole ring allows for deprotonation with strong bases, generating a nucleophilic organometallic species that can react with various electrophiles.

2-Halo-Thiazole Derivatives: 2-Bromothiazole can be readily converted to 2-lithiothiazole via halogen-metal exchange at low temperatures using an alkyllithium reagent such as n-butyllithium. This provides a clean and efficient route to the 2-anion.

2-Methoxy-Thiazole Derivatives: The C2-proton of thiazole is the most acidic. However, in 2-substituted thiazoles, deprotonation typically occurs at the C5 position. For 2-methoxythiazole, treatment with a strong base like lithium diisopropylamide (LDA) is expected to result in deprotonation at the C5 position. The resulting anion can then be trapped with an electrophile.

Experimental Protocol: Lithiation of 2-Bromothiazole and Quenching with an Electrophile

This protocol describes the generation of 2-lithiothiazole and its subsequent reaction with an electrophile.

Materials:

  • 2-Bromothiazole

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Schlenk flask

  • Syringes

  • Inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add a solution of 2-bromothiazole in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes via syringe.

  • Stir the mixture at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.

  • Add a solution of the electrophile in anhydrous THF to the freshly prepared 2-lithiothiazole solution at -78 °C.

  • Allow the reaction to proceed at -78 °C for a specified time, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reactivity Pathways

The following diagrams illustrate the fundamental reactivity pathways for 2-halo and 2-methoxy-thiazole derivatives.

G cluster_halo 2-Halo-Thiazole Reactivity cluster_methoxy 2-Methoxy-Thiazole Reactivity 2-Halo-Thiazole 2-Halo-Thiazole SNAr Nucleophilic Aromatic Substitution 2-Halo-Thiazole->SNAr  Nu- Suzuki Suzuki-Miyaura Cross-Coupling 2-Halo-Thiazole->Suzuki  R-B(OR)2  Pd catalyst Metalation_Halo Halogen-Metal Exchange 2-Halo-Thiazole->Metalation_Halo  n-BuLi Product_SNAr 2-Substituted Thiazole SNAr->Product_SNAr Product_Suzuki 2-Aryl/Alkyl Thiazole Suzuki->Product_Suzuki Product_Metalation_Halo 2-Lithiothiazole Metalation_Halo->Product_Metalation_Halo 2-Methoxy-Thiazole 2-Methoxy-Thiazole Metalation_Methoxy Deprotonation (at C5) 2-Methoxy-Thiazole->Metalation_Methoxy  LDA Product_Metalation_Methoxy 5-Lithio-2-methoxy -thiazole Metalation_Methoxy->Product_Metalation_Methoxy

Caption: Comparative reactivity pathways of 2-halo and 2-methoxy-thiazoles.

Conclusion

References

A Comparative Analysis of Thiazole-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its unique structural features allow for diverse substitutions, making it a privileged scaffold in the design of novel therapeutic agents.[4][5] This guide provides a comparative overview of thiazole-based scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Performance Comparison of Thiazole-Based Scaffolds

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C2, C4, and C5 positions can modulate the potency and selectivity of these compounds.[3]

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.[4] Many of these compounds exert their effects by inhibiting protein kinases crucial for tumor growth and angiogenesis.[6]

Below is a comparative table summarizing the in vitro cytotoxic activity of various thiazole-based scaffolds against different cancer cell lines.

Compound/ScaffoldTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Substituted Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole-Pyridine Hybrid 23MCF-7 (Breast Cancer)5.715-Fluorouracil6.14
Thiazole Chalcone 2eOVCAR-3 (Ovarian Cancer)1.55--
MDA-MB-468 (Breast Cancer)2.95--
Thiazole-based hLDHA Inhibitor 8mHepG2 (Liver Cancer)5.15--

Table 1: Comparative in vitro anticancer activity of selected thiazole derivatives. The data is compiled from multiple sources and direct comparison should be made with caution.[7][8][9]

Antimicrobial Activity

The thiazole scaffold is a key component in many antimicrobial agents.[10] Modifications of the thiazole nucleus have led to the development of potent antibacterial and antifungal compounds. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound/ScaffoldTarget MicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Heteroaryl Thiazole 3S. aureus230Ampicillin-
E. coli470Ampicillin-
Thiazole Derivative 37cS. aureus46.9--
C. albicans5.8--
Bisthiazole Derivative 43A. fumigatus0.03Amphotericin B0.12
Pyrazole-Thiazole HybridS. aureus---
E. coli---

Table 2: Comparative in vitro antimicrobial activity of selected thiazole derivatives. MIC values are presented to indicate the potency against various pathogens.[1][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of thiazole-based compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivative (e.g., 0.1 to 100 µM) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is included.[13]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours at 37°C.[13]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The thiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

To visualize the complex biological processes affected by thiazole-based drugs, Graphviz diagrams are provided below. These diagrams illustrate key signaling pathways and experimental workflows.

Dasatinib Signaling Pathway

Dasatinib is a potent thiazole-based kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[14] It targets multiple tyrosine kinases, including Bcr-Abl and Src family kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[14][15]

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K Ras Ras BCR-ABL->Ras Src Src Src->STAT5 Src->PI3K Gene_Expression Gene_Expression STAT5->Gene_Expression regulates Akt Akt PI3K->Akt Akt->Gene_Expression regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression regulates Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Dasatinib Dasatinib Dasatinib->BCR-ABL inhibits Dasatinib->Src inhibits

Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking downstream pathways.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel thiazole-based compounds for their anticancer activity.

Anticancer_Screening_Workflow Start Start Compound_Synthesis Compound_Synthesis Start->Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening MTT_Assay MTT_Assay In_Vitro_Screening->MTT_Assay Apoptosis_Assay Apoptosis_Assay In_Vitro_Screening->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis In_Vitro_Screening->Cell_Cycle_Analysis Hit_Identification Hit_Identification MTT_Assay->Hit_Identification Apoptosis_Assay->Hit_Identification Cell_Cycle_Analysis->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

References

Efficacy of 2-Methoxythiazole-5-carbaldehyde derivatives as c-Met kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met receptor tyrosine kinase, a crucial regulator of cell growth, motility, and invasion, has emerged as a significant target in cancer therapy due to its frequent dysregulation in various malignancies.[1] The development of small molecule inhibitors targeting the ATP-binding site of c-Met is a promising strategy to counteract its oncogenic signaling. This guide provides a comparative analysis of the efficacy of thiazole-based derivatives as c-Met kinase inhibitors, with a particular focus on thiazole/thiadiazole carboxamide scaffolds, for which significant preclinical data is available. While direct experimental data on 2-Methoxythiazole-5-carbaldehyde derivatives is limited in the current literature, this guide will leverage structure-activity relationship (SAR) principles to discuss their potential efficacy in relation to more extensively studied analogues.

Quantitative Comparison of Inhibitor Potency

Recent research has identified several thiazole/thiadiazole carboxamide derivatives with potent inhibitory activity against c-Met kinase and various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, providing a clear comparison of their in vitro efficacy.[2]

Compound IDc-Met Kinase IC50 (nM)[2]MKN-45 Cell Line IC50 (nM)[2]HT-29 Cell Line IC50 (nM)[2]A549 Cell Line IC50 (nM)[2]PC-3 Cell Line IC50 (nM)[2]
51am 2.5410.3>1000>1000>1000
51an 3.7315.7>1000>1000>1000
51ak 3.8921.4>1000>1000>1000
51al 5.2328.9>1000>1000>1000
51ah 9.2645.1>1000>1000>1000
Foretinib (Reference) -18.2>1000>1000>1000

Note: The data presented is based on the findings from Nan et al., 2023. The study did not provide a c-Met Kinase IC50 for the reference compound Foretinib under the same experimental conditions.

c-Met Signaling Pathway and Inhibition

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and motility.[1] Small molecule inhibitors, such as the thiazole derivatives discussed, typically function by competing with ATP for binding to the kinase domain of c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream pathways.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization cMet_p Phosphorylated c-Met cMet->cMet_p Autophosphorylation PI3K PI3K cMet_p->PI3K GRB2_SOS GRB2/SOS cMet_p->GRB2_SOS STAT3 STAT3 cMet_p->STAT3 Inhibitor Thiazole Derivative (e.g., 51am) Inhibitor->cMet_p Inhibition AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Survival, Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Motility STAT3->Transcription Invasion, Angiogenesis

c-Met Signaling Pathway and Point of Inhibition.

Experimental Protocols

The evaluation of c-Met kinase inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.

In Vitro c-Met Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is employed to measure the direct inhibitory effect of a compound on the enzymatic activity of c-Met kinase.[2]

  • Reagent Preparation : Prepare solutions of recombinant c-Met kinase, a biotinylated peptide substrate, ATP, and the test compounds (e.g., thiazole derivatives) at various concentrations in an appropriate assay buffer.

  • Kinase Reaction : In a 384-well plate, combine the c-Met kinase, the test compound, and the peptide substrate. Initiate the kinase reaction by adding ATP. Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction and add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated XL665.

  • Data Acquisition : After an incubation period, read the plate using an HTRF-compatible reader. The signal ratio is used to determine the extent of substrate phosphorylation.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.

  • Cell Seeding : Seed cancer cells (e.g., MKN-45) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the thiazole derivatives and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement : Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Determine the percentage of cell viability relative to the control and calculate the IC50 value.

Experimental Workflow for Inhibitor Evaluation

The preclinical evaluation of a novel c-Met inhibitor typically follows a structured workflow, moving from initial biochemical screening to cellular assays and finally to in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cell_assays cluster_invivo In Vivo Evaluation cluster_outcome Outcome biochemical_assay Biochemical Kinase Assay (e.g., HTRF) cell_based_assay Cell-Based Assays biochemical_assay->cell_based_assay Lead Compound Selection cell_viability Cell Viability (e.g., MTT) western_blot Western Blot (p-cMet) migration_assay Cell Migration/ Invasion Assay pk_studies Pharmacokinetic (PK) Studies cell_based_assay->pk_studies Candidate Selection xenograft_model Tumor Xenograft Model pk_studies->xenograft_model efficacy_data Antitumor Efficacy Data xenograft_model->efficacy_data

Preclinical Evaluation Workflow for c-Met Inhibitors.

Structure-Activity Relationship (SAR) and the Potential of this compound Derivatives

The potent activity of the thiazole/thiadiazole carboxamide derivatives provides valuable insights into the structural requirements for effective c-Met inhibition. The thiazole ring serves as a crucial scaffold for interaction with the kinase hinge region. The carboxamide linker plays a key role in orienting the molecule within the ATP-binding pocket. Furthermore, substitutions on the terminal phenyl ring significantly influence potency, with electron-withdrawing groups often enhancing activity.[2]

Further research, including synthesis and biological evaluation of this compound derivatives, is necessary to definitively determine their efficacy as c-Met kinase inhibitors and to understand how these specific substitutions compare to the highly potent carboxamide derivatives.

Conclusion

Thiazole-based compounds, particularly those with a carboxamide linker, have demonstrated significant promise as potent and selective c-Met kinase inhibitors. The data presented herein highlights the nanomolar efficacy of several lead compounds in both biochemical and cell-based assays. The detailed experimental protocols and workflow provide a framework for the continued development and evaluation of novel c-Met inhibitors. While the potential of this compound derivatives remains to be experimentally validated, the principles of rational drug design suggest that this scaffold may offer unique opportunities for interaction with the c-Met kinase domain. Future studies should focus on the synthesis and comprehensive biological profiling of these and other novel thiazole derivatives to further advance the development of effective targeted therapies for c-Met-driven cancers.

References

Safety Operating Guide

Safe Disposal of 2-Methoxythiazole-5-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 2-Methoxythiazole-5-carbaldehyde (CAS No. 95453-59-1), a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Data Summary

PropertyValue
CAS Number 95453-59-1
Molecular Formula C5H5NO2S
Molecular Weight 143.16 g/mol
Physical Form Solid or liquid
Storage Temperature 2-8°C under an inert atmosphere

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe disposal of this compound.

  • Small Spills:

    • For minor spills, absorb the material with an inert absorbent such as sand or vermiculite.

    • Carefully sweep up the mixture and place it into a designated, labeled, and sealed container for chemical waste.

    • Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Unused or Waste Product:

    • Do not dispose of this compound down the drain or in general waste.

    • For larger quantities, the primary recommendation is to transfer the material to a suitable container.[1] It may be mixed with a non-combustible absorbent material like sand or vermiculite to stabilize it.[1]

    • The container must be clearly labeled with the chemical name and associated hazards.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and treated as hazardous waste, following the same procedure as for the unused product.

    • After thorough cleaning, the container may be disposed of in accordance with institutional and local regulations for chemical containers.

  • Arranging for Professional Disposal:

    • All chemical waste containing this compound must be disposed of through an approved and licensed waste disposal company.[1]

    • Follow your institution's specific procedures for chemical waste pickup and disposal. Ensure all required documentation is completed accurately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill small_spill Small Spill Procedure is_spill->small_spill Yes waste_product Unused/Waste Product or Contaminated Material is_spill->waste_product No absorb Absorb with inert material (sand, vermiculite) small_spill->absorb collect_spill Collect in a sealed, labeled waste container absorb->collect_spill clean_area Clean spill area collect_spill->clean_area arrange_disposal Arrange for disposal by an approved waste disposal service clean_area->arrange_disposal prepare_waste Prepare for disposal waste_product->prepare_waste mix_absorbent Mix with sand or vermiculite if necessary prepare_waste->mix_absorbent package_waste Place in a sealed, labeled hazardous waste container mix_absorbent->package_waste package_waste->arrange_disposal end End: Proper Disposal Complete arrange_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Methoxythiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methoxythiazole-5-carbaldehyde. The following procedures are based on established safety protocols for structurally similar thiazole and aldehyde compounds.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure to this compound, the following personal protective equipment is mandatory. The selection is based on the potential hazards associated with thiazole derivatives, which can include skin, eye, and respiratory irritation.[1][2]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[3]Protects against chemical splashes and airborne particles.[3]
Face ShieldWorn over safety goggles[3]Recommended for handling larger quantities or when there is a significant risk of splashing.[1][3]
Hand Protection Nitrile GlovesDisposable, powder-free[1]Provides protection against incidental contact with a broad range of chemicals.[1] For prolonged contact, consider double-gloving or thicker, chemical-resistant gloves.[4]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommended[3]Protects skin and personal clothing from contamination.[1][3]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1]
Footwear Closed-toe shoes-Protects feet from spills and falling objects.[1]

Handling and Storage

Proper handling and storage are crucial for maintaining a safe laboratory environment.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3]

  • Minimize the generation of dust and aerosols during handling.[3]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

  • Contaminated clothing should be removed immediately and laundered before reuse.[4]

Storage:

  • Store the compound in a tightly closed, properly labeled container.[3]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]

  • Store separately from foodstuffs and other reactive chemicals.[3] For compounds requiring refrigeration, store in a freezer under an inert atmosphere at temperatures below -20°C.

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] For larger spills, evacuate the area and follow institutional emergency protocols. Prevent entry into drains and waterways.[8][9]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container. Do not mix with other waste streams.[1]

  • Container Disposal : Handle empty containers as you would the product itself.[1]

  • Regulatory Compliance : Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[1]

Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Weigh/Transfer Chemical C->D K Spill or Exposure Occurs C->K E Perform Experiment D->E D->K F Decontaminate Work Area E->F J Store in a Cool, Dry, Ventilated Area E->J If not all material is used E->K G Dispose of Waste Properly F->G H Remove PPE G->H I Wash Hands Thoroughly H->I L Follow Emergency Procedures K->L L->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.